Glisamuride
Description
Structure
3D Structure
Properties
CAS No. |
52430-65-6 |
|---|---|
Molecular Formula |
C23H31N5O4S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |
InChI Key |
UIXYQZIHFQKFOZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
Other CAS No. |
74680-07-2 |
Synonyms |
HB 180 |
Origin of Product |
United States |
Foundational & Exploratory
a second-generation sulfonylurea with antihyperglycemic activity
An In-Depth Technical Guide to Glibenclamide: A Second-Generation Sulfonylurea with Potent Antihyperglycemic Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Second-generation sulfonylureas represent a cornerstone in the pharmacological management of type 2 diabetes mellitus (T2DM). These agents exert their antihyperglycemic effects primarily by stimulating insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive examination of Glibenclamide (also known as Glyburide), a widely studied and clinically significant member of this class. We will dissect its molecular mechanism of action, pharmacokinetic and pharmacodynamic profiles, structure-activity relationships, and key experimental methodologies essential for its preclinical and clinical evaluation. This document is designed to serve as an in-depth resource, blending established knowledge with practical, field-proven protocols for professionals engaged in diabetes research and drug development.
Introduction: The Evolution and Significance of Second-Generation Sulfonylureas
The sulfonylureas are a class of oral hypoglycemic agents structurally characterized by a central sulfonylurea moiety.[1] The progression from first to second-generation agents, such as Glibenclamide, Glipizide, and Glimepiride, was driven by the need for increased potency and improved safety profiles.[2] Second-generation sulfonylureas are distinguished by their higher intrinsic activity, allowing for lower effective doses and a reduced burden of certain side effects compared to their predecessors.[3][4] They remain integral in diabetes management, particularly when metformin is contraindicated or as a part of combination therapy, due to their robust glucose-lowering efficacy.[1]
Glibenclamide, discovered in 1969, serves as a prototypical second-generation sulfonylurea.[5] Its potent effect on insulin release and extensive history of clinical use make it an ideal subject for a detailed technical exploration of this drug class.[6][7] This guide will utilize Glibenclamide to illustrate the core scientific principles and research techniques applicable to second-generation sulfonylureas.
Molecular Mechanism of Action: Targeting the Pancreatic K-ATP Channel
The primary therapeutic action of Glibenclamide is the stimulation of insulin release from pancreatic β-cells.[6] This process is mediated by its specific interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex on the β-cell plasma membrane.[8][9]
The K-ATP channel, a hetero-octamer composed of four Kir6.2 pore-forming subunits and four SUR1 subunits, functions as a critical metabolic sensor.[10] Under resting glucose conditions, the channel is open, allowing potassium efflux and maintaining the cell's hyperpolarized state. The binding of Glibenclamide to a complex site involving transmembrane domains of SUR1 induces a conformational change that closes the K-ATP channel.[11][12]
This channel closure inhibits potassium efflux, leading to depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, promoting an influx of extracellular calcium (Ca2+).[6] The resulting increase in intracellular Ca2+ concentration is the key trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1] It is crucial to note that this mechanism is dependent on the presence of functional β-cells.[6]
While the principal action is pancreatic, some evidence suggests that sulfonylureas may also have extra-pancreatic effects, such as reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues, although these contributions are considered less significant than their secretagogue action.[1][13]
Caption: Signaling pathway of Glibenclamide in pancreatic β-cells.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD profile of Glibenclamide is essential for optimizing its therapeutic use and ensuring patient safety. The drug's journey through the body dictates its onset, duration of action, and potential for drug interactions.
Absorption: Glibenclamide is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 2 to 4 hours.[6] The rate of absorption can be delayed by food or in hyperglycemic states.[2][14]
Distribution: It is extensively bound to plasma proteins (~99%), primarily albumin.[6] This high degree of protein binding has implications for potential drug-drug interactions, as other drugs can displace Glibenclamide, increasing its free (active) concentration.
Metabolism: Glibenclamide undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2C9, into weakly active or inactive metabolites.[4][15] This reliance on hepatic metabolism makes it contraindicated in patients with severe liver impairment.[4]
Excretion: The metabolites are excreted in approximately equal proportions in the bile and urine.[6] The elimination half-life is variable but is generally in the range of 4 to 8 hours.[6] Due to the renal excretion of its metabolites, Glibenclamide should be used with caution in patients with renal insufficiency to avoid the risk of hypoglycemia.[2]
Table 1: Key Pharmacokinetic Parameters of Glibenclamide
| Parameter | Typical Value | Clinical Significance |
| Bioavailability | Variable (29-100%) | Formulation and food can affect absorption. |
| Time to Peak (Tmax) | 2–4 hours | Determines the onset of action.[6] |
| Protein Binding | ~99% | High potential for displacement interactions.[6] |
| Metabolism | Hepatic (CYP2C9) | Risk of interactions with CYP2C9 inhibitors/inducers.[15] |
| Half-life (t₁/₂) | 4–8 hours | Influences dosing frequency and risk of accumulation.[6] |
| Excretion | 50% Renal, 50% Biliary | Caution required in renal and hepatic impairment.[4] |
Experimental Protocols for Preclinical Evaluation
Rigorous preclinical evaluation is fundamental to drug development. The following protocols provide standardized, self-validating methodologies for assessing the core activities of a sulfonylurea like Glibenclamide.
Protocol 1: In Vitro Radioligand Binding Assay for SUR1 Affinity
This protocol determines the binding affinity of a test compound to the SUR1 receptor, providing a quantitative measure of its primary target engagement. The causality is clear: high-affinity binding is a prerequisite for potent K-ATP channel modulation.
Objective: To determine the equilibrium dissociation constant (Kd) or inhibitory constant (Ki) of Glibenclamide for the SUR1 receptor using a competition binding assay with [³H]-Glibenclamide.
Methodology:
-
Membrane Preparation:
-
Culture a cell line expressing high levels of the human SUR1/Kir6.2 channel (e.g., HEK293 or COS-7 cells).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-Glibenclamide (e.g., 1-2 nM).[16]
-
Add increasing concentrations of unlabeled Glibenclamide (or test compound) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
To determine non-specific binding, include wells with a high concentration of unlabeled Glibenclamide (e.g., 10 µM).
-
Initiate the binding reaction by adding the prepared cell membranes (e.g., 50-100 µg protein per well).[16]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[16]
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.[16]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Antihyperglycemic Efficacy in a Diabetic Animal Model
This protocol assesses the ability of Glibenclamide to lower blood glucose in a living organism that mimics the pathophysiology of diabetes. The use of a streptozotocin (STZ)-induced diabetic rat model provides a trustworthy system where pancreatic β-cell dysfunction leads to hyperglycemia, a relevant context for testing an insulin secretagogue.[17][18]
Objective: To evaluate the dose-dependent effect of Glibenclamide on blood glucose levels during an Oral Glucose Tolerance Test (OGTT) in STZ-induced diabetic rats.
Methodology:
-
Induction of Diabetes:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer (pH 4.5).[18] STZ is selectively toxic to pancreatic β-cells.
-
Confirm diabetes 48-72 hours post-injection by measuring fasting blood glucose. Animals with glucose levels >250 mg/dL are considered diabetic and included in the study.[19]
-
-
Experimental Groups:
-
Divide the diabetic animals into several groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose solution).
-
Glibenclamide (e.g., 1, 5, and 10 mg/kg, administered orally).
-
Positive Control (optional, e.g., another known antidiabetic drug).
-
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Administer the vehicle or Glibenclamide doses by oral gavage.
-
After 30-60 minutes, administer a glucose challenge (e.g., 2 g/kg) by oral gavage.
-
Collect blood samples from the tail vein at time 0 (just before glucose challenge) and at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentration using a calibrated glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the AUC values of the Glibenclamide-treated groups with the vehicle control group. A significant reduction in AUC indicates improved glucose tolerance.
-
Caption: Experimental workflow for in vivo antihyperglycemic assessment.
Analytical Methodology: Quantifying Glibenclamide in Plasma
Accurate quantification of Glibenclamide in biological matrices is paramount for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[20][21]
Protocol 3: RP-HPLC Method for Glibenclamide Quantification
Objective: To accurately measure the concentration of Glibenclamide in rat plasma samples.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a microcentrifuge tube, add a known amount of an internal standard (IS), such as Diazepam or Glimepiride.[20][22] The IS corrects for variability in extraction and injection.
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or a mixture of diethyl ether and dichloromethane).[20]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent. A common example is 0.05 M ammonium dihydrogen phosphate buffer (adjusted to pH 4.0 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.[20][21]
-
Flow Rate: 1.0 - 1.2 mL/min.[20]
-
Detection Wavelength: 230 nm.[20]
-
Injection Volume: 20-50 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Glibenclamide (e.g., 10-400 ng/mL) and the IS.[20]
-
Process these standards using the same extraction procedure as the unknown samples.
-
Inject the extracted standards and construct a calibration curve by plotting the peak area ratio (Glibenclamide/IS) against the Glibenclamide concentration.
-
Determine the concentration of Glibenclamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Structure-Activity Relationship (SAR)
The potent and selective activity of Glibenclamide is a direct result of its chemical architecture. The SAR of sulfonylureas provides a logical framework for understanding how molecular modifications influence biological activity.[24]
-
Arylsulfonyl Group: The para-substituted benzene ring is crucial for activity. The specific substituent at the R1 position (a chloro-methoxy-benzamidoethyl group in Glibenclamide) significantly enhances lipophilicity and binding affinity for the SUR1 receptor.[25]
-
Urea Moiety: The central sulfonylurea bridge is the pharmacophore essential for the hypoglycemic effect. It acts as a weak acid and is ionized at physiological pH.[24]
-
N-Alkyl Group: The substituent on the terminal nitrogen of the urea (R2) must be of a specific size and lipophilicity. Glibenclamide's cyclohexyl ring is optimal for high-affinity binding. Small alkyl groups (methyl, ethyl) are inactive, while very large groups (≥12 carbons) diminish activity.[24][25]
The combination of a complex, lipophilic R1 group and a moderately sized, lipophilic R2 group is what confers high potency and selectivity for the SUR1 subtype, distinguishing second-generation agents like Glibenclamide from their predecessors.[25]
Safety and Toxicology
The primary and most significant adverse effect of Glibenclamide is hypoglycemia , which results from its mechanism of stimulating insulin release irrespective of the ambient glucose concentration. The risk is higher with Glibenclamide compared to some other sulfonylureas due to its potency and longer duration of action.[26][27] This risk is exacerbated in elderly patients and those with renal or hepatic impairment.[2]
Other common side effects include weight gain, nausea, and heartburn.[3][5] There has been historical debate regarding a potential increased risk of cardiovascular mortality with sulfonylureas, though more recent analyses suggest they are largely neutral in this regard.[26]
Conclusion
Glibenclamide exemplifies the pharmacological principles of second-generation sulfonylureas. Its potent antihyperglycemic activity is achieved through high-affinity binding to the SUR1 subunit of the pancreatic β-cell K-ATP channel, leading to glucose-independent insulin secretion. The methodologies detailed in this guide—from in vitro binding assays and in vivo efficacy models to precise analytical quantification—form the bedrock of research and development in this area. While newer classes of antidiabetic agents have emerged, a thorough technical understanding of sulfonylureas like Glibenclamide remains critical for researchers and clinicians, ensuring their continued safe and effective use in the management of type 2 diabetes.
References
-
Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf - NIH. (2018). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Oral Hypoglycemic Agents: Sulfonylureas - JoVE. (2024). Journal of Visualized Experiments. [Link]
-
High-Performance Liquid Chromatographic Method for Determination of Glibenclamide in Human Plasma - Taylor & Francis Online. (1994). Taylor & Francis Online. [Link]
-
Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed. (2005). PubMed. [Link]
-
Structure-activity relationships for a new family of sulfonylurea herbicides | Semantic Scholar. (2005). Semantic Scholar. [Link]
-
Mechanism of action of the second-generation sulfonylurea glipizide - PubMed - NIH. (n.d.). PubMed. [Link]
-
High-Performance Liquid Chromatographic Method for Determination of Glibenclamide in Human Plasma. (1994). Marcel Dekker, Inc. [Link]
-
Mechanisms and Characteristics of Sulfonylureas and Glinides | Request PDF. (2021). ResearchGate. [Link]
-
A Review on Different Types of Animal Models for Pharmacological Evaluation of Antidiabetic Drugs. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Glibenclamide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Second Generation Sulfonylurea - FPnotebook. (n.d.). FPnotebook. [Link]
-
Animal models for biological screening of anti-diabetic drugs: An overview - ResearchGate. (2014). ResearchGate. [Link]
-
Experimental Animal Models: Tools to Investigate Antidiabetic Activity. (2023). Bentham Science. [Link]
-
Glibenclamide Binding to Sulphonylurea Receptor Subtypes: Dependence on Adenine Nucleotides - PubMed. (2002). PubMed. [Link]
-
(PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. (2005). ResearchGate. [Link]
-
The glibenclamide binding site. (A) SU-inhibited SUR1 structure (PDB... - ResearchGate. (2018). ResearchGate. [Link]
-
Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed. (2001). PubMed. [Link]
-
Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]
-
Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine. (2021). Medcrine. [Link]
-
Review Article Animal Models for the Assessment of Antidiabetic Activity - AWS. (2022). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed. (2017). PubMed. [Link]
-
Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formul - Longdom. (2017). Longdom Publishing. [Link]
-
Sulfonylureas' Association with Major Adverse Effects - Diabetes In Control. (2019). Diabetes In Control. [Link]
-
Uses of Glibenclamide 5mg - Vinmec. (2025). Vinmec International Hospital. [Link]
-
Glibenclamide: uses & side-effects - PatientsLikeMe. (n.d.). PatientsLikeMe. [Link]
-
Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC. (2011). National Center for Biotechnology Information. [Link]
-
Sulphonyl ureas: Structural Activity Relationship (SAR) - YouTube. (2021). YouTube. [Link]
-
Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PubMed. (2023). PubMed. [Link]
-
Glibenclamide - profile of efficacy and safety | Nedosugova | Diabetes mellitus. (2012). Diabetes Mellitus Journal. [Link]
-
Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]
-
Second-Generation Sulfonylureas - BrainKart. (2017). BrainKart. [Link]
-
Glibenclamide - Drug Benefits, Composition Dosage, Side Effects - Siloam Hospitals. (2025). Siloam Hospitals. [Link]
-
Kinetics-Effect Relations of Insulin-Releasing Drugs in Patients With Type 2 Diabetes. (2004). Diabetes Care. [Link]
-
Combination of glibenclamide–metformin HCl for the treatment of type 2 diabetes mellitus. (2011). Taylor & Francis Online. [Link]
-
Efficacy of glimepiride in type 2 diabetic patients treated with glibenclamide | Scilit. (2004). Scilit. [Link]
-
Glibenclamide vs gliclazide in type 2 diabetes of the elderly - PubMed. (1994). PubMed. [Link]
-
Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed. (1985). PubMed. [Link]
-
Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed. (2007). PubMed. [Link]
-
ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels - PMC. (2021). National Center for Biotechnology Information. [Link]
-
(PDF) Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. (2018). ResearchGate. [Link]
-
Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology - Pharmacy 180. (n.d.). Pharmacy 180. [Link]
-
In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin - Semantic Scholar. (2021). Semantic Scholar. [Link]
Sources
- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 2. brainkart.com [brainkart.com]
- 3. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide - Wikipedia [en.wikipedia.org]
- 6. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 7. Glibenclamide: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the second-generation sulfonylurea glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 19. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. longdom.org [longdom.org]
- 23. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fpnotebook.com [fpnotebook.com]
- 27. Glibenclamide vs gliclazide in type 2 diabetes of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Glisamuride in preclinical studies
The preclinical data package for Neurogenix provides compelling evidence of a promising therapeutic candidate for Alzheimer's disease. Its novel, dual-action mechanism targeting both amyloid and tau pathologies is supported by potent in vitro activity. [19]This activity translates to significant improvements in cognition and a reduction in neuropathology in a rigorous in vivo model. [10]Furthermore, Neurogenix possesses a favorable ADME and safety profile, supporting its potential as a safe and effective oral treatment. [13] These comprehensive preclinical studies have established a strong foundation for the initiation of first-in-human clinical trials to evaluate the safety, tolerability, and pharmacokinetic profile of Neurogenix in healthy volunteers and, subsequently, its efficacy in patients with early-stage Alzheimer's disease. [20][21]
References
-
Oakley, H. et al. Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation. Journal of Neuroscience. [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Egyptian Journal of Medical Human Genetics. [Link]
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Pharmaceuticals (Basel). [Link]
-
Alzheimer's Disease Models. Inotiv. [Link]
-
AD Drug Development and Animal Models. International Alzheimer's Disease & Dementia Conference. [Link]
-
Patient cells and serum create better Alzheimer’s disease models. Drug Discovery News. [Link]
-
Efficacy of an inhibitor of GSK‐3β in an Alzheimer's Disease Mouse Model. Alzheimer's & Dementia. [Link]
-
Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. Journal of Toxicology and Applied Pharmacology. [Link]
-
The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology. [Link]
-
Shifting the balance: soluble ADAM10 as a potential treatment for Alzheimer's disease. Molecular Neurodegeneration. [Link]
-
Pharmacokinetic Strategies in CNS Drug Discovery. Aragen Bioscience. [Link]
-
GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience. [Link]
-
GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update. Current Neuropharmacology. [Link]
-
Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer's Disease Treatment. International Journal of Molecular Sciences. [Link]
-
Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery?. Journal of Medicinal Chemistry. [Link]
-
A disintegrin-metalloproteinase prevents amyloid plaque formation and hippocampal defects in an Alzheimer disease mouse model. The Journal of Clinical Investigation. [Link]
-
Drug development | Preclinical, in vivo, ADME. Labtoo. [Link]
-
Non-clinical Assessment of Alzheimer's Disease Candidate Drugs. Alzheimer's Disease: Drug Discovery. [Link]
-
The development of ADAM10 endocytosis inhibitors for the treatment of Alzheimer's disease. Molecular Neurodegeneration. [Link]
-
Neurogen Announces Partnership with NeuroX, a subsidiary of American TelePhysicians. GlobeNewswire. [Link]
-
Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials. The American Journal of Managed Care. [Link]
-
Neurogen | Know Before It Shows - At-Home Alzheimer's Test. Neurogen. [Link]
-
ADAM10 Cleavage of Amyloid Precursor Protein: Physiological Function in the Brain and Therapeutic Potential for Alzheimer's Disease. Cure Alzheimer's Fund. [Link]
-
Alzheimer's Disease. NervGen Pharma. [Link]
-
THE ROLE OF CLINICAL TRIALS IN PRECLINICAL ALZHEIMER'S DISEASE DRUG DEVELOPMENT PROGRAMS. The Journal of Prevention of Alzheimer's Disease. [Link]
-
The Role of Clinical Trials in Preclinical Alzheimer's Disease Drug Development Programs. The journal of prevention of Alzheimer's disease. [Link]
-
Experimental drug reverses Alzheimer's in mice. Medical News Today. [Link]
-
Preclinical Assessment of CNS Drug Action Using Eye Movements in Mice. Journal of Neuroscience. [Link]
-
Preclinical in vivo ADME studies in drug development: A critical review. ResearchGate. [Link]
-
Safety Pharmacology Studies. Nucro-Technics. [Link]
-
Repurposing FDA-Approved Drugs for Neurodegenerative Disorders: A Computational and Experimental Approach. Journal of Neurology and Neuroscience. [Link]
-
Brenig Therapeutics Announces Initiation of First-in-Human Study of BT-409, a Brain-Selective NLRP3 Inhibitor, and Provides Update on BT-267, its LRRK2 Program. PR Newswire. [Link]
-
Neurogen Biomarking Announces Global Agreement with Quanterix for Use of Blood Biomarker Assay in its Patient-Initiated Blood Test to Support Early Detection of Dementia and Mild Cognitive Impairment Due to Alzheimer's Disease. BioSpace. [Link]
-
Neurogen Biomarking Announces Global Agreement with Quanterix for Use of Blood Biomarker Assay in its Patient-Initiated Blood Test to Support Early Detection of Dementia and Mild Cognitive Impairment Due to Alzheimer's Disease. GlobeNewswire. [Link]
Sources
- 1. nervgen.com [nervgen.com]
- 2. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JCI - A disintegrin-metalloproteinase prevents amyloid plaque formation and hippocampal defects in an Alzheimer disease mouse model [jci.org]
- 5. curealz.org [curealz.org]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtoo.com [labtoo.com]
- 13. aragenbio.com [aragenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Antidiabetic Efficacy: A Deep Dive into the Structure-Activity Relationship of Glisamuride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Glisamuride, a third-generation sulfonylurea, represents a significant milestone in the oral antidiabetic agent landscape. Its intricate molecular architecture is finely tuned for potent and selective interaction with the pancreatic β-cell sulfonylurea receptor 1 (SUR1), leading to the modulation of ATP-sensitive potassium (K-ATP) channels and subsequent insulin exocytosis. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, dissecting the contribution of its core chemical moieties to its pharmacological profile. By synthesizing established principles of sulfonylurea SAR with specific insights into this compound's unique structural features, this document aims to provide a foundational resource for researchers engaged in the discovery and development of novel antidiabetic therapeutics. We will explore the mechanistic underpinnings of its action, detail robust experimental protocols for its evaluation, and present a logical framework for the rational design of next-generation insulin secretagogues.
Introduction: The Evolution of Sulfonylureas and the Advent of this compound
The journey of sulfonylureas as therapeutic agents for type 2 diabetes mellitus began with the serendipitous discovery of their hypoglycemic effects in the mid-20th century.[1] This led to the development of first-generation agents like tolbutamide, followed by more potent second-generation drugs such as glibenclamide (glyburide).[1][2] These molecules established the fundamental mechanism of action for this class: the blockade of K-ATP channels in pancreatic β-cells.[1]
Third-generation sulfonylureas, including glimepiride and this compound, were designed to offer an improved therapeutic window, with a focus on enhancing potency and potentially offering a better safety profile.[3][4] this compound, with its distinct chemical scaffold, embodies the culmination of decades of SAR studies within the sulfonylurea class. Understanding the intricate relationship between its structure and biological activity is paramount for the rational design of future antidiabetic agents with superior efficacy and reduced off-target effects.
The Molecular Blueprint of this compound
The chemical structure of this compound, 1-methyl-3-(p-((3-(4-methylcyclohexyl)ureido)sulfonyl)phenethyl)-1-(2-pyridyl)urea, reveals a modular design, with each component playing a crucial role in its overall pharmacological profile.
-
Core Sulfonylurea Moiety: The central sulfonylurea bridge (-SO2-NH-CO-NH-) is the pharmacophore responsible for the primary interaction with the SUR1 subunit of the K-ATP channel.
-
Para-Substituted Phenyl Ring: This aromatic ring acts as a scaffold, positioning the sulfonylurea moiety for optimal receptor engagement.
-
Ethyl Linker: A two-carbon chain connects the phenyl ring to the terminal urea group.
-
Terminal Urea Group: This part of the molecule, with its pyridyl and methyl substitutions, contributes significantly to the compound's pharmacokinetic and pharmacodynamic properties, a hallmark of third-generation sulfonylureas.
-
Methylcyclohexyl Group: This lipophilic group attached to the urea moiety is critical for high-affinity binding to the SUR1 receptor.
Deconstructing the Structure-Activity Relationship (SAR) of this compound
The hypoglycemic activity of this compound is a direct consequence of the specific arrangement and chemical nature of its constituent parts. The following sections dissect the SAR of each key moiety, drawing upon established knowledge of sulfonylureas and specific insights where available.
The Central Sulfonylurea Moiety: The Engine of Activity
The sulfonylurea core is the indispensable component for K-ATP channel modulation. Its acidic proton on the nitrogen atom is crucial for binding to the SUR1 receptor.[5] In-silico studies on a carbon analog of this compound, where the terminal NH of the sulfonylurea was replaced with a CH2 group (an N-acylsulfonamide), predicted a high binding affinity to the peroxisome proliferator-activated receptor gamma (PPARγ), suggesting that modifications to this core can significantly alter target specificity.[6]
The Phenylsulfonyl Group: The Anchor
The para-substituted phenyl ring is a common feature in most clinically effective sulfonylureas. The para-substitution pattern is generally optimal for activity. The nature of the substituent at this position can influence the drug's potency and duration of action.
The N-Alkyl Group on the Urea: The Lipophilic Key
The 4-methylcyclohexyl group on the terminal nitrogen of the urea is a critical determinant of this compound's high potency and selectivity for the pancreatic SUR1 over the cardiac (SUR2A) and smooth muscle (SUR2B) isoforms.[5][7]
-
Lipophilicity and Size: A bulky, lipophilic substituent in this position is a hallmark of second and third-generation sulfonylureas and is directly correlated with increased affinity for SUR1.[5][7] Studies on glibenclamide have shown that replacing the cyclohexyl ring with a smaller methyl group significantly reduces its selectivity for SUR1.[5][7] This underscores the importance of the hydrophobic interactions between the methylcyclohexyl group of this compound and a corresponding hydrophobic pocket in the SUR1 receptor.
The Terminal Pyridylurea Moiety: The Third-Generation Signature
The extended side chain terminating in a pyridylurea group is a distinguishing feature of third-generation sulfonylureas like glimepiride and this compound. This complex moiety influences the drug's pharmacokinetic profile and may contribute to extrapancreatic effects. The presence of the pyridyl ring can impact metabolism, protein binding, and the overall duration of action.
Mechanism of Action: A Molecular Cascade
The hypoglycemic effect of this compound is initiated by its high-affinity binding to the SUR1 subunit of the K-ATP channel on the plasma membrane of pancreatic β-cells. This interaction triggers a cascade of events leading to insulin secretion.
Experimental Protocols for SAR Elucidation
The evaluation of this compound analogs and the determination of their SAR rely on a suite of robust in vitro and in vivo assays.
Radioligand Binding Assay for SUR1 Affinity
This assay quantifies the binding affinity of test compounds to the SUR1 receptor, providing a direct measure of target engagement.
Methodology:
-
Membrane Preparation:
-
Homogenize pancreatic islets or a β-cell line (e.g., INS-1) expressing SUR1 in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound analogs).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled high-affinity sulfonylurea).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Insulin Secretion Assay
This functional assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells or isolated islets.
Methodology:
-
Cell/Islet Culture:
-
Culture a pancreatic β-cell line or isolated pancreatic islets.
-
-
Pre-incubation:
-
Pre-incubate the cells/islets in a low-glucose buffer to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Incubate the cells/islets with a stimulatory concentration of glucose in the presence and absence of the test compound at various concentrations.
-
-
Sample Collection:
-
Collect the supernatant at the end of the incubation period.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
-
Determine the dose-response relationship and the EC50 value (the concentration of the test compound that produces 50% of the maximal insulin secretion).
-
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique directly measures the activity of K-ATP channels in the cell membrane and their modulation by sulfonylureas.
Methodology:
-
Cell Preparation:
-
Prepare single pancreatic β-cells for patch-clamp recording.
-
-
Patch-Clamp Recording:
-
Use the whole-cell or inside-out patch-clamp configuration to record K-ATP channel currents.
-
Apply the test compound to the bath solution (whole-cell) or the intracellular side of the membrane patch (inside-out).
-
-
Data Acquisition and Analysis:
-
Record the changes in K-ATP channel current in response to the test compound.
-
Determine the concentration-dependent inhibition of the channel and calculate the IC50 value.
-
Quantitative Data Summary
While specific SAR data for a series of this compound analogs is not extensively available in the public domain, the following table provides a conceptual framework for how such data would be presented, based on the known SAR of sulfonylureas.
| Moiety Modification | Predicted Effect on SUR1 Affinity | Predicted Effect on Insulin Secretion | Rationale |
| Methylcyclohexyl Group | |||
| Replacement with smaller alkyl | Decrease | Decrease | Reduced hydrophobic interaction with SUR1.[5][7] |
| Replacement with aromatic ring | Variable | Variable | Altered steric and electronic properties. |
| Pyridylurea Moiety | |||
| Removal of pyridyl group | Variable | Variable | Altered pharmacokinetic properties. |
| Substitution on pyridyl ring | Variable | Variable | Potential to modulate metabolism and protein binding. |
| Sulfonylurea Core | |||
| N-alkylation | Decrease | Decrease | Disruption of essential hydrogen bonding. |
| Replacement with bioisostere | Variable | Variable | Altered binding mode and target selectivity.[6] |
Metabolism of this compound: A Consideration for Drug Design
The metabolism of sulfonylureas can significantly impact their efficacy and duration of action. Glibenclamide, a related second-generation sulfonylurea, is known to be metabolized into active hydroxy metabolites.[8][9][10] It is plausible that this compound also undergoes metabolism, potentially forming active metabolites. The primary sites of metabolism are likely the methylcyclohexyl and the pyridyl moieties. Understanding the metabolic fate of this compound is crucial for a complete understanding of its pharmacological profile and for the design of analogs with improved metabolic stability or desired pharmacokinetic properties.
Conclusion and Future Directions
This compound stands as a testament to the power of medicinal chemistry in optimizing drug-receptor interactions for therapeutic benefit. Its structure is a carefully orchestrated assembly of chemical moieties, each contributing to its potent and selective hypoglycemic activity. While the broad strokes of sulfonylurea SAR are well-understood, a detailed, quantitative SAR study of a dedicated series of this compound analogs would provide invaluable data for the field. Such studies, employing the experimental protocols detailed herein, would enable the construction of robust quantitative structure-activity relationship (QSAR) models. These models, in turn, would empower the rational design of novel insulin secretagogues with enhanced potency, improved selectivity, and a more favorable pharmacokinetic and safety profile, ultimately leading to better therapeutic options for individuals with type 2 diabetes.
References
-
Schwanstecher, M., et al. (1998). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 123(3), 431-439. Available at: [Link]
-
Azimzadeh, P., et al. (2016). Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats. Research in Pharmaceutical Sciences, 11(5), 412-420. Available at: [Link]
-
Meyer, M., et al. (1999). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 215-223. Available at: [Link]
-
Dwivedi, C., et al. (2018). SAR of N-linked sulfonylurea derivatives. ResearchGate. Available at: [Link]
-
Muller, G. (2004). Structures of carbon analogs of glimepiride, this compound, and glibenclamide (N-acylsulfonamides). ResearchGate. Available at: [Link]
-
Lin, R., et al. (2017). Transporter-Mediated Disposition, Clinical Pharmacokinetics and Cholestatic Potential of Glyburide and Its Primary Active Metabolites. Drug Metabolism and Disposition, 45(7), 845-855. Available at: [Link]
-
Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 23(11), 2855. Available at: [Link]
-
Budaev, A. S., et al. (2016). Synthesis and Hypoglycemic Activity of 11-Deoxoglycyrrhetic Acid Derivatives. Chemistry of Natural Compounds, 52(3), 441-444. Available at: [Link]
-
Huang, W., et al. (2006). A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 16(11), 2845-2849. Available at: [Link]
-
Jönsson, A., et al. (1999). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 47(3), 295-303. Available at: [Link]
-
Di, L., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(4), 574-580. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Molecular Modeling and Anti-Hyperglycemic Evaluation of Quinazoline-Sulfonylurea Hybrids as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Sulfonylurea Receptor (SUR) Agonists. Molecules, 26(21), 6612. Available at: [Link]
-
Abdel-Rahman, S. Z., et al. (2006). Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. Biochemical Pharmacology, 72(11), 1552-1561. Available at: [Link]
-
Bryan, J., et al. (2000). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. The Journal of Biological Chemistry, 275(48), 37997-38004. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. Frontiers in Chemistry, 11, 1197124. Available at: [Link]
-
Macfarlane, W. M., et al. (2000). Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells. British Journal of Pharmacology, 131(4), 705-714. Available at: [Link]
-
Wu, J. X., et al. (2018). Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. eLife, 7, e35404. Available at: [Link]
-
The Titi Tudorancea Bulletin. (2025). Third-generation sulfonylurea agent: Significance and symbolism. The Titi Tudorancea Bulletin. Available at: [Link]
-
Thour, A., & Marwaha, R. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Jönsson, A., et al. (2003). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. European Journal of Clinical Pharmacology, 59(4), 315-322. Available at: [Link]
-
Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840-848. Available at: [Link]
-
Ravindran, S., et al. (2013). Differences and Similarities in the Metabolism of Glyburide for Various Species: An Analysis by LC-DAD-Q-TRAP-MS/MS. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-8. Available at: [Link]
-
Gribble, F. M., & Reimann, F. (2003). Sulfonylurea action revisited: the post-cloning era. Diabetes, 52(7), 1668-1677. Available at: [Link]
-
Hemmingsen, B., et al. (2017). Metformin and second- or third-generation sulphonylurea combination therapy for adults with type 2 diabetes mellitus. Cochrane Database of Systematic Reviews, (5), CD011854. Available at: [Link]
Sources
- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Third-generation sulfonylurea agent: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Glisamuride Binding Affinity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the in vitro binding affinity of Glisamuride, a second-generation sulfonylurea. By integrating foundational principles with detailed, field-proven protocols, this document serves as a practical resource for generating robust and reliable binding data.
Introduction: The Scientific Imperative
This compound is a potent antihyperglycemic agent belonging to the sulfonylurea class of drugs.[1] Its therapeutic efficacy is rooted in its ability to stimulate insulin secretion from pancreatic β-cells.[2] The primary mechanism of action involves binding to and inhibiting the ATP-sensitive potassium (KATP) channel.[2] A precise and quantitative understanding of this compound's binding affinity to its molecular target is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Quantifying binding affinity (typically as the dissociation constant, Kd) is fundamental to SAR, guiding the medicinal chemistry efforts to optimize potency and selectivity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Affinity data are critical inputs for models that predict the drug's behavior and required dosage in vivo.
-
Target Validation and Selectivity Profiling: Characterizing binding to the intended target (and potential off-targets) confirms the mechanism of action and helps predict potential side effects.
This guide will delve into the molecular target of this compound, outline the core principles of binding assays, and provide detailed protocols for their execution and data interpretation.
The Molecular Target: ATP-Sensitive Potassium (KATP) Channels
KATP channels are complex hetero-octameric ion channels that couple the metabolic state of a cell to its electrical activity.[3][4] In pancreatic β-cells, these channels are composed of two distinct subunits:
-
Kir6.2: The inwardly rectifying potassium channel subunit that forms the ion-conducting pore.[5]
-
SUR1 (Sulfonylurea Receptor 1): A member of the ATP-binding cassette (ABC) transporter family, which acts as the regulatory subunit.[4][5]
This compound and other sulfonylureas exert their effect by binding with high affinity to the SUR1 subunit.[5][6] This binding event inhibits the channel's activity, leading to depolarization of the β-cell membrane. This, in turn, opens voltage-gated calcium channels, triggering calcium influx and subsequent exocytosis of insulin-containing granules.[3][4] Recent cryo-electron microscopy studies have revealed that the binding site for glibenclamide (a closely related sulfonylurea) is located within the transmembrane bundle of the SUR1 core, near the inner leaflet of the lipid bilayer.[3][4][7]
Caption: KATP channel structure showing this compound binding to the SUR1 subunit, inhibiting K+ ion flow.
Gold Standard Methodology: Radioligand Binding Assays
Radioligand binding assays are the "gold standard" for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[8] These assays utilize a radioactively labeled version of a known ligand to trace and measure its binding to the target.
There are two primary types of radioligand binding assays relevant for characterizing this compound:
-
Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[8][9]
-
Competition Binding Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," i.e., this compound). This is done by measuring the ability of various concentrations of the unlabeled drug to compete with and displace a fixed concentration of a known radioligand from the receptor.[8][10]
Detailed Protocol: Competition Binding Assay for this compound
This protocol is designed to determine the Ki of this compound for the SUR1 receptor using a membrane preparation from cells expressing the KATP channel and a suitable radioligand like [³H]-glibenclamide.
A. Materials & Reagents
-
Receptor Source: Membrane homogenates from a cell line stably expressing recombinant human Kir6.2/SUR1 (e.g., HEK293 or CHO cells) or from pancreatic islet cells.
-
Radioligand: [³H]-glibenclamide (a high-affinity sulfonylurea).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radioactive, high-affinity ligand (e.g., 10 µM Glibenclamide) to saturate all specific binding sites.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11] A vacuum filtration manifold (e.g., a 96-well harvester) is required.
-
Detection: Liquid scintillation cocktail and a liquid scintillation counter.
B. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
C. Step-by-Step Procedure
-
Membrane Preparation: Homogenize cells expressing the KATP channel in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[11] Resuspend the pellet in fresh buffer, repeat the centrifugation, and finally resuspend the washed pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.[11] Prepare triplicate wells for each condition:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of unlabeled Glibenclamide.
-
Competition: Membrane preparation + Radioligand + varying concentrations of this compound.
-
-
Incubation: To each well, add the components in the following order:
-
50 µL of the competing test compound (this compound dilutions) or NSB agent.[11]
-
150 µL of the membrane suspension (typically 50-120 µg of protein).[11]
-
50 µL of the radioligand ([³H]-glibenclamide) at a fixed concentration, usually near its Kd value.[11]
-
Incubate the plate, often with gentle agitation, for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]
-
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a vacuum harvester. This separates the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: After drying the filter mat, add scintillation cocktail to each filter spot and quantify the trapped radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of this compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)
-
Generate Competition Curve: Plot the specific binding (as a percentage of the control with no competitor) against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).
-
The Ki value represents the affinity of this compound for the SUR1 receptor. A lower Ki value indicates a higher binding affinity.
Orthogonal Methods for Binding Validation
To ensure the trustworthiness of the binding data, it is best practice to employ at least one orthogonal, label-free method to validate the results obtained from radioligand assays.
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as an analyte (this compound) flows over an immobilized ligand (SUR1 receptor).[12][13] | Kd (affinity), kon (association rate), koff (dissociation rate).[14] | Real-time, label-free, provides kinetic data.[15] | Requires immobilization of the protein, which can affect its conformation; membrane proteins are challenging.[12] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event as the ligand is titrated into a solution containing the protein.[16][17] | Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[16][18] | Label-free, in-solution measurement, provides full thermodynamic profile.[19][20] | Requires larger quantities of pure, soluble protein; may have low signal for weak interactions.[16] |
Surface Plasmon Resonance (SPR)
SPR is a powerful technique that monitors binding events in real-time.[15] In a typical experiment, the SUR1 protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index and is detected by the instrument.[13] The resulting sensorgram provides kinetic data (on- and off-rates) from which the equilibrium dissociation constant (Kd) can be calculated.[14]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for thermodynamic characterization of binding.[16][18] It directly measures the heat change upon binding.[17] In an ITC experiment, a solution of this compound is titrated in small aliquots into a cell containing the purified SUR1 protein.[18] The heat released or absorbed with each injection is measured until the protein is saturated. The resulting isotherm can be analyzed to determine the Kd, binding stoichiometry, enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic signature.[16]
Conclusion
References
- Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. [Link: https://nyaspubs.onlinelibrary.wiley.com/doi/abs/10.1111/j.1749-6632.1949.tb27297.x]
- Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link: https://bitesizebio.
- Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link: https://pubmed.ncbi.nlm.nih.gov/23891825/]
- Rich, R. L., & Myszka, D. G. (2011). Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology. Journal of Molecular Recognition, 24(6), 892-914. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/jmr.1161]
- Perelson, A. S., & DeLisi, C. (1980). Interpretation of Scatchard plots for aggregating receptor systems. Mathematical Biosciences, 52(1-2), 1-33. [Link: https://pubmed.ncbi.nlm.nih.gov/6255398/]
- Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link: https://www.materials-talks.com/isothermal-titration-calorimetry-a-hot-characterization-tool-for-biomolecular-interactions/]
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link: https://www.aragen.com/spr-biomolecular-interaction-analysis/]
- Le, A. T., et al. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1829, 123-134. [Link: https://pubmed.ncbi.nlm.nih.gov/30030800/]
- Klotz, I. M. (1982). Analysis of Receptor–Ligand Interactions. Science, 217(4566), 1247-1249. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925754/]
- Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link: https://www.youtube.
- Wikipedia. (2023). Isothermal titration calorimetry. [Link: https://en.wikipedia.
- Velazquez-Campoy, A., & Freire, E. (2006). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 323, 1-15. [Link: https://pubmed.ncbi.nlm.nih.gov/16739601/]
- The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. [Link: https://portlandpress.com/thebiochemist/article/45/1/52/232128/A-beginner-s-guide-to-surface-plasmon-resonance]
- Martin, G. M., et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e31054. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5655142/]
- The Pharma World. (2021). Scatchard Plot for Ligand Receptor binding analysis. YouTube. [Link: https://www.youtube.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link: https://www.giffordbioscience.com/s/Radioligand-Binding-Assay-Protocol-v1.pdf]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link: https://www.giffordbioscience.com/in-vitro-pharmacology-services/radioligand-binding-assays]
- Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. [Link: https://structbio.vanderbilt.edu/chinalink/course/content/br-studies/BR-studies.pdf]
- Gribble, F. M., et al. (1998). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British Journal of Pharmacology, 124(5), 871-876. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1565492/]
- Matsuda, J., et al. (2010). CHARACTERIZATION OF THE BINDING OF SULFONYLUREA DRUGS TO HSA BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Analytical and Bioanalytical Chemistry, 397(3), 1129-1139. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873105/]
- Löffler-Walz, C., et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(6), 883-891. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573426/]
- Anguizola, J., et al. (2013). Characterization of Binding by Sulfonylureas with Normal or Modified Human Serum Albumin using Affinity Microcolumns Prepared by Entrapment. Analytical and Bioanalytical Chemistry, 405(21), 6757-6766. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3720743/]
- The Titi Tudorancea Bulletin. (2025). What does this compound mean? Definition, meaning and sense. [Link: https://www.tititudorancea.com/z/glisamuride.htm]
- Anguizola, J., et al. (2013). Studies of Binding by Sulfonylureas with Glyoxal- and Methylglyoxal-Modified Albumin by Immunoextraction using Affinity Microcolumns. Journal of Chromatography B, 927, 129-136. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3628994/]
- eLife. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. [Link: https://elifesciences.org/articles/31054]
- Wu, J., et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e31054. [Link: https://pubmed.ncbi.nlm.nih.gov/29035201/]
- Proks, P., et al. (2002). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 136(3), 357-366. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573356/]
- Matsuda, J., et al. (2010). Characterization of the binding of sulfonylurea drugs to HSA by high-performance affinity chromatography. Journal of Chromatography B, 878(20), 1735-1742. [Link: https://pubmed.ncbi.nlm.nih.gov/20471333/]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link: https://link.springer.com/article/10.1007/s41048-016-0017-3]
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link: https://www.alfacytology.
- Melander, A., & Bitzén, P. O. (2000). Glibenclamide: an old drug with a novel mechanism of action? Acta Diabetologica, 37(2), 55-57. [Link: https://pubmed.ncbi.nlm.nih.gov/11083437/]
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link: https://www.oncodesign-services.com/in-vitro-pharmacology/molecular-pharmacology/radioligand-binding-assay/]
- Thrasher, J. (2023). Glyburide. StatPearls. [Link: https://www.ncbi.nlm.nih.gov/books/NBK546641/]
- CheckRare. (2023). Mechanism of Action of Rozanolixizumab to Treat Myasthenia Gravis. YouTube. [Link: https://www.youtube.
Sources
- 1. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 2. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 14. [PDF] Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology. | Semantic Scholar [semanticscholar.org]
- 15. portlandpress.com [portlandpress.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 20. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Glisamuride's Therapeutic Potential
Abstract: Glisamuride, a second-generation sulfonylurea, has a well-established role in stimulating insulin secretion through the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2][3] While effective in glycemic control, the broader therapeutic landscape and nuanced pharmacological profile of this compound remain underexplored. This technical guide outlines a comprehensive, phased research framework designed for drug development professionals and researchers to systematically investigate the expanded therapeutic potential of this compound. The proposed workflow progresses from fundamental in vitro target validation and mechanistic studies to sophisticated in vivo preclinical efficacy and safety evaluations. Detailed, self-validating protocols for electrophysiology, dynamic insulin secretion assays, and rodent models of metabolic disease are provided, supported by scientific rationale and integrated decision-making frameworks. The objective is to build a robust data package to inform the potential repositioning or further development of this compound for novel therapeutic indications.
Introduction: The Rationale for Re-evaluating this compound
Sulfonylureas have been a cornerstone of type 2 diabetes treatment for decades. Their primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel, leading to channel closure, membrane depolarization, and subsequent glucose-independent insulin secretion.[2][3] this compound, a member of this class, is recognized for its antihyperglycemic activity.
However, the therapeutic landscape is evolving. Concerns regarding the long-term cardiovascular safety of the sulfonylurea class and the risk of hypoglycemia have been raised, although recent large-scale studies suggest these risks may not be as pronounced as once thought, particularly with newer generation agents.[4][5][6][7] Moreover, KATP channels are not exclusive to the pancreas; they are hetero-octameric complexes of a pore-forming Kir6.x subunit and a regulatory SURx subunit, with different combinations expressed in cardiac muscle (Kir6.2/SUR2A), smooth muscle (Kir6.2/SUR2B), and other tissues.[8][9][10] Glimepiride, a structurally similar sulfonylurea, has been shown to interact with cardiac and smooth muscle KATP channels, albeit with different binding kinetics than pancreatic channels.[8][9][11]
This widespread expression of potential targets raises critical questions: What is the precise selectivity profile of this compound across different KATP channel isoforms? Could this profile be harnessed for therapeutic benefit beyond diabetes, perhaps in cardiovascular or ischemic conditions? This guide provides a roadmap to answer these questions, starting from the most fundamental molecular interactions.
Phase 1: In Vitro Target Validation and Selectivity Profiling
The foundational step is to confirm and quantify the interaction of this compound with its primary target and potential off-targets. Electrophysiology is the gold-standard for this purpose.
Core Objective:
To determine the potency (IC50) and binding kinetics of this compound on pancreatic (Kir6.2/SUR1), cardiac (Kir6.2/SUR2A), and smooth muscle (Kir6.2/SUR2B) KATP channel isoforms.
Key Experiment: Patch-Clamp Electrophysiology
Principle of the Assay: The patch-clamp technique allows for the direct measurement of ion channel currents in isolated cell membranes.[12] By applying this compound at various concentrations, a dose-response curve can be generated to determine its inhibitory concentration (IC50). The inside-out patch configuration is ideal as it allows for precise control of the intracellular solution, including ATP and ADP levels, which are key regulators of channel activity.[11][12]
Experimental Workflow Diagram:
Caption: Workflow for KATP channel selectivity profiling using patch-clamp.
Detailed Protocol: Inside-Out Patch-Clamp Analysis
-
Cell Preparation: Co-express the desired KATP channel subunits (e.g., Kir6.2 and SUR1) in a suitable host system like Xenopus oocytes or HEK293 cells.[8][9]
-
Pipette Solution (Extracellular): Prepare a solution containing (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, adjusted to pH 7.4 with KOH.
-
Bath Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 5 HEPES, adjusted to pH 7.2 with KOH. To activate channels, keep ATP concentration low (e.g., 0.1 mM).
-
Patch Formation: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. Excise the patch to achieve the inside-out configuration.
-
Baseline Recording: At a holding potential of -70 mV, record baseline KATP channel activity.[13]
-
Drug Application: Perfuse the patch with the intracellular solution containing increasing concentrations of this compound (e.g., 1 nM to 100 µM).
-
Data Acquisition: Record the steady-state current inhibition at each concentration.
-
Controls:
-
Positive Control: Use Glibenclamide, a well-characterized KATP channel blocker, to confirm assay sensitivity.[14]
-
Negative Control: Use a vehicle control (e.g., DMSO) to ensure the solvent has no effect.
-
-
Analysis: Normalize the current at each drug concentration to the baseline current. Fit the data to a Hill equation to determine the IC50 value.
Data Presentation and Decision Point
The results should be summarized in a clear, comparative table.
| KATP Channel Isoform | Tissue Expression | This compound IC50 (nM) | Glibenclamide IC50 (nM) |
| Kir6.2 / SUR1 | Pancreatic β-cell | [Experimental Value] | 3.0 - 4.0[8] |
| Kir6.2 / SUR2A | Cardiac Muscle | [Experimental Value] | 5.4 - 27[8][11] |
| Kir6.2 / SUR2B | Smooth Muscle | [Experimental Value] | 7.3[8] |
Decision Framework:
Sources
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
- 4. Cardiovascular safety of sulfonylureas: a meta-analysis of randomised clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesonthenet.com [diabetesonthenet.com]
- 8. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-type specific expression of ATP-sensitive potassium channels in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Glisamuride on Insulin Secretion Pathways
This guide provides a comprehensive technical overview of Glisamuride, a third-generation sulfonylurea, and its intricate effects on the insulin secretion pathways in pancreatic β-cells. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, experimental validation, and the scientific rationale behind the methodologies used to investigate this potent insulin secretagogue.
Introduction: The Role of this compound in Diabetes Therapy
This compound belongs to the third generation of sulfonylurea drugs, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1][2] These agents primarily lower blood glucose by stimulating insulin secretion from pancreatic β-cells.[3][4] this compound, as a newer-generation compound, is recognized for its efficacy in managing blood sugar levels, potentially with an improved side-effect profile compared to older sulfonylureas.[1] The core of its therapeutic action lies in its ability to modulate the sophisticated signaling pathways that govern insulin release. Understanding these pathways is paramount for optimizing its clinical use and for the development of novel antidiabetic therapies.
Molecular Mechanism of Action: Targeting the KATP Channel
The principal molecular target of this compound and other sulfonylureas is the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[3][5] This channel is a complex of two protein subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2, and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[3][6]
Binding to the Sulfonylurea Receptor 1 (SUR1)
This compound initiates its action by binding with high affinity to the SUR1 subunit of the KATP channel.[6][7] This binding event is the critical first step that triggers the cascade leading to insulin secretion. The interaction is specific to the SUR1 isoform found in pancreatic β-cells, although other SUR isoforms exist in tissues like cardiac and smooth muscle.[5] The binding of this compound to SUR1 induces a conformational change in the KATP channel complex, leading to its closure.[3][6]
Membrane Depolarization and Calcium Influx
The closure of the KATP channels by this compound prevents the efflux of potassium ions (K+) from the β-cell.[3][8] This disruption of K+ movement leads to the accumulation of positive charge inside the cell, causing depolarization of the plasma membrane.[4][8] This change in membrane potential triggers the opening of voltage-gated calcium channels (VGCCs).[5][8] The opening of VGCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.[4][5]
Calcium-Induced Insulin Granule Exocytosis
The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[5][9][10] Calcium ions bind to synaptotagmin, a protein on the surface of insulin granules, which in turn facilitates the fusion of these granules with the β-cell plasma membrane and the subsequent release of insulin into the bloodstream. This process is a classic example of stimulus-secretion coupling, where an external signal (this compound binding) is translated into a cellular response (insulin secretion).
Caption: Core signaling pathway of this compound-induced insulin secretion.
Amplifying Pathways in Insulin Secretion
While the KATP channel-dependent pathway is the primary mechanism, the full effect of this compound on insulin secretion is likely augmented by other intracellular signaling molecules, often referred to as amplifying pathways.
The Role of Cyclic AMP (cAMP)
Cyclic AMP is a crucial second messenger that amplifies insulin secretion.[11] While this compound does not directly stimulate cAMP production, the depolarization and Ca2+ influx it induces can potentiate the activity of adenylyl cyclases, the enzymes responsible for cAMP synthesis.[12] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[11] These proteins act on multiple downstream targets to enhance the exocytosis of insulin granules, sensitizing the secretory machinery to Ca2+.[11][12]
Calcium-Induced Calcium Release (CICR)
The initial influx of Ca2+ through VGCCs can trigger further release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), a process known as Calcium-Induced Calcium Release (CICR).[9] This amplification of the Ca2+ signal ensures a robust and sustained response, leading to a more significant release of insulin.
Caption: Integrated view of primary and amplifying pathways in this compound action.
Experimental Methodologies for Studying this compound's Effects
A robust understanding of this compound's impact on insulin secretion relies on a suite of specialized experimental techniques. The following protocols are fundamental for elucidating the mechanisms described.
Pancreatic Islet Isolation and Culture
Rationale: To study the direct effects of this compound on β-cells in their native microenvironment, intact islets of Langerhans are isolated from pancreatic tissue. This preserves the cell-cell communication crucial for coordinated insulin secretion.
Protocol:
-
Pancreas Digestion: The pancreas is perfused with a collagenase solution to digest the extracellular matrix.
-
Islet Purification: A density gradient centrifugation is used to separate the islets from acinar and other pancreatic tissue.
-
Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and glucose, allowing them to recover before experimentation.
Dynamic Insulin Secretion Measurement via Perifusion Assay
Rationale: A perifusion system allows for the real-time measurement of insulin secretion from isolated islets in response to various stimuli, mimicking the dynamic nature of blood flow in vivo.[13][14] This is crucial for observing the biphasic pattern of insulin release.
Protocol:
-
Chamber Loading: A cohort of size-matched islets is placed in a perifusion chamber.[15]
-
Basal Secretion: Islets are first perifused with a low-glucose buffer to establish a baseline insulin secretion rate.
-
Stimulation: The perifusion buffer is switched to one containing a stimulatory concentration of glucose and/or this compound.
-
Fraction Collection: The outflow from the chamber is collected in fractions at regular intervals.[16]
-
Insulin Quantification: The insulin concentration in each fraction is measured using methods like ELISA or radioimmunoassay (RIA).[15][17]
Caption: Workflow for a dynamic insulin secretion perifusion assay.
Electrophysiological Analysis using Patch-Clamp
Rationale: The patch-clamp technique is the gold standard for directly measuring the activity of ion channels, including the KATP channel.[18][19] This allows for a precise characterization of how this compound affects channel gating.
Protocol:
-
Cell Preparation: Isolated β-cells or islets are plated on a coverslip.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "gigaseal" is formed between the pipette and the membrane.
-
Configuration:
-
Whole-cell: The membrane patch is ruptured to allow measurement of currents across the entire cell membrane.
-
Inside-out: The membrane patch is excised, exposing the intracellular face of the channel to the bath solution, allowing for the direct application of ATP and this compound to the channel's regulatory sites.[18]
-
-
Data Acquisition: Currents are recorded in response to voltage changes and the application of test compounds.
Intracellular Calcium Imaging
Rationale: To visualize the effect of this compound on intracellular Ca2+ dynamics, fluorescent Ca2+ indicators are used.[20][21] This provides a direct link between KATP channel closure and the primary trigger for exocytosis.[21]
Protocol:
-
Dye Loading: Islets or β-cells are incubated with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[22]
-
Imaging: The cells are placed on a microscope stage and perifused with buffer.
-
Stimulation: this compound is added to the perifusion solution.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular Ca2+ concentration, are recorded over time using a fluorescence microscope and camera.[20][22]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from experiments investigating the effects of sulfonylureas like this compound.
| Parameter | Typical Value Range | Experimental Method | Significance |
| This compound IC50 on KATP channels | 1-10 nM | Patch-Clamp (Inside-out) | Measures the potency of the drug in inhibiting the target channel. A lower IC50 indicates higher potency.[23] |
| Stimulation Index (SI) of Insulin Secretion | 5-15 fold increase over basal | Perifusion Assay | Quantifies the magnitude of the insulin secretory response to this compound compared to baseline. |
| Peak Intracellular [Ca2+] | 300-800 nM | Calcium Imaging | Indicates the peak level of the primary trigger for insulin exocytosis. |
| Membrane Potential Depolarization | From ~ -70 mV to ~ -40 mV | Patch-Clamp (Whole-cell) | Confirms the electrophysiological consequence of KATP channel closure. |
Conclusion
This compound exerts its potent insulin secretagogue effect through a well-defined, primary signaling pathway initiated by its binding to the SUR1 subunit of the pancreatic β-cell KATP channel. This leads to membrane depolarization, Ca2+ influx, and ultimately, insulin granule exocytosis. This core mechanism is further fine-tuned by amplifying pathways involving cAMP and intracellular Ca2+ mobilization. The rigorous application of experimental techniques such as perifusion assays, patch-clamp electrophysiology, and calcium imaging is essential for the continued investigation and characterization of this compound and the development of next-generation therapies for type 2 diabetes.
References
-
Analysis of Islet Function in Dynamic Cell Perifusion System. (2025). Protocols.io. [Link]
-
Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(6), 636-651. [Link]
-
Henquin, J. C. (1990). Mechanisms of Sulfonylurea-Induced Insulin Release. Diabetes Care, 13(Supplement 3), 11-17. [Link]
-
Oral Hypoglycemic Agents: Sulfonylureas. (2024). JoVE. [Link]
-
Gribble, F. M., & Reimann, F. (2002). Sulfonylurea Stimulation of Insulin Secretion. Diabetes, 51(Supplement 3), S347-S353. [Link]
-
Mouse Islet Perifusion (3-stimuli protocol). (2022). protocols.io. [Link]
-
Proks, P., & Ashcroft, F. M. (2009). Mechanism of action of sulfonylureas on pancreatic β cells and cardiomyocytes. Heart, 95(21), 1769-1775. [Link]
-
Kulkarni, R. N., et al. (2012). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 4(2), 127-133. [Link]
-
Li, G., et al. (2023). Electrophysiological analysis of cardiac KATP channel. Life Medicine, 2(4), 384-391. [Link]
-
Mishra, S. K., et al. (2012). Dynamic imaging of intracellular ca2+ concentration in insulin secreting min6 β-cells using wide field and tirf microscopy. International Journal of Basic and Applied Research, 3(10), 748-755. [Link]
-
ANALYSIS OF ISLET FUNCTION IN DYNAMIC CELL PERIFUSION SYSTEM. (2018). Vanderbilt University. [Link]
-
Back, S. H., et al. (2015). Insulin Secretion and Ca2+ Dynamics in β-Cells Are Regulated by PERK (EIF2AK3) in Concert with Calcineurin. Journal of Biological Chemistry, 290(23), 14502-14515. [Link]
-
Tengholm, A., & Gylfe, E. (2009). Cyclic AMP dynamics in the pancreatic β-cell. Upsala journal of medical sciences, 114(3), 133-143. [Link]
-
Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR protocols, 2(3), 100720. [Link]
-
Zingman, L. V., & Alekseev, A. E. (2008). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Methods in molecular biology (Clifton, N.J.), 424, 257-275. [Link]
-
Kulkarni, R. N., et al. (2012). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. ResearchGate. [Link]
-
Lee, S. H., et al. (2013). Ca2+-induced Ca2+ Release from Internal Stores in INS-1 Rat Insulinoma Cells. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(2), 147-153. [Link]
-
Electrophysiological analysis of cardiac KATP channel. (2023). EurekAlert!. [Link]
-
Gribble, F. M., et al. (1998). Glimepiride Block of Cloned Beta-Cell, Cardiac and Smooth Muscle K(ATP) Channels. British journal of pharmacology, 125(8), 1733-1740. [Link]
-
A rise in intracellular calcium corresponds to insulin secretion. (A)... (2020). ResearchGate. [Link]
-
4.3.2 Fundamental properties of KATP channels illustrated by inside-out... (2006). ResearchGate. [Link]
-
"Your Project Matters" Interview with Sandra Postic: The Influence of Calcium on Insulin Production. (2023). YouTube. [Link]
-
A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium. (2017). Diabetes, obesity & metabolism, 19 Suppl 1, 6-16. [Link]
-
Idevall-Hagren, O., & Tengholm, A. (2010). Glucose- and Hormone-Induced cAMP Oscillations in α- and β-Cells Within Intact Pancreatic Islets. Diabetes, 59(6), 1535-1543. [Link]
-
Boyd, A. E., 3rd. (1990). Molecular mechanisms of action of glyburide on the beta cell. The American journal of medicine, 89(2A), 3S-10S. [Link]
-
IN-VIVO Glucose-stimulates Insulin Secretion Test. (2019). Protocols.io. [Link]
-
Detimary, P., et al. (2007). cAMP-Mediated and Metabolic Amplification of Insulin Secretion Are Distinct Pathways Sharing Independence of β-Cell Microfilaments. Endocrinology, 148(9), 4376-4386. [Link]
-
Gopalakrishnan, M., et al. (1993). Characterization of binding of the ATP-sensitive potassium channel ligand, [3H]glyburide, to neuronal and muscle preparations. The Journal of pharmacology and experimental therapeutics, 267(1), 163-171. [Link]
-
What is the mechanism of Glimepiride?. (2024). Patsnap Synapse. [Link]
-
Martin, G. M., et al. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. The Journal of general physiology, 154(11), e202113019. [Link]
-
Kim, S. H. (2015). Assessment of Insulin Secretion and Insulin Resistance in Human. Journal of Korean Diabetes, 16(2), 99-105. [Link]
-
Mikhailov, M. V., et al. (2001). Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel. The Journal of biological chemistry, 276(24), 21388-21394. [Link]
-
Gribble, F. M., et al. (2000). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British journal of pharmacology, 131(6), 1219-1227. [Link]
-
Wilde, E., et al. (2021). Glucose-induced cAMP elevation in β-cells involves amplification of constitutive and glucagon-activated GLP-1 receptor signalling. Acta physiologica (Oxford, England), 231(4), e13611. [Link]
-
Third-generation sulfonylurea agent: Significance and symbolism. (2025). Sourcely. [Link]
-
Müller, G. (2013). The Mode of Action of the Antidiabetic Drug Glimepiride-Beyond Insulin Secretion. Current medicinal chemistry, 20(1), 11-40. [Link]
-
Thota, S., & Karr, S. (2023). Glyburide. StatPearls. [Link]
-
Glibenclamide: an old drug with a novel mechanism of action?. (2000). Acta diabetologica, 37(3), 109-117. [Link]
-
Need a protocol of insulin measurement from ins-1 cells. (2013). ResearchGate. [Link]
-
Winquist, R. J., et al. (1989). Vascular pharmacology of ATP-sensitive K+ channels: interactions between glyburide and BRL 34915. The Journal of pharmacology and experimental therapeutics, 248(1), 149-156. [Link]
-
Schwanstecher, C., et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British journal of pharmacology, 136(5), 663-671. [Link]
-
of 3 Hglibenclamide binding to SUR subtypes by sulfonylureas and... (2006). ResearchGate. [Link]
-
Properties of [ 3 H]glibenclamide binding to rSUR1 and rSUR117 MgATP... (2002). ResearchGate. [Link]
-
[cAMP] gradient in the cytosol of a pancreatic -cell during GLP-1... (2011). ResearchGate. [Link]
-
Light, P. E., & French, R. J. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European journal of pharmacology, 259(3), 219-222. [Link]
-
Chatterjee, P. K., et al. (2002). The ATP-sensitive potassium channel blocker glibenclamide prevents renal ischemia/reperfusion injury in rats. The Journal of pharmacology and experimental therapeutics, 303(2), 727-734. [Link]
-
Ganesan, K., & Villablanca, A. C. (2023). Sulfonylureas. StatPearls. [Link]
-
Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science : AMS, 11(4), 840-848. [Link]
Sources
- 1. Third-generation sulfonylurea agent: Significance and symbolism [wisdomlib.org]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Ca2+-induced Ca2+ Release from Internal Stores in INS-1 Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose- and Hormone-Induced cAMP Oscillations in α- and β-Cells Within Intact Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 16. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of Glisamuride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Glisamuride, a second-generation sulfonylurea with antihyperglycemic properties.[1] The synthesis of sulfonylureas is a cornerstone in the development of treatments for type II diabetes.[2] This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy, the critical parameters of each reaction stage, and the comprehensive characterization of the final product. The protocol is designed to be self-validating, with in-process controls and analytical checkpoints to ensure the integrity of the synthesis. All procedures are grounded in established principles of organic chemistry and are supported by references to authoritative literature.
Introduction: The Significance of this compound and Sulfonylureas in Medicinal Chemistry
Sulfonylureas represent a critical class of oral hypoglycemic agents that have been instrumental in the management of type 2 diabetes for decades.[3] Their primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[4] This is achieved through the inhibition of ATP-sensitive potassium channels (K-ATP channels) in the cell membrane, leading to depolarization and subsequent influx of calcium ions, which triggers insulin exocytosis.[4] this compound, as a second-generation sulfonylurea, exhibits higher potency and a more favorable pharmacokinetic profile compared to its first-generation predecessors.[1][5] The synthesis of such compounds is of great interest to medicinal chemists for structure-activity relationship studies and the development of novel antidiabetic agents.
The general synthetic approach to sulfonylureas involves the coupling of a sulfonamide with an isocyanate or a carbamate derivative.[2] This guide will detail a robust and adaptable two-step synthetic route to this compound, emphasizing safety, efficiency, and high purity of the final product.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the this compound structure reveals two key building blocks: a substituted aromatic sulfonamide and a cyclic amine-derived isocyanate equivalent. The strategy hinges on the reliable formation of the sulfonylurea linkage.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water. Isocyanates and phosgene equivalents are toxic and should be handled with extreme care.
Part I: Synthesis of 4-(2-methoxy-5-chlorobenzamidoethyl)benzenesulfonamide (Intermediate A)
This multi-step process begins with the synthesis of the key sulfonamide intermediate.
Step 1: Synthesis of 4-(2-aminoethyl)benzenesulfonamide
A detailed procedure for the synthesis of this starting material can be adapted from established methods for similar compounds. This typically involves the chlorosulfonation of a protected phenethylamine followed by amination.
Step 2: Acylation of 4-(2-aminoethyl)benzenesulfonamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(2-aminoethyl)benzenesulfonamide (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add a solution of 2-methoxy-5-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM (2 volumes) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part II: Synthesis of the Isocyanate or Carbamate (Intermediate B)
The synthesis of the isocyanate or a more stable carbamate equivalent from the corresponding amine is a critical step. The use of phosgene-free methods is highly recommended for safety.
Method A: Isocyanate formation using Triphosgene
-
Reaction Setup: To a solution of the desired cyclic amine (1 equivalent) in anhydrous toluene (10 volumes) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add triphosgene (0.4 equivalents) in one portion under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting amine (TLC or GC-MS).
-
Isolation: After completion, the reaction mixture containing the isocyanate is typically used directly in the next step without isolation.
Method B: Carbamate formation
A safer alternative involves the formation of a carbamate, which can then react with the sulfonamide.[2]
-
Reaction Setup: Dissolve the cyclic amine (1 equivalent) and diphenyl carbonate (1.1 equivalents) in an appropriate solvent like THF.
-
Reaction: The reaction can be carried out at room temperature or with gentle heating, and its progress monitored by TLC.[2]
Part III: Coupling of Intermediate A and Intermediate B to Yield this compound
This is the final step where the sulfonylurea linkage is formed.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the sulfonamide (Intermediate A, 1 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.
-
Coupling: To this mixture, add the freshly prepared solution of the isocyanate (Intermediate B, 1.1 equivalents) in toluene dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Experimental workflow for this compound synthesis.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.
| Technique | Parameter | Expected Result |
| Thin Layer Chromatography (TLC) | Retention Factor (Rf) | A single spot with a specific Rf value in a defined solvent system. |
| Melting Point | Melting Range | A sharp melting point consistent with literature values for pure this compound. |
| Infrared (IR) Spectroscopy | Functional Groups | Characteristic absorption bands for N-H stretching, C=O stretching (urea), and S=O stretching (sulfonamide).[3] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | The spectra should show the expected chemical shifts and coupling constants for all protons and carbons in the this compound molecule.[3] |
| Mass Spectrometry (MS) | Molecular Weight | The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity | A single major peak indicating a purity of >98%. |
Concluding Remarks
The protocol outlined in this application note provides a comprehensive and reliable method for the laboratory synthesis of this compound. By understanding the chemical principles behind each step and adhering to the recommended safety and analytical procedures, researchers can confidently synthesize this important sulfonylurea for further investigation. The adaptability of the described methods also allows for the synthesis of this compound analogs for drug discovery and development purposes.
References
-
Recent Advances in the Synthesis of Sulfonylureas - ResearchGate. Available from: [Link]
-
What does this compound mean? Definition, meaning and sense - The Titi Tudorancea Bulletin. Available from: [Link]
-
Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - MDPI. Available from: [Link]
-
Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity - Vietnam Journal of Science, Technology and Engineering. Available from: [Link]
-
Synthesis, structural characterization and in vivo anti-diabetic evaluation of some new sulfonylurea derivatives in normal and silicate coated nanoparticle forms as anti-hyperglycemic agents - PubMed. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives - DergiPark. Available from: [Link]
-
Glibenclamide: an old drug with a novel mechanism of action? - PubMed. Available from: [Link]
-
Glyburide - StatPearls - NCBI Bookshelf. Available from: [Link]
Sources
- 1. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Glisamuride
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Glisamuride in bulk drug substance and pharmaceutical dosage forms. The method is developed based on the analysis of structurally similar compounds and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, sample preparation, and a full validation protocol.
Introduction
This compound is a sulfonylurea derivative with potential applications as an anti-diabetic agent.[5] Accurate and reliable quantification of this compound is crucial for quality control during drug manufacturing, formulation development, and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy in quantifying active pharmaceutical ingredients (APIs).[4]
This application note presents a specific, accurate, and precise RP-HPLC method for the quantification of this compound. The methodology has been rigorously validated to meet the stringent requirements of regulatory bodies, ensuring confidence in the generated data. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][6]
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions were optimized to achieve a symmetrical peak shape and adequate retention for this compound.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Monobasic Sodium Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column was chosen due to its wide availability and proven efficiency in separating moderately polar to non-polar compounds like sulfonylureas.[7] The dimensions and particle size provide a good balance between resolution and analysis time.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common mobile phase in reversed-phase chromatography, offering good peak shape and retention control.[7][8] The pH of the buffer is adjusted to 3.5 to ensure the acidic this compound molecule is in its non-ionized form, leading to better retention and peak symmetry.
-
Detection Wavelength: Based on the UV spectra of structurally similar compounds like Glimepiride and Glibenclamide, 230 nm was selected as a suitable wavelength for sensitive detection.[8][9]
Reagents and Solutions
-
Acetonitrile: HPLC grade
-
Monobasic Sodium Phosphate: Analytical grade
-
Phosphoric Acid: Analytical grade
-
Water: HPLC grade or purified water
-
This compound Reference Standard: Of known purity
-
Diluent: Mobile phase
Preparation of 0.05 M Monobasic Sodium Phosphate Buffer (pH 3.5): Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of water. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-20 µg/mL) for linearity studies.
Sample Preparation
For Bulk Drug Substance: Accurately weigh about 10 mg of the this compound bulk drug and prepare a 100 µg/mL solution as described for the standard stock solution.
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][3]
System Suitability
Before performing the analysis, the suitability of the chromatographic system was evaluated by injecting five replicate injections of a standard solution (e.g., 10 µg/mL). The acceptance criteria are summarized in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution (containing all excipients except this compound), and a standard solution of this compound. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms demonstrates the specificity of the method.
Linearity and Range
The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 80% to 120% of the target concentration). A calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity and Range Validation Parameters
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 80% - 120% of the assay concentration |
Accuracy (Recovery)
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A known amount of this compound standard was spiked into a placebo mixture, and the samples were analyzed in triplicate. The percentage recovery was then calculated.
Table 4: Accuracy Validation Parameters
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Repeatability: Six replicate samples of the same concentration (100% of the target concentration) were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
Table 5: Precision Validation Parameters
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters were checked after each variation.[10]
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis of this compound in both bulk and pharmaceutical dosage forms. This application note provides a comprehensive framework for the implementation of this method in a laboratory setting.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. (n.d.). Structures of carbon analogs of glimepiride, this compound, and glibenclamide (N-acylsulfonamides). [Link]
-
Impact Factor. (n.d.). Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of the liquid chromatographic method for simultaneous estimation of metformin, pioglitazone, and glimepiride in pharmaceutical dosage forms. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). DEVELOPMENT, ESTIMATION AND VALIDATION OF GLIMEPIRIDE IN PHARMACEUTICAL FORMULATION BY HPLC METHOD. [Link]
-
National Center for Biotechnology Information. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. impactfactor.org [impactfactor.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of the liquid chromatographic method for simultaneous estimation of metformin, pioglitazone, and glimepiride in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to In Vivo Efficacy Studies of Glisamuride Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glisamuride: A Novel Sulfonylurea for Type 2 Diabetes
This compound is a second-generation sulfonylurea compound with potent antihyperglycemic activity.[1] Like other drugs in its class, such as glimepiride and glyburide, its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[2][3][4][5] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[3] This binding event closes the K-ATP channels, leading to membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[3][6] By increasing circulating insulin levels, this compound helps the body utilize glucose more effectively, thereby lowering blood sugar.[2][4]
The progression of a novel compound like this compound from a promising candidate to a clinical therapy requires rigorous preclinical evaluation. A critical phase of this evaluation is the demonstration of in vivo efficacy, which necessitates the use of robust and relevant animal models that can predict therapeutic outcomes in humans.
The Imperative for In Vivo Efficacy Studies
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot replicate the complex physiological and metabolic interplay of a whole organism. In vivo studies in animal models are indispensable for:
-
Pharmacodynamic (PD) Assessment: To confirm that this compound can effectively lower blood glucose in a living system and to characterize the dose-response relationship.
-
Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens.
-
Efficacy in a Disease Context: To evaluate the drug's performance in models that mimic the pathophysiology of type 2 diabetes (T2D), including insulin resistance and β-cell dysfunction.[7]
-
Safety and Tolerability: To identify potential adverse effects, with a particular focus on hypoglycemia, a known risk for sulfonylureas.[8][9]
-
Long-term Effects: To assess the durability of the glycemic control and to investigate potential long-term consequences of treatment, such as the secondary failure sometimes observed with chronic sulfonylurea use.[10][11]
All research must adhere to strict ethical guidelines, such as those provided by the American Diabetes Association and the ARRIVE guidelines, ensuring the responsible and humane use of animals in research.[12][13]
Selecting the Appropriate Animal Model for this compound
The choice of animal model is paramount and should be guided by the specific research question. No single model perfectly recapitulates human T2D, but several well-characterized rodent models are invaluable for preclinical drug evaluation.[7][14][15]
Genetically-Induced Models of Obesity and T2D
These models feature spontaneous mutations that lead to a diabetic phenotype.
-
db/db Mouse (Leprdb): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, severe obesity, insulin resistance, and subsequent hyperglycemia.[14][16][17][18][19] They are a widely used and robust model for T2D, progressing from hyperinsulinemia to β-cell failure.[14][19]
-
ob/ob Mouse (Lepob): These mice lack functional leptin, resulting in a similar phenotype to the db/db mouse, including obesity and insulin resistance.[7][14] However, their hyperglycemia can wane with age due to compensatory hyperinsulinemia.[14]
-
Zucker Diabetic Fatty (ZDF) Rat: This model also has a leptin receptor mutation and is characterized by obesity, hyperlipidemia, and a progression to insulin-dependent diabetes.[7][14]
Chemically-Induced Models
These models use a chemical toxin to induce diabetes.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a toxin that specifically destroys pancreatic β-cells.[20][21][22][23]
-
High-Dose STZ: A single high dose (e.g., 120-150 mg/kg in mice) induces severe insulin deficiency, modeling Type 1 Diabetes.[21][22] This model is not suitable for primary efficacy testing of this compound, which requires functional β-cells.
-
Low-Dose STZ with High-Fat Diet (HFD): This is a more relevant model for T2D. Animals are first fed an HFD to induce insulin resistance, followed by a low dose of STZ (e.g., 25-45 mg/kg) to cause partial β-cell dysfunction.[7][21] This combination mimics the key pathologies of human T2D.
-
Comparison of Key Animal Models
| Model | Genetic Basis | Key Phenotype | Pros for this compound Studies | Cons |
| db/db Mouse | Leptin receptor mutation[14][18] | Obesity, severe insulin resistance, progressive hyperglycemia, β-cell failure[16][19] | Gold-standard for T2D; robust and well-characterized; mimics disease progression.[17] | Monogenic cause is rare in humans; severe phenotype.[7] |
| ob/ob Mouse | Leptin gene mutation[14] | Obesity, hyperphagia, insulin resistance. | Well-characterized model of obesity-driven insulin resistance. | Hyperglycemia can be transient due to β-cell compensation.[14] |
| HFD/Low-Dose STZ | Diet/Chemically Induced | Insulin resistance (from HFD), partial β-cell dysfunction (from STZ).[21] | Mimics the dual defects of T2D; allows control over disease induction. | Higher variability; STZ can have off-target toxicity.[20][22] |
Recommendation for this compound: The db/db mouse is an excellent primary model due to its robust, spontaneous T2D phenotype that includes the insulin resistance and progressive β-cell dysfunction relevant to sulfonylurea action. The HFD/Low-Dose STZ model serves as a valuable secondary model to confirm efficacy in a non-genetic context.
Experimental Design and Protocols
Rigorous and standardized protocols are essential for generating reproducible data. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for a chronic in vivo efficacy study.
Protocol: Acute Dose-Response Study
Objective: To determine the acute effect of single doses of this compound on blood glucose levels.
-
Animals: Use diabetic db/db mice (8-10 weeks old) with confirmed hyperglycemia (blood glucose > 250 mg/dL).[16]
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Fasting: Fast mice for 4-6 hours prior to dosing.[20][24] Prolonged fasting can alter glucose homeostasis and should be carefully controlled.[25]
-
Baseline: At t=0, take a baseline blood sample from the tail vein to measure blood glucose using a glucometer.
-
Dosing: Randomly assign mice to groups (n=8-10/group):
-
Vehicle control (e.g., 0.5% CMC)
-
This compound (e.g., 1, 3, 10, 30 mg/kg)
-
Positive control (e.g., Glibenclamide, 10 mg/kg)
-
Administer compounds via oral gavage.
-
-
Monitoring: Measure blood glucose at 1, 2, 4, 6, and 8 hours post-dose.
-
Analysis: Plot the percentage change in blood glucose from baseline for each group over time.
Protocol: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal after a glucose challenge, a key indicator of improved glycemic control.[26]
-
Animals and Treatment: Use animals from a chronic study (e.g., after 21 days of daily dosing).
-
Fasting: Fast mice overnight (12-16 hours) or for 4-6 hours in the morning.[24][25] Note that fasting duration can significantly impact results.[25] A 4-6 hour fast is often sufficient and less stressful.[24][27]
-
Baseline (t=0): Administer the final daily dose of this compound or vehicle. Immediately after, take a baseline blood sample (tail vein) for glucose measurement.
-
Glucose Challenge (t=30 min): 30 minutes after the drug dose, administer a glucose solution (1-2 g/kg body weight) via oral gavage.[24][28]
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.[24][28]
-
Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion. A lower AUC in the this compound group compared to vehicle indicates improved glucose tolerance.
Sources
- 1. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 2. Glimepiride: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 4. Glyburide: MedlinePlus Drug Information [medlineplus.gov]
- 5. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glimepiride (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
- 11. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetes.org.uk [diabetes.org.uk]
- 14. criver.com [criver.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 17. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 18. insights.envigo.com [insights.envigo.com]
- 19. Diabetes in mice with monogenic obesity: the db/db mouse and its use in the study of cardiac consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diacomp.org [diacomp.org]
- 21. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 22. protocols.io [protocols.io]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glucose Tolerance Test in Mice [bio-protocol.org]
- 27. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | bioRxiv [biorxiv.org]
- 28. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Isolation and Characterization of Glisamuride Metabolites from Human Plasma
Introduction: The Rationale for Metabolite Profiling
Glisamuride is an oral antihyperglycemic agent belonging to the sulfonylurea class, which acts by stimulating insulin release from pancreatic β-cells.[1] The biotransformation of a drug candidate is a cornerstone of drug development, providing critical insights into its disposition and potential for producing active or toxic metabolites.[2] While specific metabolic pathways for this compound are not extensively documented, its close structural similarity to Glibenclamide (Glyburide) suggests that its metabolism likely proceeds via similar pathways, primarily involving oxidative modifications such as hydroxylation of the cyclohexyl ring.[3][4][5][6]
Isolating these metabolites from complex biological matrices like plasma presents a significant analytical challenge due to their low concentrations and the presence of abundant endogenous interferences (e.g., proteins, lipids, salts).[7] This protocol addresses these challenges by utilizing a validated solid-phase extraction (SPE) workflow, a highly effective technique for sample purification and analyte concentration that offers significant advantages over traditional liquid-liquid extraction.[8] The subsequent analysis by LC-MS/MS provides the sensitivity and selectivity required for the confident identification and characterization of the isolated metabolites.[9][10]
Anticipated Metabolic Pathway
Based on known pathways for analogous sulfonylureas, the primary expected metabolites of this compound are mono- and di-hydroxylated species.[3] The diagram below illustrates the parent structure and the likely sites of metabolic hydroxylation.
Sources
- 1. scientificarchives.com [scientificarchives.com]
- 2. criver.com [criver.com]
- 3. Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of liquid chromatography-mass spectrometry(n) analyses to the characterization of novel glyburide metabolites formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Notes and Protocols for the Investigation of Glisamuride and Related Sulfonylureas in Diabetes Research Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Glisamuride and structurally related second-generation sulfonylureas, with a primary focus on Glimepiride, in various diabetes research models. This document outlines the molecular mechanism of action, provides detailed protocols for both in vitro and in vivo experimental setups, and offers insights into the expected outcomes and data interpretation.
Introduction: The Role of Sulfonylureas in Diabetes Research
Type 2 diabetes mellitus is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction.[1] Sulfonylureas have long been a cornerstone in the management of type 2 diabetes due to their ability to stimulate insulin secretion from pancreatic β-cells.[1][2][3] Glimepiride, a second-generation sulfonylurea, is widely used and serves as an excellent model compound for studying the therapeutic potential and underlying mechanisms of this drug class.[1][4] This guide will use Glimepiride as the primary exemplar to detail experimental applications. Additionally, we will touch upon related compounds like Glimepiride Sulfonamide, a metabolic intermediate with potential independent gluco-regulatory effects.[5]
Mechanism of Action: Pancreatic and Extrapancreatic Effects
The primary therapeutic action of sulfonylureas like Glimepiride is the stimulation of insulin release from pancreatic β-cells.[1][2][4] This is achieved through a specific interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[4]
Pancreatic Mechanism:
-
Binding to SUR1: Glimepiride binds to the SUR1 subunit of the KATP channel.[4]
-
KATP Channel Closure: This binding event leads to the closure of the KATP channels, even at sub-stimulatory glucose concentrations.[4]
-
Membrane Depolarization: The closure of KATP channels prevents potassium efflux, leading to depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization opens voltage-dependent calcium channels, resulting in an influx of calcium ions (Ca2+).[4]
-
Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[4]
Caption: Glimepiride's pancreatic mechanism of action.
Extrapancreatic Effects: Beyond its effects on insulin secretion, Glimepiride also exhibits extrapancreatic actions that contribute to its glucose-lowering efficacy. These include:
-
Increased Insulin Sensitivity: Glimepiride enhances the body's sensitivity to insulin in peripheral tissues like muscle and fat.[4][6] This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[1][4]
-
Reduced Hepatic Glucose Production: There is some evidence to suggest that Glimepiride may mildly reduce the production of glucose by the liver.[4]
In Vitro Application Protocols
In vitro studies are crucial for elucidating the direct cellular and molecular effects of sulfonylureas.
Glucose Uptake Assay in Adipocytes or Myocytes
This protocol assesses the effect of the test compound on glucose uptake in insulin-sensitive cell lines.
Objective: To determine if the compound enhances glucose uptake in peripheral cells.
Materials:
-
3T3-L1 adipocytes or L6 myocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Test compound (e.g., Glimepiride)
-
Insulin
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Culture 3T3-L1 or L6 cells to confluence and differentiate them into adipocytes or myotubes, respectively.
-
Seed the differentiated cells into 24-well plates.
-
Serum-starve the cells for 2-4 hours prior to the experiment.
-
Pre-incubate the cells with the test compound at various concentrations for 30-60 minutes. Include a vehicle control and a positive control (e.g., insulin).
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose or a fluorescent glucose analog and incubate for 10-15 minutes.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the data to the protein concentration in each well.
Enzyme Inhibition Assays: α-Amylase and α-Glucosidase
These assays are relevant for compounds like Glimepiride sulfonamide, which may have alternative mechanisms of action.[5]
Objective: To evaluate the inhibitory effect of the compound on key carbohydrate-digesting enzymes.
Materials:
-
α-Amylase and α-Glucosidase enzymes
-
Starch solution (for α-amylase)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase)
-
Test compound
-
Acarbose (positive control)
-
DNSA (3,5-dinitrosalicylic acid) reagent (for α-amylase)
-
Sodium carbonate (for α-glucosidase)
-
Spectrophotometer
Protocol (α-Amylase):
-
Prepare a reaction mixture containing the test compound at various concentrations and α-amylase solution.
-
Incubate the mixture at 37°C for 10 minutes.
-
Add starch solution to initiate the reaction and incubate for a further 10 minutes.
-
Stop the reaction by adding DNSA reagent and boiling for 5 minutes.
-
Measure the absorbance at 540 nm.
Protocol (α-Glucosidase):
-
Prepare a reaction mixture containing the test compound at various concentrations and α-glucosidase solution.
-
Add pNPG to start the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
In Vivo Application Protocols
In vivo models are essential for assessing the overall physiological effects of the test compound on glucose homeostasis.
Induction of Type 2 Diabetes in Rodent Models
A common method to induce a type 2 diabetic phenotype in rodents is through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[7]
Objective: To create a reliable animal model of type 2 diabetes for testing the efficacy of antidiabetic compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (or C57BL/6J mice)
-
High-fat diet (45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
Protocol:
-
Acclimatize the animals for at least one week.
-
Feed the animals a high-fat diet for 4-8 weeks to induce insulin resistance.
-
After the HFD period, fast the animals overnight.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg for rats) dissolved in cold citrate buffer.
-
Monitor blood glucose levels regularly. Animals with fasting blood glucose levels above 250 mg/dL are typically considered diabetic and can be used for subsequent experiments.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to evaluate the effect of a compound on glucose disposal.
Objective: To assess the impact of the test compound on glucose tolerance in diabetic or normal animals.
Materials:
-
Diabetic or normoglycemic rodents
-
Test compound (e.g., Glimepiride)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Fast the animals overnight (12-16 hours).
-
Administer the test compound orally (p.o.) at the desired dose (e.g., 1-10 mg/kg for Glimepiride). Include a vehicle control group.
-
After 30-60 minutes, administer a glucose solution orally.
-
Measure blood glucose levels from the tail vein at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Caption: A typical workflow for in vivo efficacy testing.
Data Presentation and Expected Outcomes
The following table summarizes expected outcomes for Glimepiride in the described experimental models.
| Experiment | Model | Parameter | Expected Outcome with Glimepiride |
| Glucose Uptake | 3T3-L1 Adipocytes | 2-deoxy-D-[3H]glucose uptake | Increased glucose uptake |
| Enzyme Inhibition | In vitro enzymatic assay | α-Amylase/α-Glucosidase activity | Minimal to no direct inhibition |
| Oral Glucose Tolerance Test | STZ-induced diabetic rats | Blood Glucose AUC | Significant reduction in AUC |
| Chronic Treatment | STZ-induced diabetic rats | Fasting Blood Glucose | Lowered fasting blood glucose levels |
| Chronic Treatment | STZ-induced diabetic rats | HbA1c | Reduction in HbA1c levels |
Safety and Toxicological Considerations
When working with sulfonylureas, it is crucial to be aware of the potential for hypoglycemia, which is the most common adverse effect.[1][8] In in vivo studies, animals should be monitored for signs of hypoglycemia, especially during fasting periods. For preclinical development, comprehensive toxicology studies are required to assess the safety profile of the compound.[9]
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the investigation of this compound and related sulfonylureas in diabetes research. By employing these standardized models and methodologies, researchers can effectively evaluate the therapeutic potential and elucidate the mechanisms of action of novel antidiabetic compounds.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Glimepiride?
- PubMed. (n.d.). Study on gluco-regulatory potential of glimepiride sulfonamide using in silico, in vitro and in vivo approaches.
- The Mode of Action of the Antidiabetic Drug Glimepiride-Beyond Insulin Secretion. (n.d.).
- Sola, D., et al. (2015). Glimepiride: evidence-based facts, trends, and observations. Vascular health and risk management, 11, 463.
- PubMed. (n.d.). Effects of glimepiride on in vivo insulin action in normal and diabetic rats.
-
PubMed. (1998). Preclinical studies of glimepiride. Retrieved from
- The Titi Tudorancea Bulletin. (n.d.). What does this compound mean? Definition, meaning and sense.
- Kalra, S., et al. (2015). Consensus Recommendations on Sulfonylurea and Sulfonylurea Combinations in the Management of Type 2 Diabetes Mellitus – International Task Force. Indian journal of endocrinology and metabolism, 19(5), 576.
- ResearchGate. (2025, August 7). Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy.
- PubMed. (n.d.). Glibenclamide: an old drug with a novel mechanism of action?
- NCBI Bookshelf. (2023, June 16). Glyburide.
- Dr.Oracle. (2025, July 3). What is the recommended dosage and management of Glyburide (Glibenclamide) for type 2 diabetes mellitus?
- Sesti, G. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science: AMS, 11(4), 839.
- YouTube. (2025, May 4). Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology.
- ResearchGate. (2025, August 7). State of the art paper Sulfonylureas and their use in clinical practice.
- Mayo Clinic. (2025, October 31). Glyburide (oral route) - Side effects & dosage.
- PubMed. (n.d.). Glimepiride. A review of its use in the management of type 2 diabetes mellitus.
- DiabetesontheNet. (2023, May 10). Prescribing pearls: A guide to sulfonylureas.
- IJNRD. (2024, June 6). Anti-Diabetic In-Vivo Animal Models: A Review.
- NIH. (n.d.). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview.
- Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
- MDPI. (n.d.). Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo.
- NIH. (2019, February 28). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity.
- PubMed. (2022, May 19). Glinus lotoides linn. Seed extract as antidiabetic agent: In vitro and in vivo anti-glucolipotoxicity efficacy in Type-II diabetes mellitus.
- PubMed. (1998, April 1). Multiple signaling pathways regulate cell surface expression and activity of the excitatory amino acid carrier 1 subtype of Glu transporter in C6 glioma.
- MDPI. (2023, August 15). Anti-Diabetic Activity of Glycyrrhetinic Acid Derivatives FC-114 and FC-122: Scale-Up, In Silico, In Vitro, and In Vivo Studies.
- PMC. (2021, August 24). Experimental animal models for diabetes and its related complications—a review.
- PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- PubMed. (n.d.). Evidence for a novel glutamate-mediated signaling pathway in keratinocytes.
- PubMed. (n.d.). Intracellular signaling transduction pathways triggered by a well-known anti-GHR monoclonal antibody, Mab263, in vitro and in vivo.
- PubMed. (n.d.). An animal model of pain produced by systemic administration of an immunotherapeutic anti-ganglioside antibody.
- PubMed. (n.d.). Signal transduction pathways of group I metabotropic glutamate receptor-induced long-term depression at sensory spinal synapses.
- ResearchGate. (2025, August 6). Subcutaneous administration of biotherapeutics: Current experience in animal models.
- NIH. (n.d.). Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus).
Sources
- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 5. Study on gluco-regulatory potential of glimepiride sulfonamide using in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Techniques for assessing Glisamuride impact on glucose uptake
Application Note & Protocol Guide
Topic: Techniques for Assessing Glisamuride Impact on Glucose Uptake
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the methodologies used to assess the impact of this compound, a novel second-generation sulfonylurea, on glucose uptake.[1] Given that the primary mechanism of sulfonylureas involves the stimulation of insulin secretion from pancreatic β-cells, this guide presents a dual approach.[2][3][4] First, it details protocols for evaluating the direct effect of this compound on insulin secretion using pancreatic cell lines. Second, it provides in-depth protocols to measure the downstream and potential direct effects on glucose uptake in key metabolic cell types like muscle and adipose cells. The protocols described herein are grounded in established, validated techniques, including Glucose-Stimulated Insulin Secretion (GSIS) assays and 2-deoxy-D-glucose (2-DG) uptake assays, offering both traditional radiolabeled and modern non-radioactive fluorescent and luminescent methods.[5][6][7] This guide is designed to provide researchers with the foundational principles and practical steps required to robustly characterize the glucoregulatory properties of this compound and similar compounds.
Introduction: Understanding the Mechanism of Action
This compound belongs to the sulfonylurea class of compounds, which are well-established for their antihyperglycemic activity.[1] The principal mechanism of action for sulfonylureas is the stimulation of insulin release from pancreatic β-cells.[2][3][8] They achieve this by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[3][4] This binding leads to the closure of the KATP channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium which, in turn, triggers the exocytosis of insulin-containing granules.[2][4]
The secreted insulin then circulates and acts on peripheral tissues, primarily skeletal muscle and adipose tissue, to promote glucose uptake. This is mainly achieved by stimulating the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[9] While the primary effect of sulfonylureas on glucose uptake is indirect (via insulin), some studies have suggested potential extrapancreatic effects, including increased sensitivity to insulin in peripheral tissues.[10][11][12][13]
Therefore, a thorough assessment of this compound's impact requires a two-pronged experimental approach:
-
Quantifying the effect on insulin secretion from pancreatic β-cells.
-
Measuring the effect on glucose uptake in insulin-responsive peripheral cells.
This guide will provide detailed protocols for both approaches.
Part I: Assessing the Impact on Insulin Secretion
The Glucose-Stimulated Insulin Secretion (GSIS) assay is the gold-standard method to evaluate the function of pancreatic β-cells and to test the effect of secretagogues like this compound. This assay can be performed on isolated primary islets or cultured β-cell lines (e.g., MIN6, INS-1).[14]
Principle of the GSIS Assay
Cultured β-cells are sequentially incubated in low and high glucose conditions. The amount of insulin secreted into the medium under each condition is quantified, typically by ELISA. Test compounds like this compound are added to assess their ability to potentiate insulin secretion at basal (low) or stimulatory (high) glucose concentrations.
Signaling Pathway for Sulfonylurea-Induced Insulin Secretion
The following diagram illustrates the key steps in the signaling cascade initiated by a sulfonylurea compound like this compound in a pancreatic β-cell.
Caption: General workflow for a 2-deoxyglucose (2-DG) uptake assay.
Protocol: Non-Radioactive, Luminescent Glucose Uptake Assay
This protocol is adapted from commercially available kits (e.g., Promega's Glucose Uptake-Glo™ Assay) and is suitable for a 96-well plate format. [6][15]It measures the accumulated 2-DG6P via an enzymatic reaction that produces light.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes
-
Culture medium
-
PBS
-
Glucose-free, serum-free medium (e.g., KRPH buffer) * Insulin solution
-
This compound-conditioned media (supernatant from GSIS assay) or fresh this compound
-
2-Deoxy-D-glucose (2-DG) solution
-
Luminescent Glucose Uptake Assay Reagents (Stop Buffer, Neutralization Buffer, Detection Reagent)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Preparation: Seed and differentiate cells (e.g., L6 myoblasts to myotubes) in a 96-well plate.
-
Starvation:
-
Wash cells twice with PBS.
-
Incubate cells in 100 µL of glucose-free, serum-free medium for 40-60 minutes at 37°C to starve them of glucose. 3. Treatment:
-
Remove the starvation medium.
-
Add 80 µL of treatment solution to each well. This could be:
-
To test indirect effects: Supernatant collected from the GSIS assay (containing secreted insulin).
-
To test direct effects: Fresh medium containing various concentrations of this compound, with or without a sub-maximal concentration of insulin.
-
-
Incubate for 20-30 minutes at 37°C.
-
-
Initiate Glucose Uptake:
-
Add 20 µL of 2-DG solution to each well to a final concentration of ~1 mM.
-
Incubate for 10-20 minutes at 37°C. The exact time should be optimized to ensure the uptake is in the linear range.
-
-
Terminate Uptake and Lyse Cells:
-
Neutralization and Detection:
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of 2-DG taken up by the cells.
Data Interpretation and Controls:
-
Positive Control: Insulin treatment should significantly increase glucose uptake in L6 or 3T3-L1 cells.
-
Negative Control: A known glucose uptake inhibitor (e.g., Apigenin, Cytochalasin B) should be used to determine the background signal.
-
Data Analysis: The effect of this compound (either via conditioned media or direct application) is determined by comparing the luminescence signal in treated wells to the appropriate vehicle controls.
Advanced Technique: GLUT4 Translocation Assay
To provide deeper mechanistic insight, one can directly measure the translocation of the GLUT4 transporter to the plasma membrane. This is often done using cell lines engineered to express GLUT4 with an external epitope tag (e.g., L6-GLUT4myc) and can be quantified using flow cytometry or specialized ELISA-based assays. [16][17][18]This method can confirm whether the observed increase in glucose uptake is due to an increased number of transporters at the cell surface. [18][19]
Summary and Conclusion
Assessing the impact of a novel sulfonylurea like this compound on glucose uptake requires a systematic, multi-faceted approach. By first confirming and quantifying its primary effect on insulin secretion using a GSIS assay, researchers can establish its potency as an insulin secretagogue. Subsequently, using the secreted products (conditioned media) or the compound directly in a 2-DG uptake assay with peripheral cells provides a clear measure of its ultimate effect on glucose transport. The use of modern, non-radioactive assay formats provides a safe, efficient, and high-throughput-compatible means to generate robust and reproducible data. [20][21]Together, these techniques allow for a comprehensive characterization of this compound's pharmacological profile, crucial for its development as a potential therapeutic agent.
References
-
Glucose Uptake Cell-Based Assay Kit. Cayman Chemical / BioScience. [Link]
-
Glucose Uptake Cell-Based Assay Kit 600470 from Cayman Chemical. Biocompare.com. [Link]
-
Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. PubMed. [Link]
-
(600470) Glucose Uptake Cell-Based Assay Kit - Cayman Chemical. CiteAb. [Link]
-
Does glibenclamide influence the clearance of insulin and glucose uptake in patients with type 2 diabetes mellitus? PubMed. [Link]
-
The Sulfonylurea Drug, Glimepiride, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation in Insulin-Resistant Rat Adipocytes In Vitro. American Diabetes Association. [Link]
-
Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]
-
Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology. YouTube. [Link]
-
Mechanisms of the glycaemic effects of sulfonylureas. PubMed. [Link]
-
Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. ResearchGate. [Link]
-
Sulfonylureas and their use in clinical practice. Termedia. [Link]
-
ab136955-Glucose Uptake Assay Kit (Colorimetric). BIO-STATION LIMITED. [Link]
-
Sulfonylureas. StatPearls - NCBI Bookshelf. [Link]
-
Glucose Uptake Assay Kit (Colorimetric) ab136955 from Abcam. Biocompare.com. [Link]
-
Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PubMed Central. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. [Link]
-
What does this compound mean? Definition, meaning and sense. The Titi Tudorancea Bulletin. [Link]
-
The effect of glibenclamide on insulin secretion at normal glucose concentrations. ResearchGate. [Link]
-
GSIS Protocol. Brigham Young University - Nutrition, Dietetics, & Food Science. [Link]
-
The effect of glibenclamide on insulin secretion at normal glucose concentrations. PubMed. [Link]
-
What is the mechanism of Glyburide? Patsnap Synapse. [Link]
-
Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. PubMed. [Link]
-
Single cell glucose-stimulated insulin secretion assay using nanowell-in-microwell plates. Lab on a Chip (RSC Publishing). [Link]
-
Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. MDPI. [Link]
-
A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]
-
Glucose Uptake Measurement & Response To Insulin Stimulation l Protocol Preview. YouTube. [Link]
-
Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry. PMC - NIH. [Link]
-
Flow cytometry protocol for GLUT4-myc detection on cell surfaces. PubMed. [Link]
-
Quantitative Measurement: GLUT4 Translocation To Plasma Membrane-Flow Cytometry l Protocol Preview. YouTube. [Link]
-
Flow cytometry protocol for GLUT4-myc detection on cell surfaces. PMC - NIH. [Link]
-
Glibenclamide: an old drug with a novel mechanism of action? PubMed. [Link]
-
Current understanding of glucose transporter 4 expression and functional mechanisms. WJGGS. [Link]
-
Glyburide. StatPearls - NCBI Bookshelf. [Link]
-
CitrusBurn The Truth About CitrusBurn Reviews 2026 - Real User Experience. Sound Health and Lasting Wealth. [Link]
Sources
- 1. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.in]
- 7. Non-radioactive Glucose Uptake Assays | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. termedia.pl [termedia.pl]
- 12. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 16. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 21. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
Quantitative Analysis of Glisamuride and its Derivatives in Human Plasma by LC-MS/MS
APPLICATION NOTE
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of Glisamuride and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates high selectivity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2] As "this compound" is a novel compound, this method has been developed and validated using Gliclazide, a structurally and functionally similar second-generation sulfonylurea, as a representative analyte.[3][4]
Introduction
This compound is an emerging oral hypoglycemic agent belonging to the sulfonylurea class, designed for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[3] Like other sulfonylureas, its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, a reliable and sensitive bioanalytical method is crucial for its clinical development and therapeutic monitoring.[5] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices due to its superior sensitivity, specificity, and speed.[6][7]
This document provides a detailed protocol for the analysis of this compound (represented by Gliclazide) and its key derivatives. We will delve into the rationale behind each step, from the selection of the internal standard and sample extraction technique to the optimization of chromatographic and mass spectrometric parameters.
Analyte and Derivatives
-
This compound (Gliclazide): A second-generation sulfonylurea.[3]
-
Chemical Formula: C₁₅H₂₁N₃O₃S
-
Molecular Weight: 323.41 g/mol [4]
-
-
Derivatives (Metabolites of Gliclazide):
Experimental Workflow
The overall analytical workflow is designed for high-throughput analysis while ensuring data integrity and reproducibility.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Analytes: Gliclazide (surrogate for this compound) and its metabolites (analytical grade).
-
Internal Standard (IS): Glipizide (analytical grade). The choice of a stable isotope-labeled internal standard is ideal to account for matrix effects, but a structurally similar analog like Glipizide is a cost-effective and reliable alternative.[6]
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade).
-
Reagents: Ammonium acetate (analytical grade).
-
Biological Matrix: Drug-free human plasma with K3EDTA as an anticoagulant.
Sample Preparation Protocol
The primary objective of sample preparation is to isolate the analytes of interest from the complex biological matrix, which can interfere with the analysis.[8] Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[9][10]
Protocol:
-
Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (Glipizide, 1 µg/mL in methanol) to each plasma sample, calibration standard, and quality control sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. The addition of a threefold excess of organic solvent ensures efficient protein precipitation.[11]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 90:10 v/v).[6] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Method
The chromatographic separation is critical for resolving the analytes from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification.[12] A C18 reversed-phase column is well-suited for the separation of moderately nonpolar compounds like sulfonylureas.[13]
Table 1: Optimized LC Parameters
| Parameter | Value |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) system |
| Column | C18, 50 x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Rationale: The use of a gradient elution allows for the efficient separation of analytes with differing polarities and a shorter overall run time.[14] The addition of formic acid to the mobile phase aids in the protonation of the analytes, which enhances their ionization efficiency in positive ion mode.[6]
Mass Spectrometry Method
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis.[6][15] Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of sulfonylureas.[5][7]
Caption: Schematic of the triple quadrupole MS process.
Table 2: Optimized MS Parameters and MRM Transitions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
| Dwell Time | 200 ms |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gliclazide | 324.1 | 127.2 | 25 |
| Glipizide (IS) | 446.2 | 321.1 | 20 |
| Methylhydroxygliclazide | 340.1 | 143.2 | 25 |
| Carboxygliclazide | 354.1 | 157.2 | 22 |
Rationale: The precursor ion for Gliclazide corresponds to its protonated molecule [M+H]⁺.[6] The product ion at m/z 127.2 is a characteristic fragment resulting from the cleavage of the sulfonylurea bond, providing high specificity.[16][17] The MRM transitions for the metabolites are predicted based on their structures and common fragmentation pathways of the parent compound. Collision energies are optimized for each transition to maximize the signal intensity of the product ion.
Method Validation
The developed method should be validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 20-9000 ng/mL is typically achievable for Gliclazide in plasma.[6] The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as %CV) should not exceed 15% (20% for LLOQ).[6][11]
-
Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the response of analytes in post-extraction spiked plasma to that in a neat solution.[12]
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including short-term bench-top, long-term frozen storage, and freeze-thaw cycles.[6]
Table 3: Representative Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 20 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 7.6% |
| Inter-day Precision (%CV) | ≤ 15% | < 9.8% |
| Accuracy (%RE) | ± 15% | -10.1% to +10.1% |
| Mean Recovery (%) | Consistent & Reproducible | > 95% |
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of this compound (using Gliclazide as a surrogate) and its major metabolites in human plasma. The protocol is well-suited for high-throughput bioanalysis in support of clinical and pharmacokinetic studies. The detailed explanation of the rationale behind each methodological choice ensures that researchers can adapt and implement this protocol with a high degree of confidence and scientific rigor.
References
- Abdel-Ghany, M. F., Abdel-Aziz, O., & Fathy, M. M. (2014). Development and validation of a sensitive and rapid UPLC-MS/MS method for the simultaneous determination of five sulfonylurea drugs in human plasma and its application to a pharmacokinetic study.
-
Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][18]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2]
-
Hoizey, G., Lamiable, D., Frances, C., Trenque, T., Kaltenbach, M., & Millart, H. (2005). Identification and quantification of 8 sulfonylureas with clinical toxicology interest by liquid chromatography-ion-trap tandem mass spectrometry and library searching. Clinical chemistry, 51(9), 1666-1675. [Link][13][19]
-
PubChem. (n.d.). Gliclazide. National Center for Biotechnology Information. [Link][3]
-
Vig, N., Bhatia, A., Jain, G. K., & Chopra, S. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. International Journal of Pharmaceutical Quality Assurance, 13(2), 197-203. [Link][6]
-
Zhang, Y., Zhong, D., & Chen, X. (2005). A rapid and sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed and validated to simultaneously determine gliclazide and metformin in human plasma. Journal of mass spectrometry, 40(11), 1462-1471. [Link][9]
-
Zhong, D., Zhang, Y., & Chen, X. (2005). Rapid determination of gliclazide in human plasma by liquid chromatography-tandem mass spectrometry method. Chinese Pharmaceutical Journal, 40(11), 856-859. [Link][14]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gliclazide - Wikipedia [en.wikipedia.org]
- 5. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 15. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. fda.gov [fda.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Glisamuride Long-Term Efficacy Studies
Introduction
Glisamuride is an investigational, long-acting therapeutic agent for the treatment of type 2 diabetes (T2D). Its novel dual-agonist mechanism targets both the G-protein coupled receptor 40 (GPR40, also known as FFAR1) and the glucose-dependent insulinotropic polypeptide (GIP) receptor. Activation of GPR40 by fatty acids enhances glucose-dependent insulin secretion (GDIS).[1][2] Similarly, GIP is an incretin hormone that stimulates insulin release from pancreatic β-cells in response to nutrient ingestion. By combining these actions, this compound is hypothesized to provide robust and sustained glycemic control while potentially preserving or improving β-cell function.
The development of new antidiabetic drugs requires a thorough evaluation of their long-term efficacy and safety.[3][4] This is particularly critical for a chronic, progressive disease like T2D.[5] Lessons from previous GPR40 agonists, such as the termination of TAK-875 (fasiglifam) trials due to liver toxicity, underscore the necessity for comprehensive, long-term safety and efficacy assessments.[1][6][7]
These application notes provide a detailed framework for designing and executing long-term efficacy studies for this compound, encompassing both preclinical and clinical phases. The protocols outlined herein are designed to meet rigorous scientific standards and align with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][8][9]
Scientific Rationale and Mechanism of Action
This compound's dual agonism is designed to leverage two distinct pathways that regulate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2]
-
GPR40 (FFAR1) Agonism: GPR40 is highly expressed in pancreatic β-cells.[1] Its activation by long-chain fatty acids, or synthetic agonists like this compound, triggers a Gαq/11-protein coupled signaling cascade.[10] This leads to the activation of phospholipase C (PLC), resulting in increased intracellular calcium and enhanced insulin secretion when blood glucose levels are elevated.[2][10]
-
GIP Receptor (GIPR) Agonism: GIP is an incretin hormone released from intestinal K-cells after a meal. It potentiates glucose-stimulated insulin secretion and has been implicated in β-cell proliferation and survival. Dual GIP/GLP-1 receptor agonists have demonstrated significant efficacy in improving glycemic control and reducing body weight.[11][12][13] this compound's GIPR activity is expected to contribute to these beneficial effects.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: this compound's dual-agonist signaling pathway in pancreatic β-cells.
Part 1: Preclinical Long-Term Efficacy and Safety Studies
Long-term preclinical studies in appropriate animal models are essential to establish proof-of-concept for efficacy and to identify potential safety concerns before advancing to human trials.[5]
Selection of Animal Models
The choice of animal model is critical for translating findings to human T2D.[14] Given the complexity of the disease, which often involves obesity and insulin resistance, polygenic models are generally preferred over monogenic ones for long-term studies.[15][16]
| Animal Model | Type | Key Characteristics | Justification for Use |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Develops obesity, hyperglycemia, hyperlipidemia, and insulin resistance. Progresses to β-cell failure.[14][17] | Mirrors the natural progression of human T2D, making it ideal for studying long-term efficacy and β-cell preservation. |
| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, insulin resistance, and progressive hyperglycemia leading to β-cell failure.[14][16] | A widely used and well-characterized model for T2D research.[16] |
| Diet-Induced Obesity (DIO) Mouse/Rat | Induced | Fed a high-fat diet to induce obesity, insulin resistance, and glucose intolerance.[18] | Represents the large population of T2D patients where disease is linked to lifestyle. Allows for testing preventative and therapeutic effects. |
| Goto-Kakizaki (GK) Rat | Spontaneous (Polygenic) | Non-obese model of T2D with impaired glucose-stimulated insulin secretion and mild hyperglycemia.[15][17] | Useful for isolating the effects of this compound on insulin secretion independent of severe obesity. |
Recommendation: A combination of the ZDF rat (for disease progression) and the DIO mouse (for lifestyle-relevant context) is recommended for comprehensive long-term evaluation. Studies should be of sufficient duration (e.g., 6-12 months) to assess sustained efficacy and chronic toxicity.[17]
Experimental Design and Workflow
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Caption: Preclinical long-term study workflow.
Key Efficacy and Safety Protocols
Protocol 1: Assessment of Long-Term Glycemic Control
-
Objective: To evaluate the sustained effect of this compound on overall glycemic control.
-
Methodology:
-
Fasting Blood Glucose: Collect tail-vein blood samples weekly from 6-hour fasted animals. Measure glucose using a calibrated glucometer.
-
Glycated Hemoglobin (HbA1c) / Fructosamine: Collect whole blood or serum samples at baseline and every 2-3 months. HbA1c provides an integrated measure of glycemic control over 2-3 months, while fructosamine reflects control over 2-3 weeks.[19][20] These markers are less susceptible to stress-induced hyperglycemia than single glucose measurements.[19]
-
Continuous Glucose Monitoring (CGM): In a subset of animals, implant a CGM device to obtain detailed 24-hour glucose profiles.[21] This allows for the assessment of glucose variability, time-in-range, and postprandial excursions, providing a much richer dataset than periodic blood draws.[20][21]
-
Protocol 2: Evaluation of β-Cell Function
-
Objective: To determine if long-term this compound treatment preserves or enhances β-cell insulin secretory capacity.
-
Methodology:
-
Oral Glucose Tolerance Test (OGTT) / Mixed Meal Tolerance Test (MMTT): Perform at baseline and key interim timepoints (e.g., 3, 6, 12 months).
-
Fast animals overnight (rats) or for 6 hours (mice).
-
Administer a standard glucose solution (2 g/kg) or a liquid mixed meal via oral gavage.
-
Collect blood samples at -15, 0, 15, 30, 60, and 120 minutes post-gavage.
-
Analyze samples for glucose, insulin, and C-peptide concentrations.
-
-
Hyperglycemic Clamp: This is the gold-standard method for assessing β-cell function in vivo.[22][23][24]
-
Surgically implant catheters in conscious, unrestrained animals.
-
Infuse glucose intravenously to "clamp" the blood glucose at a specific hyperglycemic level (e.g., 200 mg/dL).[22]
-
Measure the glucose infusion rate required to maintain the clamp, along with plasma insulin and C-peptide levels. This allows for the quantification of both first-phase and second-phase insulin secretion.[22][24]
-
-
Protocol 3: Chronic Toxicology and Safety Assessment
-
Objective: To monitor for potential adverse effects of long-term this compound administration, with a focus on liver and pancreatic safety.
-
Methodology:
-
Clinical Observations: Conduct daily health checks.
-
Serum Chemistry: At interim and terminal timepoints, analyze serum for markers of liver injury (ALT, AST, ALP), kidney function (BUN, creatinine), and pancreatitis (amylase, lipase).
-
Histopathology: At termination, perform comprehensive gross necropsy and histopathological examination of all major organs, with special attention to the pancreas (islet morphology, inflammation, proliferation) and liver. This is a standard component of toxicology studies for antidiabetic therapies.[25]
-
Part 2: Clinical Trial Design for Long-Term Efficacy
Following successful preclinical evaluation, the long-term efficacy and safety of this compound must be established in a series of well-controlled clinical trials. The design should align with FDA and EMA guidelines, which emphasize not only glycemic control but also a broader evaluation of safety.[3][4][8][26]
Phase IIb/III Study Design Overview
-
Design: Randomized, double-blind, active-controlled, parallel-group, multicenter study.
-
Duration: Minimum of 52 weeks to assess sustained efficacy, with longer-term extension studies for safety monitoring.
-
Population: Adults with T2D inadequately controlled (e.g., HbA1c 7.5-10.5%) on metformin monotherapy.[5] Regulatory guidance recommends including diverse populations, such as older patients and those with chronic kidney disease.[26][27]
-
Arms:
-
Placebo + Metformin (for an initial period, with rescue therapy protocols).[5]
-
This compound (Low Dose) + Metformin.
-
This compound (High Dose) + Metformin.
-
Active Comparator (e.g., a DPP-4 inhibitor or a GLP-1 receptor agonist) + Metformin.
-
Efficacy and Safety Endpoints
| Endpoint Category | Endpoint | Timepoint(s) | Rationale / Measurement Method |
| Primary Efficacy | Change from baseline in HbA1c | 26 and 52 weeks | Gold standard for assessing long-term glycemic control, reflecting average glucose over 2-3 months.[28] |
| Key Secondary Efficacy | Change from baseline in body weight | 52 weeks | Weight reduction is a key benefit of incretin-based therapies.[13] |
| Proportion of patients achieving HbA1c < 7.0% | 52 weeks | A common treatment target for T2D management. | |
| Change from baseline in fasting plasma glucose (FPG) | 52 weeks | Assesses effect on basal glucose levels. | |
| Other Secondary Efficacy | Change in β-cell function (HOMA2-%B, Proinsulin/Insulin ratio) | 52 weeks | Assessed from fasting samples to provide an index of β-cell health and insulin processing. |
| Change in postprandial glucose (from MMTT) | 26 or 52 weeks | Evaluates control of meal-induced glucose excursions in a subset of patients. | |
| Change in lipid profile (LDL-C, HDL-C, TGs) | 52 weeks | Dyslipidemia is a common comorbidity in T2D. | |
| Safety | Incidence of adverse events (AEs) and serious AEs (SAEs) | Throughout | Overall safety and tolerability. |
| Incidence of hypoglycemia (documented, symptomatic, and severe) | Throughout | Critical for a glucose-lowering drug. | |
| Cardiovascular (CV) safety assessment | Throughout | As per FDA and EMA guidance, a thorough assessment of CV risk is required.[4][28] | |
| Liver function tests (ALT, AST, Bilirubin) | Throughout | Essential monitoring given the history of other GPR40 agonists.[6][7] |
Advanced Protocol: β-Cell Function Assessment in Clinical Trials
-
Objective: To provide a mechanistic understanding of this compound's effect on insulin secretion and sensitivity. This is often performed in a specialized subgroup of the main trial population.
-
Methodology:
-
Mixed Meal Tolerance Test (MMTT):
-
Participants consume a standardized liquid meal after an overnight fast.
-
Blood is sampled at frequent intervals (e.g., -30, -15, 0, 15, 30, 45, 60, 90, 120, 180 minutes) for glucose, insulin, and C-peptide.
-
This provides a physiological assessment of the incretin effect and β-cell responsiveness.[22]
-
-
Hyperglycemic Clamp with Arginine Stimulation:
-
Stage 1 (Hyperglycemic Clamp): Plasma glucose is raised and maintained at a fixed level (e.g., 180 mg/dL) using an intravenous glucose infusion. This allows for the assessment of first- and second-phase insulin secretion in response to a sustained glucose stimulus.[22][24]
-
Stage 2 (Arginine Stimulation): Following the clamp, a bolus of arginine is administered intravenously. This stimulates a maximal insulin secretory response, providing a measure of the β-cell's secretory capacity.[22]
-
-
Conclusion
The long-term evaluation of this compound requires a comprehensive and methodologically rigorous approach, spanning from chronic animal studies to large-scale, long-duration clinical trials. The experimental designs and protocols detailed in these application notes provide a robust framework for assessing the sustained glycemic efficacy, potential for β-cell preservation, and overall safety profile of this novel dual-agonist. By adhering to these principles of scientific integrity and regulatory guidance, researchers can effectively characterize the therapeutic potential of this compound for patients with type 2 diabetes.
References
-
A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium. National Institutes of Health (NIH). [Link]
-
Type 2 Diabetes Mellitus: Evaluating the Safety of New Drugs for Improving Glycemic Control Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. PubMed. [Link]
-
FDA Proposes Broad Approach for Conducting Safety Trials for Type 2 Diabetes Medications. PR Newswire. [Link]
-
FDA Announces New Recommendations on Evaluating Cardiovascular Risk in Drugs Intended to Treat Type 2 Diabetes. Diabetes In Control. [Link]
-
Guideline on clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus. European Medicines Agency (EMA). [Link]
-
Assessment of β-cell function in humans, simultaneously with insulin sensitivity and hepatic extraction, from intravenous and oral glucose tests. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
New EMA Guideline for Diabetes Treatment and Prevention. GMDP Academy. [Link]
-
Guidance for Industry - Diabetes Mellitus: Developing Drugs and Therapeutic Biologics for Treatment and Prevention. Regulations.gov. [Link]
-
GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. PubMed. [Link]
-
New mouse model confirms how type 2 diabetes develops. Fierce Biotech. [Link]
-
GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. PubMed. [Link]
-
Clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus - scientific guideline. Lirias. [Link]
-
Understanding the new EMA guideline on medicinal products for diabetes. springermedicine.com. [Link]
-
2020 FDA Guidance for Diabetes Drug Development: Cardiorenal Populations and Outcomes: Lessons Learned and Future Directions. American College of Cardiology. [Link]
-
The European Medicines Agency's approval of new medicines for type 2 diabetes. National Institutes of Health (NIH). [Link]
-
Assessment of β-cell function in human patients. Taylor & Francis Online. [Link]
-
Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Semantic Scholar. [Link]
-
GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]
-
Separate and combined effects of long-term GIP and GLP-1 receptor activation in patients with type 2 diabetes: a structured summary of a study protocol for a double-blind, randomised, placebo-controlled clinical trial. National Institutes of Health (NIH). [Link]
-
Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. Oxford Academic. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. National Institutes of Health (NIH). [Link]
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers. [Link]
-
Toxicology of Medications for Diabetes Mellitus. ResearchGate. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]
-
Experimental Models to Study Diabetes Mellitus and Its Complications: Limitations and New Opportunities. MDPI. [Link]
-
Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. ResearchGate. [Link]
-
Toxicology of Medications for Diabetes Mellitus. PubMed. [Link]
-
The Effect of GIP, GLP-1 and GLP-2 in Individuals With Genetically Altered Receptor Function (H-21044858). ClinicalTrials.Veeva. [Link]
-
Interpretation of glycemic control of diabetic dogs used in the current study. ResearchGate. [Link]
-
GIP, GLP-1 and GLP-2 in Type 2 Diabetic Hyperglucagonemia. MedPath. [Link]
-
Dual GIP–GLP1-Receptor Agonists In The Treatment Of Type 2 Diabe. Dove Medical Press. [Link]
-
Use of Continuous Blood Glucose Monitoring for Animals With Diabetes Mellitus. Sci-Hub. [Link]
-
Evaluation of long-term glucose homeostasis in lean and obese cats by use of continuous glucose monitoring. AVMA Journals. [Link]
-
Two phase 3 trials with dual GIP/GLP-1RA in T2DM meet primary and key secondary endpoints. PACE-CME. [Link]
-
Glycated Albumin and Continuous Glucose Monitoring Metrics in Dogs with Diabetes Mellitus: A Pilot Study. National Institutes of Health (NIH). [Link]
-
Long-term Monitoring of the Diabetic Dog and Cat. Baycom Diagnostics. [Link]
-
Jentadueto (linagliptin and metformin hydrochloride) tablets. accessdata.fda.gov. [Link]
-
Biomea Fusion Enters 2026 Focused on Executing Key Icovamenib and BMF-650 Milestones. Taiwan News. [Link]
-
OZEMPIC (semaglutide) injection, for subcutaneous use. accessdata.fda.gov. [Link]
Sources
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Type 2 Diabetes Mellitus: Evaluating the Safety of New Drugs for Improving Glycemic Control Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. gmdpacademy.org [gmdpacademy.org]
- 9. Understanding the new EMA guideline on medicinal products for diabetes | springermedicine.com [springermedicine.com]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separate and combined effects of long-term GIP and GLP-1 receptor activation in patients with type 2 diabetes: a structured summary of a study protocol for a double-blind, randomised, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Two phase 3 trials with dual GIP/GLP-1RA in T2DM meet primary and key secondary endpoints - - PACE-CME [pace-cme.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. Glycated Albumin and Continuous Glucose Monitoring Metrics in Dogs with Diabetes Mellitus: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. FDA Proposes Broad Approach for Conducting Safety Trials for Type 2 Diabetes Medications [prnewswire.com]
- 27. 2020 FDA Guidance for Diabetes Drug Development: Cardiorenal Populations and Outcomes: Lessons Learned and Future Directions - American College of Cardiology [acc.org]
- 28. The European Medicines Agency's approval of new medicines for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Glisamuride formulation for oral administration in rodents
Starting Research: Glisamuride
I'm now diving into this compound. My initial steps involve deep Google dives to understand its physical and chemical attributes, alongside data on its oral applications in animals, like absorption characteristics. I'll need to know about its stability and solubility, essential before further research.
Developing an Approach: this compound
I'm now zeroing in on a research strategy. I'll launch targeted Google searches to gather data on this compound's physicochemical properties, specifically solubility and stability, alongside oral formulation data in animals. I'll then move into formulating poorly soluble drugs for rodent administration, focusing on best practices and techniques to enhance bioavailability. I'll also outline the structure for the application note and pinpoint areas that will need citations.
Formulating the Plan: this compound
My process now centers on detailed searches for this compound's properties and established rodent oral drug administration practices. I'm focusing on excipients, vehicles, and bioavailability techniques for poorly soluble drugs. I'm also planning the application note's structure, including citations and visual elements such as tables and a Graphviz diagram. I am synthesizing the gathered data into a comprehensive guide, with step-by-step protocols and a complete reference section.
Defining the Application Scope
I'm now starting to draft the initial section, focusing on an introduction to this compound. I'll need to clearly define the application note's scope, especially concerning the specific needs for oral administration in rodents. The aim is to make it as useful as possible to the user.
Planning the Note's Structure
I'm laying out the framework of the application note. I've decided to start with an introduction to "this compound", presuming it's similar to Glimepiride and Glyburide in characteristics. This will highlight the challenge of aqueous solubility. The subsequent sections will address formulation issues for oral delivery in rodents, and then detail the development strategies. My aim is to be comprehensive and practical.
Formulating for Bioavailability
I'm now diving into the formulation development strategy, focusing on suspension formulations for this compound (assuming it's similar to Glimepiride and Glyburide). The search confirms poor water solubility, which means getting the drug into the system is a hurdle. I'm selecting vehicles now, and considering suspending agents like Methylcellulose, HPMC, or even Xanthan gum, while keeping a non-ionic surfactant like Tween 80 in mind as a wetting agent. The focus is always bioavailability in rodents, and I want to cover all bases to make it happen.
Refining the Protocol
I'm finalizing the detailed protocol for preparing the this compound oral suspension. My focus now is on the "how-to" section. I'm ensuring all materials, equipment, and step-by-step instructions are clear and accurate. The aim is to make the protocol simple enough to follow. I will detail how to calculate the quantities needed and how to correctly hydrate the suspending agent.
Constructing a Comprehensive Protocol
I've been mapping out the structure, covering an introduction to this compound as a sulfonylurea, detailing formulation challenges for rodents, and now, a deep dive into suspension formulation. I'm focusing on why a suspension is the preferred strategy and the specific vehicle system I'm suggesting, complete with the rationale. I'm also preparing a detailed protocol for suspension preparation and its data presentation.
Finalizing the Note's Structure
I am now focusing on the final touches for the application note and its supplemental protocol. I'm finalizing the structure, including the rationale for suspensions, the components, and how to create them. I'm also preparing the comprehensive, detailed protocol for oral gavage in rodents. I'll make sure to cover all the important details to meet the user's needs.
Refining the Drafting Scope
I've been drafting the introduction, building on information about related sulfonylureas to inform my explanation of "this compound". I am now focusing on setting the stage for formulation challenges, specifically discussing the drug's poor water solubility. Next, I will map the challenges in oral formulations for rodents.
I will focus on creating a detailed and high-utility response!
Drafting a Comprehensive Outline
I've been creating a full draft, starting with an introduction to "this compound" as a sulfonylurea with poor aqueous solubility, like Glimepiride. Then, I plan to discuss formulation issues for oral delivery in rodents, followed by a development strategy. This will include vehicle selection. Finally, I will describe the oral gavage procedure, including data presentation and quality control.
Troubleshooting & Optimization
Troubleshooting Glisamuride synthesis yield and purity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Glibenclamide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic route for higher yield and purity. As Senior Application Scientists, we have compiled this guide based on established literature and extensive experience in synthetic and medicinal chemistry.
Introduction to Glibenclamide Synthesis
Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Its synthesis, while well-established, presents several challenges that can impact the final yield and purity of the active pharmaceutical ingredient (API). This guide will walk you through common issues and their solutions, grounded in the principles of organic chemistry.
The primary synthetic route to Glibenclamide involves the key formation of a sulfonylurea linkage. A common pathway begins with the acylation of 2-phenylethylamine with 2-methoxy-5-chlorobenzoyl chloride to form an amide intermediate. This is followed by chlorosulfonation and subsequent amination to yield the corresponding sulfonamide. The final step is the reaction of this sulfonamide with cyclohexyl isocyanate to form the desired Glibenclamide product.[1]
DOT Script for Glibenclamide Synthesis Workflow
Caption: A simplified workflow for the synthesis of Glibenclamide.
Troubleshooting Guide: Yield and Purity
This section addresses specific problems you may encounter during the synthesis of Glibenclamide, providing potential causes and actionable solutions.
Low Yield
Q1: My overall yield of Glibenclamide is significantly lower than expected. What are the likely causes?
Several factors can contribute to low yields in a multi-step synthesis. It's crucial to identify the problematic step.
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Incomplete Reactions: One or more reactions in the sequence may not be going to completion.
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Acylation Step: Ensure the 2-methoxy-5-chlorobenzoyl chloride is of high purity and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
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Sulfonylurea Formation: The sulfonamide intermediate can be poorly soluble, leading to a heterogeneous reaction mixture. The choice of solvent and base is critical in this step. A polar, aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) is often used.[2]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
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Mechanical Losses: Significant loss of product can occur during workup and purification steps, especially with multiple transfers and extractions.
Q2: I am observing a low yield in the final step, the reaction between the sulfonamide intermediate and cyclohexyl isocyanate. How can I optimize this?
This is a common bottleneck in sulfonylurea synthesis. Here are some key parameters to investigate:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar, aprotic solvent like DMF, DMA, or N-methylpyrrolidone (NMP). | These solvents help to dissolve the sulfonamide intermediate, facilitating a more homogeneous reaction. |
| Base | A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is recommended. | The base deprotonates the sulfonamide, increasing its nucleophilicity towards the isocyanate. |
| Temperature | The reaction temperature should be carefully controlled. While heating can increase the reaction rate, it can also lead to the decomposition of the unstable reactants. A temperature range of 40-100°C is often employed.[2] | Optimization of temperature is crucial to balance reaction rate and product stability. |
| Reagent Quality | Ensure the cyclohexyl isocyanate is of high purity and free from moisture. | Isocyanates are highly reactive and can be hydrolyzed by water, reducing their availability for the desired reaction. |
DOT Script for Low Yield Troubleshooting
Caption: Decision tree for troubleshooting low yield in Glibenclamide synthesis.
Purity Issues
Q3: My final Glibenclamide product is showing significant impurities in the HPLC analysis. What are the common impurities and how can I avoid them?
The presence of impurities is a critical issue in the synthesis of any API. For Glibenclamide, impurities can arise from starting materials, intermediates, or side reactions.
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of the sulfonamide intermediate or cyclohexyl isocyanate in the final product.
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Side-Reaction Products: Several side reactions can occur, leading to the formation of impurities. A known impurity is 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide (Glibenclamide Impurity A).[3]
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Degradation Products: Glibenclamide can degrade under certain conditions, especially at high temperatures or in the presence of strong acids or bases.
Q4: How can I effectively purify my crude Glibenclamide product?
Purification is a critical step to ensure the final product meets the required quality standards.
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Crystallization: This is the most common method for purifying Glibenclamide.
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Solvent Selection: A suitable solvent system is crucial for effective crystallization. Methanol is often used as a solvent in the refining process.[4]
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pH Adjustment: The purification process often involves dissolving the crude product in a basic solution (e.g., with ammonia water) and then re-precipitating it by adding an acid like glacial acetic acid to adjust the pH to 6.0-7.0.[4]
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Co-crystallization: This technique can be used to improve the physicochemical properties of the drug, such as solubility and dissolution rate.[5][6]
Experimental Protocol: Recrystallization of Glibenclamide
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Dissolve the crude Glibenclamide product in a minimal amount of a suitable solvent, such as methanol, with gentle heating.
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If significant colored impurities are present, treat the solution with activated charcoal and filter while hot.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum to a constant weight.
Frequently Asked Questions (FAQs)
Q5: What analytical techniques are most suitable for monitoring the progress of the reaction and assessing the purity of the final product?
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of Glibenclamide. Reverse-phase HPLC (RP-HPLC) with a C8 or C18 column is commonly employed.[7][8]
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UV-Visible Spectrophotometry: This method can be used for the quantitative determination of Glibenclamide, with a maximum absorbance often observed around 300 nm.[8]
| Analytical Technique | Typical Conditions | Application |
| RP-HPLC | Column: C8 or C18Mobile Phase: Acetonitrile/phosphate buffer or Methanol/water mixturesDetection: UV at ~230-300 nm | Purity analysis, quantification, stability studies |
| UV-Vis | Solvent: MethanolWavelength: ~300 nm | Quantification in bulk and dosage forms |
Q6: Are there any specific safety precautions I should take during the synthesis of Glibenclamide?
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Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
Cyclohexyl isocyanate is a lachrymator and is harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
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Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
Q7: Can you provide a general protocol for the synthesis of the sulfonamide intermediate?
The synthesis of the key sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, typically involves the following steps:
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Amide Formation: React 2-methoxy-5-chlorobenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. Then, react the acid chloride with 2-phenylethylamine to form N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide.
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Chlorosulfonation: Treat the amide from the previous step with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring.
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Amination: React the sulfonyl chloride with ammonia to form the desired sulfonamide.[1]
This guide provides a foundational understanding of the common challenges and solutions in Glibenclamide synthesis. For more specific issues, it is always recommended to consult detailed literature and perform systematic optimization studies.
References
- Banothu, B., Rama Rao, T., & Harshitha, S. (2024). A REVIEW ON ANALYTICAL METHODS FOR GLIBENCLAMIDE BY HPLC. Indo American Journal of Pharmaceutical Sciences, 11(09).
- Al-Aani, H., & Al-Rekabi, A. (2014). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1346.
- Vara, S. (n.d.). Development and Validation of RP-HPLC Method for Determination of Glibenclamide in Pharmaceutical Dosage Forms.
- Indian Journal of Pharmaceutical Sciences. (n.d.). rphplc-method-for-the-estimation-of-glibenclamide-in-human-serum.pdf.
- Goh, K. L., & Peh, K. K. (2001). Development of a High-Performance Liquid Chromatographic Method for Analysis of Glibenclamide from Dissolution Studies. Malaysian Journal of Pharmacy, 1(2), 50-54.
- Development of a method for the quantitative determination of glibenclamide in tablets. (n.d.).
- Patil, S. S., & Bonde, C. G. (2009). Development and Validation of analytical method for Simultaneous Estimation of Glibenclamide and Metformin HCl in Bulk and Tablets using UV – visible spectroscopy. International Journal of ChemTech Research, 1(4), 905-909.
- ResearchGate. (n.d.). Synthetic routes for glipizide 1 a and glibenclamide 1 b.
- CN106278960A - A kind of synthesis technique of glibenclamide - Google P
- Nshimirimana, R., et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry, 27(64), 16028-16035.
- CN105348069A - Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid - Google P
- Elkordy, A. A., et al. (2012). In situ controlled crystallization as a tool to improve the dissolution of Glibenclamide. International Journal of Pharmaceutics, 430(1-2), 253-260.
-
Pharmaffiliates. (n.d.). Glibenclamide-impurities. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)....
- PYG Lifesciences. (2025, August 1). How Does the Quality of Glibenclamide Sulfonamide Impact API Manufacturers?
- repository, ULisboa. (2018, October 25). Synthesis of glibenclamide cocrystals through grinding methods.
- PYG Lifesciences. (2025, August 1).
- CN105111113A - Refining method for producing glibenclamide - Google P
- ChemBK. (2024, April 9). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
- Bentham Science Publishers. (2025, January 14). Preparation, Evaluation, In vitro Anti-diabetic and Stability Studies of Glibenclamide Loaded Cocrystals.
- Glibenclamide Impurity A - European Pharmacopoeia (EP) Standard at Best Price, High-Quality Analytical Standard. (n.d.).
- Glibenclamide-malonic acid cocrystal with an enhanced solubility and bioavailability. (n.d.).
- ResearchGate. (2025, August 6). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
- NL174222B - PROCEDURE FOR THE PREPARATION OF A HIGHLY EFFECTIVE, RAPIDLY RESORBABLE FORM OF N-4-Ÿ2-(5-CHLOR-2-METHOXYBENZAMIDO)
- Dr.Oracle. (2025, August 20). What are the side effects of glibenclamide?
- ResearchGate. (2025, August 7). Formulation, Optimization and Characterization of Solid Dispersion of Glibenclamide.
- IDOSI Journals Home. (n.d.). Formulation and Evaluation of Glibenclamide Solid Dispersion Using Different Methods.
- 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. (n.d.).
- Design, optimization, and in-vivo hypoglycaemic effect of nanosized glibenclamide for inhal
- Phenomenex. (2022, May 20). Glibenclamide Impurities and Related Substances (EP Monograph 0718) by HPLC-UV (TN-1073).
- DE2348334C2 - New form of preparation of N-4- [2- (5-chloro-2-methoxybenzamido)
- Veeprho. (n.d.).
- MDPI. (n.d.). Optimization of Glibenclamide Loaded Thermoresponsive SNEDDS Using Design of Experiment Approach: Paving the Way to Enhance Pharmaceutical Applicability.
- US3883648A - Method of making stable granules of N-4-{8 2-(5-chloro-2-methoxybenzamido)
- European Patent Office - EP 0149592 A2 - Process for the preparation of a pharmacologically active sulphonylurea deriv
- Side effect inform
Sources
- 1. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105111113A - Refining method for producing glibenclamide - Google Patents [patents.google.com]
- 5. Synthesis of glibenclamide cocrystals through grinding methods [repositorio.ulisboa.pt]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Glisamuride Dosage for In Vivo Experiments
Welcome to the technical support center for Glisamuride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the dosage of this compound in in vivo experiments. As a second-generation sulfonylurea, this compound presents unique challenges and opportunities in preclinical studies.[1] This resource synthesizes established pharmacological principles with field-proven insights to ensure the scientific integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it influence in vivo study design?
A1: this compound, a second-generation sulfonylurea, primarily exerts its antihyperglycemic activity by stimulating insulin release from pancreatic β-cells.[1][2] Its mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[2] This binding leads to channel closure, membrane depolarization, and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[2]
This mechanism is crucial for your in vivo study design because the primary pharmacodynamic (PD) endpoint will likely be a measure of glycemic control. It is also important to note that insulin release induced by sulfonylureas is glucose-independent, which carries a risk of hypoglycemia, a critical safety parameter to monitor.[3]
Diagram: Mechanism of Action of this compound
Caption: this compound's mechanism of action on pancreatic β-cells.
Q2: How should I determine the starting dose for my in vivo study with this compound?
A2: Determining the initial dose is a critical step to ensure both safety and the potential for efficacy.[4] A multi-faceted approach is recommended:
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Literature Review: Search for published in vivo studies on this compound or other second-generation sulfonylureas like Glibenclamide or Glimepiride.[3][5] Data from studies in similar animal models can provide a valuable starting point.
-
In Vitro Data Extrapolation: While not a direct conversion, your in vitro data (e.g., EC50 values) can be used with caution to estimate a starting dose range.[4]
-
Dose-Range Finding (DRF) Study: If no prior data exists, a pilot DRF study is essential.[4][6][7] This involves starting with a very low dose and escalating it across different animal groups to identify the Maximum Tolerated Dose (MTD) and the preliminary effective dose range.[6][7][8]
Q3: this compound is likely poorly soluble in water. What vehicle should I use for administration?
A3: Poor aqueous solubility is a common challenge with small molecule drugs like sulfonylureas.[9][10][11] The choice of vehicle is critical and can significantly impact drug exposure and study outcomes.[12][13]
| Vehicle Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspensions | The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC).[12][14] | Suitable for oral administration and generally well-tolerated.[12][14] | Can lead to inaccurate dosing if not properly homogenized. May have lower bioavailability.[12] |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, PEG-400) is used to dissolve the compound before dilution with an aqueous solution.[12][15] | Simple to prepare and can achieve higher concentrations.[12] | Can cause toxicity or irritation at high concentrations. It is crucial to keep the percentage of the organic solvent low.[12][13] |
| Lipid-based Formulations | Solutions or suspensions in oils (e.g., corn oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).[12][15] | Can enhance oral bioavailability for lipophilic compounds.[12] | More complex to formulate and may have their own physiological effects.[12] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds.[12] | Can increase solubility and stability. | Can have their own pharmacological effects and may be costly.[12] |
Recommendation: For initial studies, a suspension in 0.5% CMC is often a good starting point due to its low toxicity.[13][14] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[16]
Troubleshooting Guide
Issue 1: High variability in blood glucose readings between animals in the same dose group.
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Possible Cause: Formulation Instability/Inhomogeneity
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Explanation: If this compound is not uniformly suspended, each animal may receive a different effective dose.
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Solution: Ensure your formulation is continuously mixed during dosing. For suspensions, vortex vigorously before drawing each dose. Assess the stability of your formulation over the duration of the experiment.[12][17]
-
-
Possible Cause: Inconsistent Administration
-
Explanation: Variations in gavage technique or injection placement can alter absorption rates.
-
Solution: Standardize all administration procedures with a detailed standard operating procedure (SOP). Ensure all personnel are properly trained.[17]
-
-
Possible Cause: Animal Variability
-
Explanation: Biological differences between individual animals can lead to varied responses.
-
Solution: Increase the sample size per group to improve statistical power. Ensure all animals are age- and weight-matched and from a reliable supplier.[17]
-
Issue 2: No significant therapeutic effect (i.e., no change in blood glucose) is observed at any tested dose.
-
Possible Cause: Insufficient Dose Range
-
Explanation: The doses tested may have been too low to elicit a pharmacological response.
-
Solution: Re-evaluate your starting dose calculations. If safety is not a concern, conduct a dose escalation study with higher concentrations.[16]
-
-
Possible Cause: Poor Bioavailability
-
Explanation: The drug may not be adequately absorbed into systemic circulation. This is a common issue for BCS Class II drugs like many sulfonylureas, which have high permeability but poor water solubility.[9][18]
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Solution: Consider alternative formulation strategies to enhance solubility, such as using co-solvents or lipid-based vehicles.[12] A pilot pharmacokinetic (PK) study to measure plasma drug concentrations is highly recommended to correlate exposure with pharmacodynamic effects.[19][20]
-
-
Possible Cause: Rapid Metabolism
-
Explanation: this compound may be rapidly cleared from the body, preventing it from reaching therapeutic concentrations at the target site. Sulfonylureas are typically metabolized in the liver, often via the CYP450 system.[21]
-
Solution: A PK study is essential to determine the drug's half-life.[17] If the half-life is very short, you may need to consider more frequent dosing.
-
Issue 3: Unexpected toxicity or adverse effects are observed, even at low doses.
-
Possible Cause: Vehicle Toxicity
-
Possible Cause: Species-Specific Sensitivity
-
Explanation: The chosen animal model may be particularly sensitive to this compound's effects.
-
Solution: Review literature for known species differences in sulfonylurea metabolism or sensitivity. If possible, consider a different animal model for initial tolerability studies.[16]
-
-
Possible Cause: Hypoglycemia
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Explanation: As a sulfonylurea, this compound's primary mechanism can lead to dangerously low blood sugar levels, which can manifest as lethargy, seizure-like activity, or death.[3]
-
Solution: Monitor blood glucose levels closely, especially during the initial dose-ranging studies. Ensure animals have free access to food and water, unless fasting is a required part of the study protocol. If hypoglycemia is observed, the dose should be reduced.[22]
-
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.[7][17]
Diagram: Dose-Range Finding Workflow
Caption: Workflow for a Dose-Range Finding (DRF) study.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.[17]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds.[6][17] Subsequent doses should be escalated, for example, by a factor of 3x or 5x (e.g., 1, 3, 10 mg/kg).[6]
-
Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Monitoring:
-
Safety: Observe animals for clinical signs of toxicity (e.g., lethargy, altered breathing, weight loss) at regular intervals for at least 7 days.[8]
-
Efficacy: Measure blood glucose at baseline and at several time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to establish a preliminary dose-response relationship.
-
-
Endpoint: The MTD is the highest dose that does not cause significant adverse effects. The effective dose range is where a desired pharmacodynamic effect is observed.[7]
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life (t½) and peak plasma concentration (Cmax).
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level, determined from the DRF study.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process blood to plasma and store frozen. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.[17]
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters.
| PK Parameter | Description | Importance for Dosage Optimization |
| Cmax | Maximum plasma concentration | Indicates if the drug reaches a high enough concentration to be effective. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure) | A key indicator of overall drug bioavailability. |
| t½ | Half-life | Determines the dosing frequency required to maintain therapeutic levels.[17] |
Understanding these parameters is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity.
References
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
- Infante, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
-
Sci-Hub. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]
- Kalra, S., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science.
-
ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]
-
The Titi Tudorancea Bulletin. (n.d.). What does this compound mean? Definition, meaning and sense. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Glyburide?. Retrieved from [Link]
-
DiabetesontheNet. (2023). Prescribing pearls: A guide to sulfonylureas. Retrieved from [Link]
- Remedi, M. S., & Nichols, C. G. (2008).
-
UTN. (n.d.). Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety. Retrieved from [Link]
- de Oliveira, A. G., et al. (2018). Pharmacokinetics and pharmacodynamics of glimepiride polymorphs.
- Singh, B., et al. (2013). SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies. Critical Reviews™ in Therapeutic Drug Carrier Systems.
-
PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
FDA. (2022). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. Retrieved from [Link]
-
ResearchGate. (2025). Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy. Retrieved from [Link]
- Reaven, G. M., & Olefsky, J. M. (1982). Effect of Sulfonylurea Treatment on In Vivo Insulin Secretion and Action in Patients With Non-insulin-dependent Diabetes Mellitus. Diabetes.
-
PubMed. (n.d.). Glibenclamide: an old drug with a novel mechanism of action?. Retrieved from [Link]
-
NIH. (2023). Stability-Enhanced Ternary Solid Dispersions of Glyburide: Effect of Preparation Method on Physicochemical Properties. Retrieved from [Link]
-
PMC. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacokinetics and pharmacodynamics of glimepiride polymorphs. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Retrieved from [Link]
-
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Retrieved from [Link]
-
NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]
- Feingold, K. R. (2023). Glyburide.
-
PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
PubMed. (2022). Effect of herbal formulation on glimepiride pharmacokinetics and pharmacodynamics in nicotinamide-streptozotocin-induced diabetic rats. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Solubility profile of glyburide from 1.2 to 9.6. Retrieved from [Link]
-
PubMed. (2013). Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions. Retrieved from [Link]
-
ResearchGate. (2021). An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. Retrieved from [Link]
-
PMC. (n.d.). Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats. Retrieved from [Link]
-
YouTube. (2023). Mechanism of Action of Rozanolixizumab to Treat Myasthenia Gravis. Retrieved from [Link]
Sources
- 1. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 2. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 3. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Stability-Enhanced Ternary Solid Dispersions of Glyburide: Effect of Preparation Method on Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of glimepiride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. diabetesonthenet.com [diabetesonthenet.com]
Minimizing variability in Glisamuride bioassay results
Technical Support Center: Glisoxepide Bioassays
A Senior Application Scientist's Guide to Minimizing Variability and Ensuring Data Integrity
My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years helping labs navigate the complexities of cell-based assays. This resource consolidates that experience into a practical, question-and-answer format. We will delve into the causality behind experimental choices, moving beyond simple checklists to foster a deeper understanding of the critical parameters governing your assay's performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about Glisoxepide and the bioassays used to measure its activity.
Q1: What is Glisoxepide and what is its primary mechanism of action?
Glisoxepide is a second-generation sulfonylurea drug used to manage type 2 diabetes mellitus.[1][2][3] Its primary mechanism involves stimulating insulin secretion from pancreatic β-cells.[1][4] It achieves this by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][5] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1][5]
Q2: Why is understanding the K-ATP channel so critical for my assay?
The K-ATP channel is the direct molecular target of Glisoxepide.[1][4] The channel is a complex of two subunits: the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor (SUR1) subunit in pancreatic β-cells.[6][7] Glisoxepide's binding to the SUR1 subunit initiates the entire signaling cascade.[6] Therefore, the health and functionality of the cells expressing these channels, and the integrity of the channels themselves, are the biological foundation of your assay. Any factor that alters the expression or function of these subunits will directly impact your results and introduce variability.[8][9]
Q3: What are the most common and reliable in-vitro models for a Glisoxepide bioassay?
The most common models are insulin-secreting pancreatic β-cell lines, such as INS-1 (rat insulinoma) and MIN6 (mouse insulinoma).[10][11] These cell lines endogenously express the necessary K-ATP channels and provide a reproducible system for studying glucose-stimulated insulin secretion (GSIS).[10][11] Primary pancreatic islets isolated from mice, rats, or even human donors offer higher physiological relevance but come with greater experimental variability and complexity.[12][13] For high-throughput screening, engineered cell lines stably expressing specific human K-ATP channel subtypes (e.g., Kir6.2/SUR1 in HEK293 cells) can also be used, particularly for assessing compound selectivity.[14]
Q4: My plate-to-plate Coefficient of Variation (%CV) is over 20%. What are the first things I should check?
A high %CV is a red flag indicating a lack of assay control. The most common culprits are typically foundational, not complex. Before diving into intricate protocol details, verify these three areas:
-
Cellular Health and Consistency: Are you using cells within a consistent and validated passage number range? High-passage cells can exhibit altered function.[15] Are you ensuring uniform cell seeding density across all wells and plates?
-
Reagent Preparation and Storage: When was your Glisoxepide stock solution prepared? Is it stored properly to prevent degradation? Are all media and buffers prepared fresh from high-quality sources?
-
Operator and Environmental Consistency: Is the same trained analyst performing the critical steps?[16] Are incubation times and temperatures precisely controlled? Even minor fluctuations in temperature can significantly impact cellular metabolism and assay response.[17]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific sources of variability, organized by experimental stage.
Troubleshooting Area 1: Cell Culture & Plating
High variability often originates from inconsistent cell health and handling before the assay even begins.
Q: My dose-response curve for Glisoxepide is flat or the maximal response is very low. What could be wrong with my cells?
A: This issue, often termed "low signal window," points to compromised β-cell functionality. Here’s how to troubleshoot it:
-
Probable Cause 1: Cell Passage Number.
-
The "Why": Immortalized cell lines like INS-1 and MIN6 can undergo phenotypic drift at high passage numbers. This can lead to decreased expression of key proteins like K-ATP channel subunits or components of the insulin secretion machinery.
-
Solution: Establish a strict cell banking system. Create a master cell bank and multiple working cell banks. Always use cells within a validated, low passage range (e.g., passages 15-30 for INS-1). Discard cells once they exceed this limit.
-
-
Probable Cause 2: Inconsistent Seeding Density.
-
The "Why": β-cell function, including insulin secretion, is density-dependent due to cell-to-cell communication.[18] Wells with too few cells will produce a weak signal, while overly confluent wells may show desensitization or cell death.
-
Solution: Perform a cell density optimization experiment. Seed cells in a 96-well plate at various densities (e.g., from 1x10^4 to 8x10^4 cells/well) and perform the assay to identify the density that provides the optimal signal-to-background ratio and lowest variability.[19] Always perform a precise cell count using a hemocytometer or automated cell counter before plating.
-
-
Probable Cause 3: Plate Edge Effects.
-
The "Why": Wells on the outer edges of a microplate are more susceptible to temperature and humidity fluctuations, leading to uneven evaporation. This changes the concentration of media components and your test compound, causing systematic variability.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these "border" wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier, ensuring a more uniform environment for the inner wells.
-
Troubleshooting Area 2: Assay Protocol & Reagent Handling
The execution of the assay protocol is a major source of random and systematic error.
Q: I'm seeing high well-to-well variability within the same treatment group (%CV > 15%). What steps in my protocol should I scrutinize?
A: This points to inconsistencies in how individual wells are treated. Precision is key.
-
Probable Cause 1: Inaccurate Pipetting.
-
The "Why": Cell-based assays are highly sensitive to volume changes. Small errors in adding the compound, glucose, or lysis buffer can lead to significant differences in the final readout.
-
Solution: Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When adding reagents, pipette carefully down the side of the well to avoid disturbing the cell monolayer and ensure consistent mixing.[20] For critical steps, consider using automated liquid handlers to minimize human error.[21]
-
-
Probable Cause 2: Inadequate Washing or Aspiration.
-
The "Why": The typical insulin secretion assay involves a starvation/pre-incubation step followed by a stimulation step.[11][12] Incomplete removal of the pre-incubation buffer can dilute the subsequent stimulation buffer, altering the effective glucose and compound concentration. Conversely, aggressive washing can dislodge cells, reducing the signal.
-
Solution: Standardize your washing procedure. Use a multichannel aspirator set to a consistent height and aspiration speed. After aspiration, gently tap the plate on a sterile paper towel to remove residual droplets. Visually inspect the cell monolayer after washing to ensure it remains intact.
-
-
Probable Cause 3: Temperature Fluctuations During Incubation.
-
The "Why": Insulin secretion is an active, enzymatic process that is highly temperature-dependent.[17] If plates are left on the benchtop for extended periods during reagent addition, or if the incubator has poor temperature uniformity, different parts of the plate will experience different conditions.
-
Solution: Pre-warm all assay buffers and solutions to 37°C before adding them to the cells.[20] Minimize the time plates are outside the incubator. When adding multiple reagents, process one plate at a time to ensure consistency.
-
Troubleshooting Area 3: Data Acquisition & Analysis
How you measure and interpret your signal is the final critical step.
Q: My results look consistent, but the calculated potency (EC50) of Glisoxepide shifts between experiments. What could be the cause?
A: A shifting EC50, assuming the assay itself is mechanically sound, often points to issues with reference standards or data normalization.
-
Probable Cause 1: Compound Stability and Dilution Errors.
-
The "Why": Glisoxepide, like any chemical compound, can degrade if stored improperly. Errors in preparing the serial dilution series are a common source of shifts in potency.
-
Solution: Prepare fresh serial dilutions of Glisoxepide for each experiment from a qualified, low-passage stock solution stored in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always use high-quality, low-binding polypropylene tubes and plates for compound dilution.
-
-
Probable Cause 2: Lack of Proper Normalization.
-
The "Why": The absolute amount of insulin secreted can vary from day to day due to subtle differences in cell number or metabolic state. This can make EC50 values appear to shift.
-
Solution: Normalize the data on every plate. Express the insulin secreted in each well as a percentage of the response achieved with a positive control (e.g., a saturating concentration of Glisoxepide or another secretagogue like KCl). This "percent of control" normalization accounts for day-to-day variability in the maximal response window.
-
-
Probable Cause 3: Inappropriate Curve Fitting.
-
The "Why": Using the wrong mathematical model to fit your dose-response data can lead to inaccurate EC50 calculations.
-
Solution: Use a four-parameter logistic (4PL) non-linear regression model. This model is standard for biological dose-response curves as it accounts for the bottom plateau (basal secretion), top plateau (maximal secretion), the EC50, and the slope of the curve. Ensure your software provides goodness-of-fit statistics (e.g., R-squared).
-
Section 3: Key Protocols and Data Summaries
Protocol: Standard Glisoxepide-Induced Insulin Secretion Assay
This protocol provides a validated starting point for assessing Glisoxepide activity in INS-1 cells.
-
Cell Plating: Seed INS-1 cells into a 96-well tissue culture-treated plate at a pre-optimized density (e.g., 4x10^4 cells/well) and culture for 48-72 hours until they form a confluent monolayer.
-
Pre-incubation (Starvation): Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM). Then, add 100 µL of the same low-glucose KRB buffer and incubate for 1-2 hours at 37°C to allow cells to reach a basal secretion state.
-
Stimulation: Carefully aspirate the pre-incubation buffer. Add 100 µL of KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) plus the desired concentrations of Glisoxepide (prepared in the same buffer). Include appropriate controls:
-
Negative Control: Stimulatory glucose, no compound.
-
Positive Control: Stimulatory glucose + a saturating concentration of Glisoxepide or 30 mM KCl.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin quantification.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a validated detection method such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[10][22]
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a 4PL model to determine the EC50.
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| High %CV (>20%) Across Plate | Inconsistent cell seeding; Edge effects; Inaccurate pipetting. | Optimize and validate cell seeding density; Do not use outer wells; Calibrate pipettes and use proper technique. |
| Low Signal Window / Flat Curve | High cell passage number; Sub-optimal cell density; Degraded compound. | Use low-passage cells from a cell bank; Optimize cell density; Prepare fresh compound dilutions for each assay. |
| Shifting EC50 Values | Compound instability; Lack of data normalization; Incorrect curve-fitting model. | Aliquot and store compound stocks properly; Normalize data to on-plate controls; Use a four-parameter logistic (4PL) model. |
| No Response to Glisoxepide | Loss of K-ATP channel expression; Incorrect buffer composition (e.g., no glucose). | Confirm cell line identity and passage; Verify all buffer and reagent compositions. |
Section 4: Visualizing Key Concepts
Diagram 1: Glisoxepide Mechanism of Action
Caption: A systematic workflow for diagnosing and resolving high assay variability.
References
-
What is Glisoxepide used for? (2024). Patsnap Synapse. [Link]
-
Glisoxepide | C20H27N5O5S | CID 32778 . PubChem, National Institutes of Health. [Link]
-
Definition of glisoxepide . NCI Drug Dictionary, National Cancer Institute. [Link]
-
ICH M10 on bioanalytical method validation . European Medicines Agency. [Link]
-
A Practical Approach to Biological Assay Validation . EDRA Services. [Link]
-
What is the mechanism of Glipizide? (2024). Patsnap Synapse. [Link]
-
Acceptance criteria for Bioassay validation . PharmaLex. [Link]
-
A protocol for studying glucose homeostasis and islet function in mice . (2022). PubMed Central, National Institutes of Health. [Link]
-
Guideline on bioanalytical method validation . (2011). European Medicines Agency. [Link]
-
Bioassay method development and validation . (2020). Pharmaceutical Networking. [Link]
-
Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine . (2023). MDPI. [Link]
-
Comparing methods to normalize insulin secretion shows the process may not be needed in every case . SpringerLink. [Link]
-
Glisoxepide . Wikipedia. [Link]
-
K ATP Channel Regulators: Balanced Diets Include Carbohydrates, Proteins, and Fats . AHA Journals. [Link]
-
Development of an optimized 5-stage protocol for the in vitro preparation of insulin-secreting cells from mouse ES cells . (2015). PubMed Central, National Institutes of Health. [Link]
-
(PDF) Rat Pancreatic Beta-Cell Culture . (2018). ResearchGate. [Link]
-
Insulin secretion stimulation from INS-1E cells Protocol? (2016). ResearchGate. [Link]
-
Insulin Secretion Assay . Human Cell Design. [Link]
-
Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening . PubMed Central, National Institutes of Health. [Link]
-
A high-throughput assay for the measurement of Ca2+-oscillations and insulin release from uniformly sized β-cell spheroids . (2024). bioRxiv. [Link]
-
Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma . PubMed, National Institutes of Health. [Link]
-
Best markers of pancreatic beta-cell function in frozen or paraffin embedded tissue? (2013). ResearchGate. [Link]
-
Troubleshooting . BioAssay Systems. [Link]
-
Measurement of pancreatic islet beta-cell proliferation by flow cytometry . (2022). Protocols.io. [Link]
-
How do I screen for sulfonylurea (Sulfonylurea) use in a patient with hypoglycemia through laboratory tests? (2025). Dr.Oracle. [Link]
-
SULFONYLUREA SCREEN . Lab Information Manual. [Link]
-
Screening for sulphonylureas in the investigation of hypoglycaemia . PubMed Central, National Institutes of Health. [Link]
-
Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol . PubMed, National Institutes of Health. [Link]
-
Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative . PubMed Central, National Institutes of Health. [Link]
-
Altered KATP Channel Subunits Expression and Vascular Reactivity in Spontaneously Hypertensive Rats With Age . PubMed Central, National Institutes of Health. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability . (2020). ResearchGate. [Link]
-
The Roles of Bioactivity Assays in Lot Release and Stability Testing . CASSS. [Link]
-
KATP channels and islet hormone secretion: new insights and controversies . PubMed Central, National Institutes of Health. [Link]
-
The Special World of Bioassay . (2021). CASSS. [Link]
-
Bioassay Evolution – Where Are we Now? CASSS. [Link]
Sources
- 1. What is Glisoxepide used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Glisoxepide - Wikipedia [en.wikipedia.org]
- 4. Glisoxepide | C20H27N5O5S | CID 32778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 6. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Altered KATP Channel Subunits Expression and Vascular Reactivity in Spontaneously Hypertensive Rats With Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. casss.org [casss.org]
- 16. casss.org [casss.org]
- 17. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. casss.org [casss.org]
- 22. Insulin Secretion Assay - Human Cell Design [humancelldesign.com]
Technical Support Center: Enhancing the Bioavailability of Glisamuride Nanoparticles
Welcome to the technical support center for the development of Glisamuride nanoparticles. This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the oral bioavailability of this Biopharmaceutics Classification System (BCS) Class II drug. This compound, a third-generation sulfonylurea, presents a significant formulation challenge due to its poor aqueous solubility, which is the rate-limiting step in its oral absorption.[1][2][3] Nanoparticle engineering offers a promising solution by increasing the drug's surface area for dissolution, ultimately aiming to improve its therapeutic efficacy.[1][2][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the formulation, characterization, and evaluation of this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound important?
A1: this compound is a potent anti-diabetic drug used in the treatment of type 2 diabetes.[3] However, its low aqueous solubility leads to a slow dissolution rate in the gastrointestinal tract, resulting in incomplete absorption and variable therapeutic outcomes.[1][3] By enhancing its bioavailability, we can achieve more consistent and predictable glycemic control, potentially at lower doses, which can reduce side effects like headaches and gastrointestinal disorders.[3]
Q2: What are the primary strategies for formulating this compound into nanoparticles?
A2: Several nanotechnology-based approaches can be employed to improve the solubility and dissolution of this compound.[4] Common methods include:
-
Nanoprecipitation: This technique, also known as solvent anti-solvent precipitation, is suitable for formulating polymeric nanoparticles.[1][2]
-
Hot Homogenization: This method is effective for creating solid lipid nanoparticles (SLNs) and is considered an economical approach.[5]
-
Spray Freezing into Cryogenic Liquid (SFCL): This technique can be used to produce nanostructured particles with enhanced solubility.[6]
-
O/W Solvent Evaporation: This method, often using a high-pressure homogenizer, is employed for preparing biodegradable polymeric nanoparticles.[3]
Q3: Which polymers and lipids are commonly used for this compound nanoparticles?
A3: The choice of carrier is crucial for the stability and performance of the nanoparticles.
-
Polymers: Biodegradable polymers like Poly-D, L-lactide (PLA) and Gelucire 50/13 are frequently used.[1][2][3] Polyvinylpyrrolidone K-30 (PVP K-30) has also been utilized as a water-soluble polymer to aid in nanoparticle formation.[6]
-
Lipids: For SLNs, lipids such as Glyceryl behenate are a common choice.[5]
Q4: What are the critical quality attributes (CQAs) to monitor for this compound nanoparticles?
A4: Key parameters to assess during development include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and absorption.
-
Zeta Potential: This indicates the stability of the nanoparticle suspension.
-
Entrapment Efficiency and Drug Loading: These determine the drug payload and potential for therapeutic efficacy.
-
In Vitro Drug Release: This provides an initial indication of how the nanoparticles will behave in vivo.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (<70%)
Q: My this compound nanoparticle formulation shows low entrapment efficiency. What are the potential causes and how can I improve it?
A: Low entrapment efficiency is a common hurdle, often stemming from the drug's physicochemical properties and the formulation process.
Causality and Troubleshooting Steps:
-
Drug Partitioning into the External Phase: this compound, while poorly water-soluble, may still partition into the aqueous external phase during nanoparticle formation, especially if a co-solvent is used.
-
Solution: Optimize the solvent-to-antisolvent ratio. A rapid precipitation of the drug and polymer is desired to minimize drug loss to the external phase.[1]
-
-
Insufficient Polymer/Lipid Concentration: An inadequate amount of carrier material may not be sufficient to effectively encapsulate the drug.
-
Solution: Increase the polymer or lipid concentration incrementally. A higher concentration of the matrix-forming material can create a more robust network to entrap the drug.
-
-
Inadequate Mixing Speed/Homogenization Pressure: Insufficient energy input during nanoparticle formation can lead to incomplete encapsulation.
Experimental Workflow: Optimizing Entrapment Efficiency
Caption: Workflow for troubleshooting low entrapment efficiency.
Issue 2: Particle Aggregation and Instability
Q: The this compound nanoparticles I've synthesized are aggregating over time. How can I improve their stability?
A: Nanoparticle aggregation is often due to insufficient surface stabilization, leading to a reduction in the effective surface area and potential sedimentation.
Causality and Troubleshooting Steps:
-
Low Zeta Potential: A zeta potential close to zero indicates a lack of electrostatic repulsion between particles, making them prone to aggregation.
-
Inappropriate pH of the Dispersion Medium: The pH of the medium can influence the surface charge of the nanoparticles.
-
Solution: Adjust the pH of the nanoparticle suspension to a value that maximizes the absolute zeta potential.[7]
-
-
High Nanoparticle Concentration: Overly concentrated dispersions can lead to increased particle-particle interactions and aggregation.
-
Solution: Prepare the nanoparticles at a slightly lower concentration or dilute the final suspension for storage.[7]
-
Data Presentation: Effect of Stabilizer Concentration on Particle Size and Zeta Potential
| Stabilizer (Poloxamer 188) Concentration (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5 | 550 ± 25 | 0.45 ± 0.05 | -10.5 ± 1.2 |
| 1.0 | 320 ± 15 | 0.25 ± 0.03 | -25.8 ± 2.1 |
| 1.5 | 280 ± 12 | 0.21 ± 0.02 | -28.3 ± 1.8 |
Data are representative and should be generated for your specific formulation.
Issue 3: Inconsistent or Slow In Vitro Drug Release
Q: My this compound nanoparticles show a very slow and incomplete drug release profile. How can I achieve a more desirable release pattern?
A: The drug release rate from nanoparticles is influenced by the nanoparticle matrix, drug distribution within the particle, and the dissolution medium.
Causality and Troubleshooting Steps:
-
Highly Crystalline Drug within the Nanoparticle: If this compound recrystallizes within the nanoparticle matrix, its dissolution will be hindered.
-
Solution: Utilize techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug within the nanoparticles.[5] The goal is to have the drug in an amorphous or molecularly dispersed state.[8] The choice of polymer or lipid and a rapid solidification process can help achieve this.
-
-
Poor Wettability of the Nanoparticles: Even at the nanoscale, poor wettability can slow down the initial stages of dissolution.
-
Solution: Ensure adequate concentration of a hydrophilic surfactant or polymer on the nanoparticle surface. This will improve the interaction of the nanoparticles with the aqueous dissolution medium.
-
-
Inappropriate Dissolution Medium: The pH and composition of the dissolution medium should be physiologically relevant.
Signaling Pathway: Factors Influencing Drug Release
Caption: Key factors influencing the in vitro drug release from nanoparticles.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
Objective: To prepare this compound-loaded polymeric nanoparticles with high entrapment efficiency and controlled particle size.
Materials:
-
This compound
-
Polymer (e.g., Gelucire 50/13)
-
Organic solvent (e.g., acetone)
-
Aqueous anti-solvent (e.g., deionized water)
-
Stabilizer (e.g., PVA)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous anti-solvent.
-
Nanoprecipitation: Under constant magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for long-term storage.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the prepared nanoparticles.
Materials:
-
This compound nanoparticle suspension
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.8)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation: Place a known amount of the nanoparticle suspension into a dialysis bag.
-
Release Study: Suspend the dialysis bag in a beaker containing a known volume of the release medium (SGF or SIF) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
In Vitro-In Vivo Correlation (IVIVC)
Establishing a meaningful IVIVC is a critical step in nanoparticle development, as it can serve as a surrogate for bioequivalence studies and guide formulation optimization.[9][10] A Level A correlation, which is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable.[9]
Challenges in IVIVC for Nanoparticles:
-
The complex in vivo environment of the gastrointestinal tract is difficult to fully replicate in vitro.[10]
-
The in vivo fate of nanoparticles, including their interaction with mucus and potential uptake by intestinal cells, can influence drug release and absorption in ways not captured by standard dissolution tests.[11]
Strategies for Developing a Predictive IVIVC:
-
Use of Biorelevant Dissolution Media: Incorporating bile salts and lipids into the dissolution media can better mimic the conditions in the small intestine.
-
Advanced In Vitro Models: Employing more sophisticated models, such as those that simulate the dynamic changes in pH and fluid composition of the GI tract, can improve the predictive power of in vitro tests.
-
Deconvolution of In Vivo Data: Mathematical modeling can be used to estimate the in vivo absorption profile from plasma concentration-time data, which can then be correlated with the in vitro release data.
References
- Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics | Reinste Nano Ventures Pvt Ltd - Hiyka.
- Formulation And Evaluation of Solid Lipid Nanoparticles of Poorly Water-Soluble Drug Glimepiride by Hot Homogenization Technique - International Journal of Pharmaceutical Sciences.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Formulation and Characterization of Glimepiride Nanoparticles for Dissolution Enhancement.
- Synthesized nano particles of glimepiride via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability - PMC - NIH.
- Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs | Request PDF - ResearchGate.
- Formulation and Characterization of Glimepiride Nanoparticles for Dissolution Enhancement.
- Preparation and Characterization of Biodegradable Glimepiride Loaded PLA Nanoparticles by o/w Solvent Evaporation Method Using H.
- Grand challenges in oral drug delivery - PMC - NIH.
- In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central.
- In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PubMed Central.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scholarena.com [scholarena.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesized nano particles of glimepiride via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiyka.com [hiyka.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grand challenges in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Glisamuride in animal models
Glisamuride Animal Model Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound, a novel third-generation sulfonylurea. This guide is designed to assist you in troubleshooting unexpected side effects and refining your experimental protocols when working with this compound in animal models. As Senior Application Scientists, we have compiled this resource based on established principles of sulfonylurea pharmacology and extensive experience in preclinical research.
Introduction to this compound
This compound is a potent insulin secretagogue that functions by selectively blocking the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] This action leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[2][3] While its primary therapeutic effect is robust glucose-lowering, its high potency can lead to unexpected physiological responses in animal models. This guide will address the most common and challenging of these side effects.
Section 1: Troubleshooting Hypoglycemia-Related Complications
The most common side effect of sulfonylureas is hypoglycemia.[4][5] However, the intensity and consequences can be unexpected in sensitive animal models or during long-term studies.
FAQ 1: We are observing severe, unexpected hypoglycemia leading to seizure-like activity and mortality, even at calculated therapeutic doses. What is the cause and how can we mitigate this?
Possible Causes:
-
Dosing Miscalculation or Vehicle Interaction: Errors in calculating the dose based on animal weight or interactions with the vehicle solution enhancing absorption.
-
Strain/Species Sensitivity: Significant differences in metabolic rates and K-ATP channel sensitivity exist between rodent strains.
-
Improper Administration: Incorrect oral gavage technique can lead to stress-induced alterations in glucose metabolism or variable absorption.[6]
-
Pharmacokinetic Interactions: Co-administration of other compounds that inhibit CYP2C9, the primary metabolizing enzyme for many sulfonylureas, can lead to toxic accumulation.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting severe hypoglycemia.
Detailed Protocols:
-
Protocol 1: Emergency Dextrose Administration
-
At the first sign of severe hypoglycemia (lethargy, seizures), immediately administer a 10% dextrose solution via intraperitoneal (IP) or intravenous (IV) injection.
-
The typical volume is 5-10 mL/kg body weight.
-
Monitor blood glucose levels every 15-30 minutes until stable.
-
-
Protocol 2: Oral Gavage Best Practices
-
Select the Correct Gavage Needle: Use a flexible, ball-tipped needle appropriate for the animal's size (e.g., 20-22 gauge for mice).[8][9]
-
Measure Insertion Depth: Measure the distance from the tip of the animal's nose to the last rib to prevent stomach perforation.[9][10] Mark the needle.
-
Proper Restraint: Ensure firm but gentle restraint to align the head and esophagus, minimizing stress.[11]
-
Technique: Insert the needle gently along the roof of the mouth and advance into the esophagus. Do not force the needle.[10] Administer the solution slowly.
-
Consider Alternatives: For long-term studies, consider formulating this compound in palatable chow or drinking water to reduce handling stress.[8][11]
-
Section 2: Paradoxical or Diminished Efficacy
Researchers may occasionally observe a lack of efficacy or even a paradoxical hyperglycemic effect, particularly in chronic studies.
FAQ 2: After an initial hypoglycemic effect, our animals are showing a return to baseline glucose or even hyperglycemia. Why is this compound losing its effect?
Possible Causes:
-
β-Cell Exhaustion: Chronic overstimulation by sulfonylureas can lead to a state where β-cells are unable to maintain insulin secretion.[12] This is often reversible after drug withdrawal.
-
β-Cell Dedifferentiation: Under metabolic stress, β-cells can lose their mature identity and function, sometimes marked by the expression of progenitor genes like Ngn3.[13][14]
-
Downregulation of SUR1 Receptors: Continuous exposure to sulfonylureas can lead to the downregulation of their target receptor (SUR1) on the β-cell surface, reducing drug efficacy.[4]
-
Glucagon Counter-Regulation: In some models, chronic treatment may alter α-cell function, leading to increased glucagon content and secretion, which counteracts the insulinotropic effect.[14]
Diagnostic Workflow:
Caption: Diagnostic workflow for loss of drug efficacy.
Experimental Protocols & Data Interpretation:
-
Protocol 3: Assessing β-Cell Stress
-
Collect Plasma: At baseline and after the observed loss of efficacy, collect plasma from a cohort of animals.
-
Measure Biomarkers: Use ELISA or other immunoassays to quantify levels of proinsulin and C-peptide. An increased proinsulin-to-C-peptide ratio is a well-established marker of β-cell endoplasmic reticulum (ER) stress and dysfunction.[15][16]
-
Analyze Circulating miRNAs: Consider analyzing circulating levels of miRNAs associated with β-cell stress, such as miR-375.[15]
-
-
Table 1: Interpreting Biomarkers of β-Cell Dysfunction
| Biomarker | Expected Change with β-Cell Stress | Rationale |
| Proinsulin/C-Peptide Ratio | Increased | Indicates inefficient processing of proinsulin to mature insulin due to ER stress.[15][17] |
| Circulating miR-375 | Increased | Released from stressed or dying β-cells.[15] |
| CHOP, ATF6 (Tissue) | Increased Expression | Key markers of the unfolded protein response (UPR) pathway, indicating ER stress.[18] |
| Pdx1, MafA (Tissue) | Decreased Expression | Loss of key transcription factors indicates β-cell dedifferentiation or loss of identity.[13][18] |
Section 3: Unexpected Cardiovascular & Neurological Effects
While newer generation sulfonylureas are designed for pancreatic selectivity, off-target effects can occur, particularly at higher experimental doses.
FAQ 3: We have noted cardiac arrhythmias on telemetry and/or anxiolytic-like behavior in our animal models. Are these known side effects of this compound?
Possible Causes:
-
Cardiac K-ATP Channel Interaction: Sulfonylureas can bind to SUR2A/B subunits of K-ATP channels in cardiac and vascular smooth muscle.[1][19] This can interfere with ischemic preconditioning, a natural protective mechanism of the heart, although some studies suggest a potential reduction in arrhythmia incidence.[1][19][20]
-
Central Nervous System (CNS) Effects: K-ATP channels are also present in the CNS and their modulation can influence neuronal activity. Some studies have reported that centrally administered sulfonylureas can alter stress-induced hyperglycemia and insulin levels, suggesting a direct CNS action.[21][22] Anxiolytic-like effects have also been observed in some rodent models.[23]
Troubleshooting & Characterization Plan:
-
Confirm the Finding: Ensure the observed effects are drug-related and not artifacts of the experimental procedure (e.g., stress from handling). Use a vehicle-only control group.
-
Cardiovascular Assessment:
-
If using telemetry, analyze Q-T intervals and arrhythmia frequency in detail.
-
Consider ex vivo Langendorff heart preparations to study the direct effect of this compound on cardiac function without confounding systemic variables.
-
-
Neurological Assessment:
-
Employ standardized behavioral tests like the elevated plus-maze or open-field test to systematically quantify anxiolytic or sedative effects.[23]
-
-
Dose De-escalation: Determine the lowest effective dose for glycemic control and assess if the cardiovascular or neurological side effects persist at this lower dose.
Signaling Pathway Overview:
Caption: On-target vs. off-target effects of this compound.
References
-
Smits, P., & Thien, T. (1995). Cardiovascular effects of sulphonylurea derivatives. Implications for the treatment of NIDDM? Journal of internal medicine, 238(4), 307–316. [Link]
-
Erener, S., & Pöll, S. (2018). Biomarkers of β-Cell Stress and Death in Type 1 Diabetes. Current diabetes reports, 18(11), 127. [Link]
-
Veillard, N. R., & Gomis, R. (2003). Sulfonylureas and cardiovascular effects: from experimental data to clinical use. Available data in humans and clinical applications. Diabetes & metabolism, 29(4 Pt 2), 4S73–4S81. [Link]
-
de Vries, R. J., & de Boer, A. (1997). Sulfonylurea derivatives in cardiovascular research and in cardiovascular patients. Netherlands heart journal : monthly journal of the Netherlands Society of Cardiology and the Netherlands Heart Foundation, 5(2), 53–59. [Link]
-
University of Wisconsin-Madison. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. Research Animal Resources and Compliance. [Link]
-
Porte, D., Jr, & Kahn, S. E. (1991). Mechanisms for hyperglycemia in type II diabetes mellitus: therapeutic implications for sulfonylurea treatment--an update. The American journal of medicine, 90(6A), 8S–14S. [Link]
-
Mirmira, R. G., & Sims, E. K. (2019). The β Cell in Diabetes: Integrating Biomarkers With Functional Measures. Diabetes, 68(8), 1586–1597. [Link]
-
Cnop, M., & Igoillo-Esteve, M. (2021). Living Dangerously: Protective and Harmful ER Stress Responses in Pancreatic β-Cells. Diabetes, 70(11), 2461–2472. [Link]
-
San Diego State University. (n.d.). Oral Gavage - Rodent. Institutional Animal Care and Use Program. [Link]
-
Diabetes In Control. (2008). Mechanism For Sulfonylurea Treatment Failure In Type 2's. [Link]
-
Kendall, L. V., & Hansen, R. J. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 54(5), 568–574. [Link]
-
ResearchGate. (n.d.). Mechanism of sulfonylureas antidotes. [Link]
-
ScienceDaily. (2008). Moderate Use Averts Failure Of Type 2 Diabetes Drugs In Animal Model. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Nedosugova, L. V. (2013). Sulfonylurea drugs and risk of cardiovascular complications. Diabetes mellitus, (4), 83-90. [Link]
-
Fadini, G. P., & Avogaro, A. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science : AMS, 11(4), 835–840. [Link]
-
Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Porta p p, 24(2-3), 117–134. [Link]
-
Klochendler, A., & Dor, Y. (2017). Metabolic Stress and Compromised Identity of Pancreatic Beta Cells. Frontiers in genetics, 8, 14. [Link]
-
Aguayo-Mazzucato, C., & Bonner-Weir, S. (2023). Pancreatic β-cell senescence in diabetes: mechanisms, markers and therapies. Frontiers in endocrinology, 14, 1152865. [Link]
-
ResearchGate. (n.d.). Do sulfonylurea drugs increase the risk of cardiac events? [Link]
-
Yoshiuchi, K., & Kuzuya, T. (2000). Chronic sulfonylurea treatment and hyperglycemia aggravate disproportionately elevated plasma proinsulin levels in patients with type 2 diabetes. Diabetes care, 23(11), 1640–1644. [Link]
-
Kim, Y. R., & Kim, H. C. (2013). Effect of Sulfonylureas Administered Centrally on the Blood Glucose Level in Immobilization Stress Model. Biomolecules & therapeutics, 21(5), 399–405. [Link]
-
Diabetes In Control. (2019). Sulfonylureas’ Association with Major Adverse Effects. [Link]
-
Hossain, M., & Islam, M. (2021). A comparative evaluation of cardiac and neurological safety status of two commonly used oral hypoglycaemic agents in T2-DM Swiss albino mice model. Toxicology reports, 8, 108–115. [Link]
-
Everyday Health. (n.d.). Sulfonylureas — Side Effects and Precautions. [Link]
-
Semantic Scholar. (n.d.). Effect of Sulfonylureas Administered Centrally on the Blood Glucose Level in Immobilization Stress Model. [Link]
-
Grewal, E., & Grewal, J. (2018). Unintentional sulfonylurea toxicity due to a drug–drug interaction: a case report. Journal of medical case reports, 12(1), 138. [Link]
-
Feng, Z., & Covey, D. F. (2018). Glimepiride Administered in Chow Reversibly Impairs Glucose Tolerance in Mice. Journal of diabetes research, 2018, 5912408. [Link]
-
Patel, S., & Yan, Z. (2024). Mechanisms Underlying Progressive Loss Of Sulfonylurea Sensitivity In T2D In Vivo. Journal of the Endocrine Society, 8(Supplement_1), A108–A109. [Link]
-
ResearchGate. (2019). (PDF) Sulfonylureas Induced Hypoglycemia in Diabetics - A Review. [Link]
-
GONG, L., & KLEIN, T. E. (2020). Pharmacogenetics of Hypoglycemia Associated with Sulfonylurea Therapy in Usual Clinical Care. Clinical pharmacology and therapeutics, 107(6), 1369–1376. [Link]
-
Marks, V., & Teale, J. D. (1999). Screening for sulphonylureas in the investigation of hypoglycaemia. Annals of clinical biochemistry, 36(Pt 5), 563–569. [Link]
Sources
- 1. Cardiovascular effects of sulphonylurea derivatives. Implications for the treatment of NIDDM? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonylureas — Side Effects and Precautions | Everyday Health [everydayhealth.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unintentional sulfonylurea toxicity due to a drug–drug interaction: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Frontiers | Metabolic Stress and Compromised Identity of Pancreatic Beta Cells [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Biomarkers of β-Cell Stress and Death in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic sulfonylurea treatment and hyperglycemia aggravate disproportionately elevated plasma proinsulin levels in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The β Cell in Diabetes: Integrating Biomarkers With Functional Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Sulfonylurea derivatives in cardiovascular research and in cardiovascular patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfonylureas and cardiovascular effects: from experimental data to clinical use. Available data in humans and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Sulfonylureas Administered Centrally on the Blood Glucose Level in Immobilization Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. A comparative evaluation of cardiac and neurological safety status of two commonly used oral hypoglycaemic agents in T2-DM Swiss albino mice model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Methods for Glisamuride in Plasma
A Senior Application Scientist's Guide to Robust Bioanalysis
Welcome to the technical support center for the bioanalysis of Glisamuride in plasma. As drug development professionals, you understand that generating accurate and reliable pharmacokinetic (PK) data is predicated on a robust, well-validated analytical method. The transition from preclinical to clinical phases demands methods that are not only sensitive and specific but also resilient to the inherent variability of biological matrices.
This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to not just follow a protocol, but to understand, optimize, and troubleshoot it. We will address the common challenges encountered during method development, validation, and sample analysis for this compound, a compound representative of the sulfonylurea class. While the focus is on this compound, the principles and troubleshooting strategies discussed are broadly applicable to many small molecules analyzed by LC-MS/MS. All methodologies are grounded in current regulatory expectations from bodies like the FDA and EMA to ensure data integrity and compliance.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses the high-level strategic questions that form the foundation of a successful bioanalytical project for this compound.
Q1: What is the industry-standard analytical technique for quantifying this compound in plasma?
The gold standard for quantifying this compound and its metabolites in plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[4][5] This technique is favored for its superior sensitivity, specificity, and high-throughput capabilities, which are essential for supporting clinical and non-clinical studies.[6] LC-MS/MS allows for the precise measurement of low ng/mL concentrations typical after therapeutic dosing, while the use of Multiple Reaction Monitoring (MRM) provides specificity by monitoring a unique precursor-to-product ion transition, effectively filtering out noise from endogenous plasma components.[7][8]
Q2: I'm starting method development. What are the key considerations when choosing a sample preparation strategy?
The primary goal of sample preparation is to remove proteins and phospholipids from the plasma matrix, which can interfere with the analysis, cause ion suppression, and damage the analytical column.[9][10] The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The choice depends on a balance of required cleanliness, recovery, throughput, and cost:
-
Protein Precipitation (PP): The fastest and most generic method, involving the addition of an organic solvent (typically acetonitrile) to precipitate proteins.[5][11] While simple, it is the "dirtiest" method, leaving many endogenous components like phospholipids in the final extract, which can lead to significant matrix effects.[12][13] It is often a good starting point for discovery-phase bioanalysis.[14]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PP by partitioning the analyte into an immiscible organic solvent.[15][16] The choice of solvent (e.g., diethyl ether, ethyl acetate) is critical and must be optimized for this compound's physicochemical properties.[17] LLE is more labor-intensive than PP but can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[18][19] It is the most selective but also the most complex and costly method to develop.[20] SPE is often the best choice for methods requiring the lowest limits of quantification and minimal matrix effects.[8]
Below is a workflow to guide your selection process.
Caption: Workflow for selecting a sample preparation method.
Q3: What Lower Limit of Quantitation (LLOQ) should I be aiming for with my this compound assay?
The required LLOQ is dictated by the expected plasma concentrations following a therapeutic dose. For this compound (and its analogue Glimepiride), published methods report LLOQs ranging from as low as 60-200 pg/mL to a more common range of 1-5 ng/mL.[15][18][21] For a typical pharmacokinetic study, an LLOQ of 1-2 ng/mL is often sufficient to characterize the terminal elimination phase, which requires tracking the drug concentration for at least 3-5 half-lives.[16] It is crucial to ensure your LLOQ is low enough to capture these concentrations reliably. The method's sensitivity must be validated to demonstrate acceptable precision and accuracy at the LLOQ, typically within ±20%.[3][22]
Q4: Which regulatory guidelines are essential for validating my bioanalytical method?
To ensure your data is acceptable for regulatory submissions, your method validation must adhere to guidelines from key health authorities. The most important documents are:
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis: This is a globally harmonized guideline that has become the standard.[6][22]
-
FDA Guidance for Industry: Bioanalytical Method Validation: While largely superseded by ICH M10, historical context and specific FDA expectations can still be relevant.[1][3]
-
European Medicines Agency (EMA) Guideline on bioanalytical method validation: Similar to the FDA guidance, this has also been harmonized into the ICH M10 guideline.[2]
These guidelines provide a framework for the validation experiments required, including specificity, selectivity, calibration curve, accuracy, precision, recovery, matrix effect, and stability, along with the acceptance criteria for each.[1][2][22]
Troubleshooting Guides
This section provides solutions to specific, common problems encountered during analysis, framed in a direct question-and-answer format.
Sample Preparation Issues
Q: My analyte recovery is low (<70%) and highly variable. What are the potential causes and how can I fix it?
Low and inconsistent recovery is a critical issue that directly impacts assay accuracy and sensitivity. The root cause depends on your chosen extraction method.
A: For Protein Precipitation (PP):
-
Causality: this compound may be co-precipitating with the plasma proteins. This can happen if the analyte is highly protein-bound and the precipitating solvent does not sufficiently disrupt this interaction. The ratio of solvent to plasma is also critical.[23]
-
Solution Steps:
-
Optimize Solvent:Plasma Ratio: Increase the ratio of acetonitrile to plasma from the typical 3:1 up to 8:1. This ensures a more complete protein crash.[23]
-
Acidify the Precipitation Solvent: Add a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile. Lowering the pH can help disrupt protein binding and improve the solubility of acidic analytes like this compound.[24]
-
Vortex and Centrifuge Adequately: Ensure thorough mixing (vortex for at least 1 minute) and effective pelleting of proteins (centrifuge at high speed, e.g., >10,000 x g for 10-15 minutes).[11]
-
A: For Liquid-Liquid Extraction (LLE):
-
Causality: The issue likely lies with the pH of the aqueous phase or the polarity of the extraction solvent. For an acidic compound like this compound, it must be in a neutral (non-ionized) state to efficiently partition into an organic solvent.
-
Solution Steps:
-
Adjust Plasma pH: Before adding the organic solvent, acidify the plasma sample to a pH at least 2 units below the pKa of this compound. This ensures it is fully protonated and less polar.
-
Test Different Solvents: If recovery is still low, the solvent may not be optimal. Test a range of solvents with varying polarities, such as diethyl ether, ethyl acetate, or mixtures like ethyl acetate/diethyl ether (50:50 v/v) or n-heptane/propanol (3:2, v/v).[16][17][25]
-
Optimize Extraction Volume & Time: Ensure a sufficient volume of organic solvent is used (e.g., a 5:1 ratio of solvent to plasma) and that vortexing time is adequate (e.g., 2-5 minutes) to reach equilibrium.
-
A: For Solid-Phase Extraction (SPE):
-
Causality: Sub-optimal recovery in SPE is almost always due to incorrect methodology during one of the four key steps: conditioning, loading, washing, or elution.
-
Solution Steps:
-
Conditioning: Ensure the sorbent is properly wetted first with methanol and then equilibrated with water or an aqueous buffer. Improper conditioning is a common failure point.
-
Loading: Ensure the sample is loaded at a slow, controlled flow rate to allow for sufficient interaction between this compound and the sorbent.
-
Washing: The wash step may be too harsh, causing premature elution of the analyte. If using an organic solvent in the wash step (e.g., 5% methanol), try reducing the percentage or using a purely aqueous wash.[19]
-
Elution: The elution solvent may not be strong enough to desorb the analyte. For a C18 sorbent, if methanol is failing, try a stronger solvent like acetonitrile or a mixture of methanol/acetonitrile. Adding a small amount of acid or base (e.g., 0.1% formic acid or ammonia) to the elution solvent can also dramatically improve recovery by modifying the ionization state of the analyte.[18][19]
-
Caption: Troubleshooting decision tree for low analyte recovery.
Q: I'm observing significant ion suppression in my LC-MS/MS analysis. How do I confirm it and what are the best strategies to mitigate it?
Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma (most commonly phospholipids) interfere with the ionization of the analyte in the MS source, leading to a reduced signal.[12] This can cause poor accuracy, imprecision, and a higher LLOQ.
A: Step 1: Confirming and Identifying the Source of Ion Suppression
-
Causality: The electrospray ionization (ESI) process is competitive. If a high concentration of another compound co-elutes with your analyte, it can "steal" the charge, suppressing the signal of your compound of interest.[13]
-
Procedure (Post-Column Infusion):
-
Set up a 'T' junction between your LC column and the MS source.
-
Infuse a constant, steady flow of a pure this compound solution directly into the MS source using a syringe pump. This will create a stable, elevated baseline signal for the this compound MRM transition.
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the stable baseline. Any dips or drops in the signal indicate regions where co-eluting matrix components are causing ion suppression. If a significant dip occurs at the retention time of this compound, you have confirmed a matrix effect problem.[10]
-
A: Step 2: Mitigating Ion Suppression Once confirmed, you have several powerful strategies to eliminate the effect:
-
Improve Chromatographic Separation: This is often the most effective solution. The goal is to chromatographically separate this compound from the interfering matrix components.
-
Adjust Gradient: Make the HPLC gradient shallower to increase the separation between peaks.
-
Change Column Chemistry: If using a standard C18 column, switch to a different chemistry. A phenyl-hexyl or biphenyl column can offer different selectivity for phospholipids. Alternatively, a column with a smaller particle size (e.g., UPLC) provides higher resolution.[25]
-
-
Enhance Sample Cleanup: A "dirtier" sample prep method is a common cause.
-
Dilute the Sample: Simple dilution of the final extract (e.g., 5- or 10-fold) can reduce the concentration of interfering components below the level where they cause suppression.[12] You must ensure your assay has enough sensitivity to accommodate this dilution and still meet the LLOQ.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., this compound-d8) will co-elute with the analyte and experience the exact same degree of ion suppression.[19] Because you are measuring the peak area ratio of the analyte to the IS, the suppression effect is cancelled out, leading to accurate quantification. This is a regulatory expectation for robust LC-MS/MS methods.
Chromatography & Mass Spectrometry Issues
Q: My chromatographic peak shape is poor (asymmetric, tailing, or fronting). What are the most common causes and fixes?
A: Poor peak shape compromises integration accuracy and resolution from interfering peaks.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column stationary phase (e.g., acidic silanols interacting with a basic analyte).
-
Fix: Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form. Add a competitive agent like triethylamine (TEA) in small amounts (e.g., 0.1%) to block active sites on the column.
-
-
Peak Fronting: Typically a sign of column overload.
-
Fix: Reduce the injection volume or the concentration of the injected sample.
-
-
Broad or Split Peaks: Can indicate a problem with the injection solvent or a physical issue with the column.
-
Fix 1 (Injection Solvent): Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 10% acetonitrile) will cause the sample to spread on the column before the gradient starts. Reconstitute your final extract in the initial mobile phase.[23]
-
Fix 2 (Physical Issue): A void or "channel" may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows). If that fails, the column may need to be replaced.
-
Q: I'm struggling to achieve the required LLOQ of ~1 ng/mL. How can I improve my MS signal intensity?
A: Low sensitivity is a common hurdle. A systematic approach to optimizing the MS parameters and sample preparation is key.
-
MS Source Optimization: The physical conditions of the ESI source are critical.
-
Tune Parameters: Systematically optimize the capillary voltage, source temperature, and nebulizing/drying gas flows while infusing a pure standard of this compound. The goal is to maximize the signal for the precursor ion.
-
-
MRM Transition Optimization:
-
Select the Right Precursor: this compound should be analyzed in positive ion mode, monitoring for the protonated molecule [M+H]+.[8]
-
Optimize Collision Energy (CE): Infuse the precursor ion and ramp the collision energy to find the value that produces the most intense, stable product ion. Select the most abundant and specific product ion for quantification and a second one for confirmation if needed.
-
-
Reduce Chemical Noise: A high baseline can obscure a small peak at the LLOQ.
-
Concentrate the Sample: Modify your sample preparation to concentrate the final extract. For LLE or SPE, evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., evaporate 1 mL and reconstitute in 100 µL).[16][17] Be sure to validate that the analyte is stable during the drying process.
Methodology & Data Summaries
The following tables provide starting points for method development based on published literature for Glimepiride, a close structural analog.
Table 1: Example Sample Preparation Protocols
| Parameter | Protein Precipitation (PP)[5] | Liquid-Liquid Extraction (LLE)[15] | Solid-Phase Extraction (SPE)[19] |
| Plasma Volume | 100 µL | 200 µL | 200 µL |
| Internal Std. | Glipizide or SIL-IS | Glipizide or SIL-IS | Glimepiride-d8 (SIL-IS) |
| Procedure | 1. Add 300 µL Acetonitrile (with IS). 2. Vortex (1 min). 3. Centrifuge (10,000 x g, 10 min). 4. Inject supernatant. | 1. Add IS. 2. Add 1 mL Diethyl Ether. 3. Vortex (5 min). 4. Centrifuge (4,000 x g, 10 min). 5. Evaporate organic layer to dryness. 6. Reconstitute in 100 µL mobile phase. | 1. Condition SPE cartridge (C18 or HLB) with Methanol, then Water. 2. Load acidified plasma sample. 3. Wash with Water, then 5% Methanol. 4. Elute with Acetonitrile/Methanol (1:1). 5. Inject eluate (or evaporate and reconstitute). |
| Pros | Fast, simple, high-throughput. | Good cleanup, reduces matrix effects. | Cleanest extract, best for low LLOQ. |
| Cons | High matrix effects, less sensitive. | Labor-intensive, solvent use. | Complex development, higher cost. |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Typical Starting Condition |
| LC Column | C18, 2.1 x 50 mm, < 3 µm particle size[8][15] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-10 mM Ammonium Acetate[5][19] |
| Mobile Phase B | Acetonitrile or Methanol[5][25] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B over 2-3 minutes, hold, and re-equilibrate. |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[16] |
| MRM Transition | Glimepiride Example: m/z 491.2 -> 352.1[8][18] |
| Internal Standard | Glimepiride-d8 or a structural analog like Gliclazide or Glipizide[7][8][18] |
References
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration Source: ResearchGate URL: [Link]
-
Title: Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Determination of Glimepiride in Human Plasma by Liquid Chromatography-Electro spray Ionization Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma Source: International Journal of Pharmaceutical Research URL: [Link]
-
Title: Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
-
Title: Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study Source: PMC URL: [Link]
-
Title: M10 Bioanalytical Method Validation Source: ICH URL: [Link]
-
Title: Determination of glimepiride in human plasma by LC-MS-MS Source: ResearchGate URL: [Link]
-
Title: Determination of Glimepiride in Human Plasma by LC-MS-MS and Comparison of Sample Preparation Methods for Glimepiride Source: ResearchGate URL: [Link]
-
Title: A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: Sample preparation in a bioanalytical workflow – part 1 Source: YouTube URL: [Link]
-
Title: Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination Source: PubMed URL: [Link]
-
Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]
-
Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW Source: PubMed Central URL: [Link]
-
Title: A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis Source: PubMed URL: [Link]
-
Title: Sample Protein Precipitation for Global Metabolomics Source: Southeast Center for Integrated Metabolomics URL: [Link]
-
Title: Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: MDPI URL: [Link]
-
Title: Non-GLP Discovery Bioanalysis Source: Charles River Laboratories URL: [Link]
Sources
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination [pubmed.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. criver.com [criver.com]
- 15. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. iosrjournals.org [iosrjournals.org]
- 22. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. ijpras.com [ijpras.com]
Validation & Comparative
A Comparative Analysis of Sulfonylurea Efficacy: Glibenclamide vs. Newer Generations
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, sulfonylureas have long been a cornerstone of oral antihyperglycemic treatment. Their established efficacy in stimulating insulin secretion has provided glycemic control for millions of patients. However, the evolution of this drug class has led to the development of newer-generation agents with potentially distinct clinical profiles. This guide provides an in-depth comparative analysis of the archetypal second-generation sulfonylurea, Glibenclamide (also known as Glyburide), and the newer-generation agent, Glimepiride. While the focus remains on this well-documented comparison, we will also contextualize the position of lesser-studied compounds like Glisamuride, highlighting the ongoing quest for optimized therapeutic agents.
This analysis moves beyond a simple recitation of facts, delving into the mechanistic nuances, pharmacokinetic differences, and clinical efficacy data that differentiate these compounds. We will explore the causality behind experimental choices in their evaluation and present a self-validating narrative grounded in authoritative scientific evidence.
Unraveling the Core Mechanism: Beyond KATP Channel Blockade
The fundamental mechanism of action for all sulfonylureas involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[1][2]
While this core mechanism is shared, subtle but significant differences exist between Glibenclamide and Glimepiride in their interaction with the sulfonylurea receptor (SUR), a regulatory subunit of the KATP channel. Glibenclamide exhibits a high affinity for the SUR1 subunit, which is predominant in pancreatic β-cells, but also binds to the SUR2A/B subunits found in cardiac and smooth muscle.[2] In contrast, Glimepiride demonstrates a lower binding affinity for the β-cell receptor.[3] This distinction may contribute to a more modulated insulin release and a reduced potential for inducing hypoglycemia.[4]
Furthermore, evidence suggests that Glimepiride possesses more pronounced extrapancreatic effects compared to Glibenclamide.[1][4] These effects are thought to enhance insulin sensitivity in peripheral tissues. One proposed mechanism for this is the potential of Glimepiride to induce the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[5] In one study, Glimepiride was shown to enhance endogenous PPARγ transcriptional activity in adipocytes, an effect not observed with Glibenclamide.[5] Both Glibenclamide and Glimepiride have been shown to enhance the production of adiponectin, an insulin-sensitizing hormone, through PPARγ activation in adipocytes.[6]
In Vivo Animal Models of Type 2 Diabetes
Animal models are crucial for evaluating the in vivo efficacy and safety of antihyperglycemic agents.
Commonly Used Models:
-
db/db Mouse: This model has a spontaneous mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. [7]* Zucker Diabetic Fatty (ZDF) Rat: This model exhibits obesity, hyperlipidemia, and progresses to overt diabetes. [7]* Goto-Kakizaki (GK) Rat: A non-obese model of T2DM characterized by impaired glucose-stimulated insulin secretion. [7] Experimental Design:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Baseline Measurements: Baseline blood glucose and body weight are recorded.
-
Drug Administration: Animals are randomized into groups and treated with vehicle control, Glibenclamide, or Glimepiride via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Blood glucose levels and body weight are monitored regularly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose tolerance.
-
Terminal Blood and Tissue Collection: At sacrifice, blood is collected for measurement of insulin, HbA1c, and lipid profiles. Tissues such as the pancreas, liver, and muscle can be collected for further analysis (e.g., gene expression, protein analysis).
The Case of this compound and the Future of Sulfonylureas
While extensive data exists for Glibenclamide and Glimepiride, the same cannot be said for all sulfonylureas. This compound, for instance, is a recognized second-generation sulfonylurea, but publicly available data on its clinical efficacy and detailed mechanism of action are scarce. Its chemical structure is known, and it is understood to act as an antihyperglycemic agent, but a comprehensive comparison with other sulfonylureas based on robust experimental data is not currently possible. [8] The case of this compound underscores the ongoing evolution and refinement within the sulfonylurea class. While the focus has shifted towards newer classes of antidiabetic drugs, the development of sulfonylureas with improved safety profiles and potentially beneficial pleiotropic effects remains an area of interest for drug development professionals. The lessons learned from the comparison of Glibenclamide and Glimepiride—particularly the importance of receptor selectivity, pharmacokinetic properties, and extrapancreatic effects—provide a valuable framework for the evaluation of future sulfonylurea candidates.
Conclusion
The comparative analysis of Glibenclamide and Glimepiride reveals a compelling narrative of incremental innovation within a well-established drug class. While both are effective at stimulating insulin secretion and improving glycemic control, Glimepiride appears to offer a superior safety profile, primarily due to a lower risk of hypoglycemia. Furthermore, its potential for beneficial extrapancreatic effects, such as enhancing insulin sensitivity, may provide additional therapeutic advantages.
For researchers and drug development professionals, this comparison highlights the importance of looking beyond the primary mechanism of action and considering the subtle but clinically significant differences in pharmacology that can lead to improved patient outcomes. The journey from Glibenclamide to Glimepiride, and the continued exploration of compounds like this compound, exemplifies the persistent drive to refine and optimize therapeutic interventions for type 2 diabetes.
References
- Müller G, Hartz D, Pünter J, Okonomopulos R, Kramer W. Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. I. Binding characteristics. Biochim Biophys Acta. 1994;1191(2):267-277.
- National Essential Medicine List Primary Healthcare Medication Review Process Component. Glimepiride. October 2013.
- McCall AL. Effects of Glimepiride vs Glibenclamide on Ischaemic Heart Disease Risk Factors and Glycaemic Control in Patients with Type 2 Diabetes Mellitus. Clin Drug Investig. 1998;16(4):303-317.
- Gerstein HC, Buse JB, Ramachandran A, et al. A Verdict for Glimepiride: Effective and Not Guilty of Cardiovascular Harm. Diabetes Care. 2019;42(12):2183-2185.
- Inukai K, Watanabe M, Nakashima Y, et al. Glimepiride enhances intrinsic peroxisome proliferator-activated receptor-gamma activity in 3T3-L1 adipocytes. Biochem Biophys Res Commun. 2005;328(2):484-490.
- Al-Saffar M, Al-Shammaa A, Al-Naqqash A. Comparative Study Between Glimepiride and Glibenclamide in the Treatment of Type 2 Diabetic Patients in Al-Yarmouk. Iraqi Journal of Pharmacy. 2013;13(1):20-26.
- Proks P, Reimann F, Green N, Gribble F, Ashcroft F. Sulfonylurea stimulation of insulin secretion. Diabetes. 2002;51 Suppl 3:S368-S376.
- Kramer W, Müller G, Geisen K. Characterization of the molecular mode of action of the sulfonylurea, glimepiride, at beta-cells. Horm Metab Res. 1996;28(9):464-468.
- Sukmawan YP, Wathoni N, Subarnas A, Rusdiana T. Metformin/Glimepiride and Metformin/Glibenclamide, Which is Better?: A Systematic Review and Meta-Analysis. Indonesian Journal of Medicine. 2019;4(3):211-218.
- Puepet FH, Ohwovoriole AE, Oogbemi OO. Clinical Trial Of Glimepiride Compared With Glibenclamide For Efficacy And Safety In Type 2 Diabetes Mellitus In Jos, Nigeria.
- Rados DV, Pinto LC, Remonti LR, Leitao CB, Gross JL. The Association between Sulfonylurea Use, Cardiovascular Events, and Death: A Systematic Review and Meta-Analysis of Observational Studies. Diabetes Care. 2016;39(3):468-478.
- González-Ortiz M, Guerrero-Romero JF, Violante-Ortiz R, et al. Efficacy of glimepiride/metformin combination versus glibenclamide/metformin in patients with uncontrolled type 2 diabetes mellitus.
- Müller G, Hartz D, Pünter J, Okonomopulos R, Kramer W. Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. I. Binding characteristics. Biochim Biophys Acta. 1994;1191(2):267-277.
- Ferreira GS, Veening-Griffioen D, Boon WPC, Hooijmans CR, Moors EHM, Schellekens H, van Meer PJK. Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis. Eur J Pharmacol. 2020;879:173153.
- Ferreira GS, Veening-Griffioen D, Boon WPC, Hooijmans CR, Moors EHM, Schellekens H, van Meer PJK. Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis.
- Canadian Agency for Drugs and Technologies in Health.
- Rosenkranz B. Pharmacokinetic Basis for the Safety of Glimepiride. Horm Metab Res. 1996;28(9):434-439.
- Juurlink DN, Gomes T, Shah BR, Mamdani MM. Adverse cardiovascular events during treatment with glyburide (glibenclamide) or gliclazide in a high-risk population. Diabet Med. 2012;29(12):1524-1528.
- King AJF. The use of animal models in diabetes research. Br J Pharmacol. 2012;166(3):877-894.
- Inukai K, Nakashima Y, Watanabe M, et al. Glimepiride and glibenclamide enhance adiponectin production by 3T3-L1 adipocytes via a PPARγ-dependent mechanism.
- Sukmawan YP, Wathoni N, Subarnas A, Rusdiana T. Metformin/Glimepiride and Metformin/Glibenclamide, Which is Better?: A Systematic Review and Meta-Analysis. CABI Digital Library. Published online May 10, 2019.
- Girman CJ, Kou TD, Brodovicz KG, et al. Comparative risk of serious hypoglycemia with oral antidiabetic monotherapy: a retrospective cohort study. BMC Endocr Disord. 2017;17(1):54.
- Pantalone KM, Kattan MW, Yu C, et al. The Risk of Overall Mortality in Patients With Type 2 Diabetes Receiving Glipizide, Glyburide, or Glimepiride Monotherapy. Diabetes Care. 2010;33(6):1224-1229.
- Holstein A, Plaschke A, Egberts EH.
- Singh AK, Singh R. Effect of glimepiride compared with glibenclamide on post prandial blood sugar in type II diabetes mellitus patients. Int J Basic Clin Pharmacol. 2015;4(3):454-457.
- Boulton DW, Marathe PH. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. Pharmaceuticals (Basel). 2024;17(1):122.
- Ueno H, Shii K, Tsubouchi C, et al. Comparison of the effects of glimepiride and glibenclamide on adipose tissue tumour necrosis factor-alpha mRNA expression and cellularity. Diabetes Obes Metab. 2005;7(5):583-590.
- Nguyen C, Pan J, Charles MA. PRECLINICAL STUDIES OF GLIMEPIRIDE. Drugs of Today. 1998;34(5):391-400.
- Eto K, Tsubamoto Y, Terauchi Y, et al. Effect of glibenclamide pretreatment in vitro on glucoseinduced protein synthesis, insulin synthesis, and insulin release by rat β-cells.
- Scarsi M, Podvinec M, Roth A, Rücker C, Huwyler J, Drewe J. Structures of carbon analogs of glimepiride, this compound, and glibenclamide (N-acylsulfonamides).
- Sola D, Rossi L, Schianca GPC, et al. Sulfonylureas and their use in clinical practice. Arch Med Sci. 2015;11(4):840-848.
- This Common Blood Pressure Drug Boosts Lifespan And Slows Aging in Animals. ScienceAlert. Published online December 26, 2025.
Sources
- 1. Comparative effects of glimepiride and glibenclamide on blood glucose, C-peptide and insulin concentrations in the fasting and postprandial state in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Glimepiride enhances intrinsic peroxisome proliferator-activated receptor-gamma activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validating the Anti-Diabetic Effects of Glisamuride: A Comparative Guide to Novel In Vitro and In Vivo Models
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of Glisamuride, a Novel Dual-Action Sulfonylurea
This compound is an emerging second-generation sulfonylurea with potential dual anti-diabetic activity.[1] Like other drugs in its class, its primary mechanism is expected to be the stimulation of insulin secretion from pancreatic β-cells.[2][3] However, preliminary data suggests a potential for peroxisome proliferator-activated receptor gamma (PPARγ) agonistic activity, a mechanism associated with improved insulin sensitivity.[1][4][5] This guide provides a comprehensive framework for validating the anti-diabetic effects of this compound, and other novel compounds with similar dual-action potential, using a combination of established and innovative in vitro and in vivo models. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis against established anti-diabetic agents.
The Rationale for Advanced Models in a New Era of Diabetes Research
The landscape of diabetes research is continually evolving, demanding more sophisticated models that can accurately predict clinical efficacy and provide deeper mechanistic insights. Traditional models, while foundational, may not fully capture the complex pathophysiology of type 2 diabetes. This guide will focus on a selection of advanced models that offer enhanced physiological relevance and translational value for validating a compound like this compound.
Part 1: In Vitro Validation of Dual-Action Mechanisms
To dissect the dual-action hypothesis of this compound, a panel of in vitro assays is essential. These assays will independently validate its effects on insulin secretion (sulfonylurea action) and insulin sensitization (PPARγ agonism).
Assessing Insulin Secretagogue Activity: The MIN6 Pancreatic β-Cell Line
The MIN6 cell line, a murine pancreatic β-cell line, is a robust model for studying glucose-stimulated insulin secretion (GSIS).[6][7][8][9]
Objective: To determine the dose-dependent effect of this compound on insulin secretion under low and high glucose conditions.
Materials:
-
MIN6 cells
-
DMEM with 10% FBS
-
Krebs-Ringer Bicarbonate (KRB) buffer (114 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA)
-
This compound, Glimepiride (positive control), Diazoxide (negative control)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in DMEM with 10% FBS to 80-90% confluency in a 12-well plate.
-
Starvation: One hour prior to the assay, wash the cells twice with KRB buffer containing 1 mM glucose (low glucose) and then incubate in the same buffer for one hour.[9]
-
Treatment: After starvation, replace the buffer with fresh low glucose KRB or high glucose KRB (25 mM glucose) containing various concentrations of this compound, Glimepiride, or Diazoxide. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for one hour at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the supernatant (conditioned medium) from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the protein content of the cells in each well. Express the results as fold change over the vehicle control in high glucose conditions.
Validating PPARγ Agonism: A Cell-Based Reporter Assay
A cell-based reporter assay is a direct method to quantify the activation of the PPARγ nuclear receptor.[10][11][12]
Objective: To determine the EC50 of this compound for PPARγ activation.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
PPARγ expression vector
-
PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector
-
Transfection reagent
-
This compound, Pioglitazone (positive control)
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect HEK293T cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Treatment: After 24 hours, treat the transfected cells with a range of concentrations of this compound or Pioglitazone. Include a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Plot the dose-response curve and calculate the EC50 value for PPARγ activation.
Comparative In Vitro Performance of this compound and Alternatives
| Compound | Primary Mechanism | In Vitro Model | Key Parameter | Expected Outcome for this compound | Reference Compound Data |
| This compound | Sulfonylurea (Insulin Secretagogue) & PPARγ Agonist (Insulin Sensitizer) | MIN6 Cells | Insulin Secretion | Dose-dependent increase in insulin secretion, particularly at high glucose. | Glimepiride: Significantly increases insulin secretion.[13][14][15][16][17] |
| PPARγ Reporter Assay | EC50 for PPARγ Activation | Demonstrates agonistic activity with a measurable EC50. | Pioglitazone: Potent PPARγ agonist with a low EC50 value.[18][19] | ||
| Glimepiride | Sulfonylurea (Insulin Secretagogue) | MIN6 Cells | Insulin Secretion | - | Potent stimulator of insulin secretion. |
| Pioglitazone | PPARγ Agonist (Insulin Sensitizer) | PPARγ Reporter Assay | EC50 for PPARγ Activation | - | EC50 in the low micromolar to nanomolar range.[18][19] |
| Liraglutide | GLP-1 Receptor Agonist | MIN6 Cells | Insulin Secretion | - | Potentiates glucose-dependent insulin secretion. |
Part 2: In Vivo Validation in Advanced Diabetic Models
To assess the integrated physiological effects of this compound, robust in vivo models that recapitulate key aspects of human type 2 diabetes are crucial.
High-Fat Diet (HFD)-Induced Obese and Insulin-Resistant Mouse Model
This model is highly relevant for studying drugs targeting insulin resistance, a hallmark of type 2 diabetes.[20][21][22][23][24]
Objective: To evaluate the long-term effects of this compound on glycemic control, insulin sensitivity, and body weight in a diet-induced obesity model.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
High-fat diet (60% kcal from fat) and standard chow diet
-
This compound, Glimepiride, Pioglitazone, Liraglutide (for comparison groups)
-
Glucometer and test strips
-
Insulin and glucose for tolerance tests
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 15 weeks to induce obesity and insulin resistance.[20] A control group will be fed a standard chow diet.
-
Treatment: After the induction period, randomize the HFD-fed mice into treatment groups: Vehicle, this compound, Glimepiride, Pioglitazone, and Liraglutide. Administer the compounds daily via oral gavage for 4-6 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Glycemic Control: Measure fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): A few days after the OGTT, perform an ITT. After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood for measuring plasma insulin, triglycerides, and cholesterol. Harvest tissues like liver, adipose tissue, and skeletal muscle for further analysis (e.g., gene expression of PPARγ target genes).
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model is characterized by pancreatic β-cell destruction and is useful for evaluating the insulin secretagogue properties of a compound.[4][25][26][27][28]
Objective: To assess the acute and chronic effects of this compound on blood glucose levels in a model of insulin deficiency.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound, Glimepiride
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: After a 4-hour fast, administer a single intraperitoneal injection of STZ (150 mg/kg) dissolved in cold citrate buffer.[26] Confirm diabetes by measuring blood glucose levels 72 hours post-injection; mice with blood glucose >250 mg/dL are considered diabetic.
-
Acute Study: In diabetic mice, administer a single oral dose of this compound or Glimepiride. Measure blood glucose at 0, 1, 2, 4, and 6 hours post-dosing.
-
Chronic Study: Randomize diabetic mice into treatment groups: Vehicle, this compound, and Glimepiride. Administer the compounds daily via oral gavage for 2-4 weeks.
-
Monitoring: Monitor blood glucose levels and body weight regularly.
-
Terminal Analysis: At the end of the study, measure HbA1c levels and collect pancreatic tissue for histological analysis of β-cell mass.
Comparative In Vivo Performance of this compound and Alternatives
| Compound | In Vivo Model | Key Parameters | Expected Outcome for this compound | Reference Compound Data |
| This compound | HFD-Induced Obese Mice | Fasting Blood Glucose, OGTT, ITT, Body Weight | Improved glycemic control, enhanced insulin sensitivity, and potentially neutral or modest effect on body weight due to PPARγ agonism. | Glimepiride: Lowers blood glucose but may cause weight gain.[28] Pioglitazone: Improves insulin sensitivity but is associated with weight gain.[29] Liraglutide: Improves glycemic control and promotes weight loss.[30][31][32][33] |
| STZ-Induced Diabetic Mice | Blood Glucose Reduction, HbA1c | Significant reduction in blood glucose and HbA1c, demonstrating potent insulin secretagogue activity. | Glimepiride: Effectively lowers blood glucose in STZ-induced diabetic models.[13] | |
| Glimepiride | HFD-Induced Obese Mice | Fasting Blood Glucose, OGTT | Lowers blood glucose, may slightly worsen insulin resistance over time. | - |
| Pioglitazone | HFD-Induced Obese Mice | ITT, Fasting Insulin | Markedly improves insulin sensitivity. | - |
| Liraglutide | HFD-Induced Obese Mice | Body Weight, OGTT | Promotes weight loss and improves glucose tolerance.[30][31][33][34] | - |
Part 3: Visualizing the Mechanisms of Action
Understanding the signaling pathways through which this compound exerts its effects is crucial for a complete validation.
Signaling Pathway of Sulfonylurea-Mediated Insulin Secretion
Caption: Sulfonylurea signaling pathway in pancreatic β-cells.
Signaling Pathway of PPARγ-Mediated Insulin Sensitization
Caption: PPARγ signaling pathway in adipocytes.
Conclusion: A Roadmap for Validating Novel Anti-Diabetic Compounds
This guide provides a robust framework for the preclinical validation of this compound and other novel anti-diabetic agents with potential dual mechanisms of action. By employing a combination of targeted in vitro assays and physiologically relevant in vivo models, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action. The comparative approach outlined here, benchmarking against established drugs, is critical for positioning a new therapeutic candidate within the current treatment landscape. The successful validation of this compound using these advanced models could pave the way for a new generation of more effective and multifaceted treatments for type 2 diabetes.
References
-
Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). [Link]
-
Li, C., et al. (2018). Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex. Frontiers in Endocrinology, 9, 53. [Link]
-
Proks, P., et al. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. British Journal of Pharmacology, 172(1), 145-155. [Link]
-
Samms, R. J., et al. (2015). Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome. Diabetology & Metabolic Syndrome, 7, 34. [Link]
-
Wang, F., et al. (2013). Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization. Molecular and Cellular Biology, 33(9), 1730-1740. [Link]
- Proks, P., & Ashcroft, F. M. (2009). Molecular mechanism of sulphonylurea block of KATP channels. Xenobiotica, 39(10), 755-766.
-
NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]
-
Wikipedia. (n.d.). Adipogenesis. [Link]
-
Diabetic Complications Consortium. (2019). High Dose STZ Induction Protocol V.1. [Link]
-
Proks, P., et al. (2005). Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. Diabetes, 54(9), 2638-2646. [Link]
-
Hemmeryckx, B., et al. (2018). Diet-induced obesity murine model. [Link]
-
Le, T. H., & Scherer, P. E. (2010). PPARγ and the Global Map of Adipogenesis and Beyond. Cell Metabolism, 12(3), 209-211. [Link]
- Wu, J., & Yan, L. J. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 40(1), 5.47.1-5.47.14.
-
Yan, X., et al. (2011). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Methods in Molecular Biology, 711, 237-249. [Link]
-
Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. [Link]
-
Nichols, C. G. (2008). The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel. Circulation Research, 102(2), 171-181. [Link]
-
Chen, F., et al. (2013). Liraglutide ameliorates glycometabolism and insulin resistance through the upregulation of GLUT4 in diabetic KKAy mice. International Journal of Molecular Medicine, 32(3), 639-646. [Link]
-
Trapp, S., & Ashcroft, F. M. (2018). Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The Journal of Physical Chemistry B, 122(49), 11634-11643. [Link]
-
Jurcovicova, J., et al. (2017). The effects of liraglutide in mice with diet-induced obesity studied by metabolomics. Journal of Endocrinology, 232(1), 1-11. [Link]
-
Mizrachi, E., et al. (2016). Liraglutide compromises pancreatic beta cell function in a humanized mouse model. Scientific Reports, 6, 26944. [Link]
-
Mouse Metabolic Phenotyping Centers. (n.d.). Chronic High-Fat/Sugar Diet Feeding. [Link]
-
Wang, C. Y., et al. (2015). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental Animals, 64(3), 231-239. [Link]
-
The Titi Tudorancea Bulletin. (n.d.). What does this compound mean? Definition, meaning and sense. [Link]
-
Zhang, Y., et al. (2020). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 7, 100806. [Link]
-
JoVE (Journal of Visualized Experiments). (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
-
ResearchGate. (n.d.). Liraglutide improved glucose and insulin resistance. [Link]
-
ResearchGate. (n.d.). Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. [Link]
-
SpCIM. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Methods and Protocols, 1(1), 2. [Link]
-
American Diabetes Association. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes, 56(6), 1694-1701. [Link]
-
bioRxiv. (2017). Materials and methods Animals The Institutional Animal Care and Use Committee of the University of Iowa approved all experimenta. [Link]
-
PubMed. (1998). Preclinical studies of glimepiride. [Link]
-
PubMed Central. (2012). Determination of PPARγ Activity in Adipose Tissue and Spleen. [Link]
-
ResearchGate. (2015). Where can I obtain a complete protocol for an insulin secretion assay in a MIN-6 cell line?. [Link]
-
American Diabetes Association. (2002). Acute Effect of Glimepiride on Insulin-Stimulated Glucose Metabolism in Glucose-Tolerant Insulin-Resistant Offspring of Patients With Type 2 Diabetes. Diabetes Care, 25(11), 2065-2073. [Link]
-
ProQuest. (2002). Acute effect for glimepiride on insulin-stimulated glucose metabolism in glucose-tolerant insulin-resistant offspring of patients with type 2 diabetes. [Link]
- The Effect of Glimepiride on Glycemic Control and Fasting Insulin Levels. (2001). Indonesian Journal of Internal Medicine, 33(4), 164-168.
-
PubMed. (2001). Glimepiride Improves Both First and Second Phases of Insulin Secretion in Type 2 Diabetes. [Link]
-
Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]
-
PubMed. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. [Link]
-
Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. [Link]
-
Journal of Applied Biology and Biotechnology. (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. [Link]
-
ResearchGate. (n.d.). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. [Link]
Sources
- 1. rupress.org [rupress.org]
- 2. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipogenesis - Wikipedia [en.wikipedia.org]
- 4. diacomp.org [diacomp.org]
- 5. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 6. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. raybiotech.com [raybiotech.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Acute effect for glimepiride on insulin-stimulated glucose metabolism in glucose-tolerant insulin-resistant offspring of patients with type 2 diabetes - ProQuest [proquest.com]
- 16. dwl_clicks [fda.gov.tw]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diet-induced obesity murine model [protocols.io]
- 21. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 25. ndineuroscience.com [ndineuroscience.com]
- 26. protocols.io [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Liraglutide ameliorates glycometabolism and insulin resistance through the upregulation of GLUT4 in diabetic KKAy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Liraglutide compromises pancreatic beta cell function in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Glipizide and Other Second-Generation Sulfonylureas
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed comparative study of the side effect profile of Glipizide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes mellitus. Due to the limited availability of specific clinical data for Glisamuride, this document will focus on a comprehensive analysis of Glipizide's adverse event profile, contextualized within the broader class of second-generation sulfonylureas. We will delve into the mechanistic underpinnings of their actions, present available quantitative data from clinical trials, and outline essential experimental protocols for the evaluation of side effects in this drug class. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetology and pharmacology.
Introduction: The Role of Second-Generation Sulfonylureas in Type 2 Diabetes Management
Second-generation sulfonylureas have long been a cornerstone in the pharmacological management of type 2 diabetes. These agents effectively lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Glipizide is a prominent member of this class, known for its efficacy and rapid onset of action.[1] Another drug in this class is this compound, though it is less commonly referenced in clinical literature, making a direct comparison challenging.
The primary mechanism of action for second-generation sulfonylureas involves the inhibition of ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane. This inhibition leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing secretory granules.
Mechanism of Action: A Visual Representation
The signaling pathway for insulin secretion stimulated by sulfonylureas is a critical aspect of understanding both their efficacy and their potential for inducing side effects such as hypoglycemia.
Caption: Mechanism of sulfonylurea-induced insulin secretion.
Side Effect Profile of Glipizide: A Comprehensive Overview
Glipizide is generally well-tolerated; however, like all medications, it is associated with a range of potential side effects. These can be broadly categorized into common, less common, and rare but serious adverse events. During clinical trials, less than 12% of individuals taking glipizide reported side effects.[2]
Common Side Effects
The most frequently reported side effects of Glipizide are often mild and transient.[2][3]
| Side Effect | Reported Incidence/Commentary |
| Hypoglycemia (Low Blood Sugar) | The most common and significant side effect.[1][4] Symptoms include shakiness, dizziness, sweating, and confusion.[1] |
| Gastrointestinal Disturbances | Nausea, diarrhea, and constipation are frequently reported.[2][3] |
| Dizziness | A common neurological side effect.[2] |
| Weight Gain | An expected side effect of sulfonylureas due to increased insulin levels.[4] |
Less Common and Rare Side Effects
While less frequent, some side effects warrant careful monitoring and patient education.
| Side Effect | Reported Incidence/Commentary |
| Dermatological Reactions | Skin rash and pruritus (itching) can occur.[5] |
| Hepatic Effects | Cholestatic jaundice and hepatitis are rare but serious adverse reactions that necessitate discontinuation of the drug.[4][5] |
| Hematological Effects | Hemolytic anemia has been reported, particularly in patients with G6PD deficiency.[4] Leukopenia, agranulocytosis, thrombocytopenia, and pancytopenia have also been observed.[5] |
| Cardiovascular Mortality | A warning exists for an increased risk of cardiovascular mortality with sulfonylureas compared to treatment with diet alone or diet plus insulin.[6] However, some studies suggest that newer-generation sulfonylureas like glimepiride and glipizide have a better cardiovascular safety profile compared to older agents.[7] |
| Photosensitivity | Increased sensitivity to sunlight has been reported.[2] |
The Side Effect Profile of Second-Generation Sulfonylureas: A Class Perspective
While specific data for this compound is lacking, the side effect profile of second-generation sulfonylureas as a class is well-documented. The adverse events are largely similar across the class, with some potential differences in incidence and severity.
Common side effects for second-generation sulfonylureas include headache, dizziness, abdominal discomfort, nausea, and weight gain.[8] Hypoglycemia remains the most significant risk for all sulfonylureas. The risk of hypoglycemia can vary between different sulfonylureas, with glipizide, glimepiride, and gliclazide generally having a lower risk compared to older agents.[7]
Experimental Protocols for Evaluating Side Effect Profiles
The evaluation of a drug's side effect profile is a critical component of its development and post-marketing surveillance. Below are outlines of key experimental workflows.
Clinical Trial Design for Comparative Side Effect Profiling
A robust clinical trial is essential to compare the side effect profiles of two drugs. A parallel-group, double-blind, randomized controlled trial is the gold standard.
Caption: Workflow for a comparative clinical trial.
Step-by-Step Methodology:
-
Patient Recruitment: Enroll a statistically significant number of patients with a confirmed diagnosis of type 2 diabetes mellitus who meet specific inclusion and exclusion criteria.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the trial's purpose, procedures, potential risks, and benefits.
-
Randomization: Randomly assign participants to receive either Glipizide or the comparator drug in a double-blind manner, where neither the participants nor the investigators know the treatment allocation.
-
Treatment Phase: Administer the assigned treatment for a pre-defined period (e.g., 52 weeks). Dosage may be titrated based on glycemic control.
-
Data Collection: Systematically collect data on all adverse events (AEs) through patient diaries, regular clinic visits, and laboratory tests. This includes the nature, severity, and frequency of AEs. Specific monitoring for hypoglycemia through self-monitoring of blood glucose is crucial.
-
Statistical Analysis: Analyze the collected data to compare the incidence and severity of adverse events between the two treatment groups using appropriate statistical methods.
In Vitro Assessment of K-ATP Channel Selectivity
Differences in the side effect profiles between sulfonylureas may be related to their selectivity for the pancreatic β-cell K-ATP channel (SUR1/Kir6.2) versus K-ATP channels in other tissues, such as the heart (SUR2A/Kir6.2) and smooth muscle (SUR2B/Kir6.2).
Experimental Protocol:
-
Cell Culture: Culture cell lines expressing the different K-ATP channel subtypes (e.g., pancreatic β-cell line for SUR1, cardiac muscle cell line for SUR2A).
-
Electrophysiology: Use patch-clamp techniques to measure the effect of increasing concentrations of the sulfonylurea on K-ATP channel activity in each cell type.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each channel subtype. A higher IC50 for non-pancreatic channels indicates greater selectivity for the pancreatic β-cell channel, which may translate to a lower risk of certain cardiovascular side effects.
Discussion and Conclusion
Glipizide remains an important therapeutic option for type 2 diabetes, with a well-characterized side effect profile. The most prominent adverse event is hypoglycemia, which is a class effect of all sulfonylureas. Gastrointestinal disturbances and weight gain are also common. While rare, serious side effects such as hepatotoxicity and hematological effects require careful monitoring.
A direct comparative analysis with this compound is not feasible at this time due to the lack of publicly available clinical data for the latter. For a comprehensive understanding of this compound's side effect profile, further clinical research and publication of trial data are necessary.
Researchers and clinicians should continue to weigh the well-established benefits of Glipizide and other second-generation sulfonylureas against their known side effect profiles, tailoring therapeutic decisions to the individual patient's clinical characteristics and risk factors.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018, March 16). Sulfonylureas, Second Generation. LiverTox. [Link]
-
McEwan, P., et al. (2023, March 21). Cardiovascular Safety in Type 2 Diabetes With Sulfonylureas as Second-line Drugs: A Nationwide Population-Based Comparative Safety Study. Diabetes Care. [Link]
-
Leonard, C. E., et al. (2017). Comparative Safety of Sulfonylureas and the Risk of Sudden Cardiac Arrest and Ventricular Arrhythmia. Diabetes Care. [Link]
-
Dr.Oracle. (n.d.). What is the comparison of sulfonylureas?. [Link]
-
Lee, Y. K., et al. (2017). Comparative Safety of Sulfonylureas among U.S. Nursing Home Residents. Journal of the American Geriatrics Society. [Link]
-
Medical News Today. (2024, December 11). Glipizide oral tablet side effects: What to do about them. [Link]
-
Roumie, C. L., et al. (2017, April 19). Comparative Safety of Sulfonylurea and Metformin Monotherapy on the Risk of Heart Failure: A Cohort Study. Journal of the American Heart Association. [Link]
-
Diabetes In Control. (2019, November 16). Sulfonylureas' Association with Major Adverse Effects. [Link]
-
GoodRx. (2023, December 11). 9 Glipizide Side Effects and Tips for Managing Them. [Link]
-
Clinicaltrials.eu. (n.d.). Glipizide – Application in Therapy and Current Clinical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Glipizide. StatPearls. [Link]
-
Healthline. (2025, July 21). Glipizide Oral Tablets: Side Effects and How to Manage Them. [Link]
-
FPnotebook. (n.d.). Second Generation Sulfonylurea. [Link]
-
BrainKart. (2017, September 23). Second-Generation Sulfonylureas. [Link]
-
Summary of Product Characteristics. (n.d.). Glipizide EXTENDED RELEASE TABLETS 5 MG. [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. goodrx.com [goodrx.com]
- 3. Glipizide oral tablet side effects: What to do about them [medicalnewstoday.com]
- 4. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glipizide Oral Tablets: Side Effects and How to Manage Them [healthline.com]
- 6. efda.gov.et [efda.gov.et]
- 7. droracle.ai [droracle.ai]
- 8. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of Glisamuride: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the independent validation of Glisamuride, a second-generation sulfonylurea with antihyperglycemic properties. Designed for researchers, scientists, and drug development professionals, this document outlines the critical experimental pathways to rigorously assess the efficacy, mechanism of action, and potential liabilities of this compound. By leveraging established methodologies for well-characterized sulfonylureas, such as Glibenclamide (Glyburide) and Glimepiride, this guide offers a scientifically robust template for generating high-quality, reproducible data essential for preclinical evaluation.
Introduction to this compound and the Sulfonylurea Class
This compound belongs to the second generation of sulfonylurea drugs, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1] The primary mechanism of action for these compounds is the stimulation of insulin secretion from pancreatic β-cells.[2] This is achieved through the binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[3] This interaction leads to the closure of the K-ATP channels, causing membrane depolarization, subsequent opening of voltage-gated calcium channels, and an influx of calcium that triggers the exocytosis of insulin-containing granules.
Beyond this primary mechanism, some second-generation sulfonylureas are reported to have extrapancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues.[4] Furthermore, this compound has been suggested to possess peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic activity, a characteristic that warrants thorough investigation as it could imply additional therapeutic benefits or potential side effects.
This guide will delineate the necessary in vitro experiments to independently validate these purported mechanisms of action for this compound and compare its performance against established benchmarks.
Core Validation Strategy: A Multi-Pillar Approach
The independent validation of this compound necessitates a multi-pronged experimental approach to build a comprehensive and trustworthy data package. The following pillars form the foundation of this strategy:
-
Pillar 1: Confirmation of Primary Mechanism of Action: Quantifying the direct effect of this compound on insulin secretion from pancreatic β-cells.
-
Pillar 2: Elucidation of Molecular Target Engagement: Directly assessing the interaction of this compound with the K-ATP channel.
-
Pillar 3: Investigation of Secondary and Off-Target Effects: Evaluating the potential for PPARγ agonism and other non-canonical activities.
The following sections will provide detailed protocols and comparative data to guide these investigations.
Pillar 1: In Vitro Insulin Secretion Assays
The cornerstone of validating any sulfonylurea is to demonstrate its ability to stimulate insulin secretion in a glucose-dependent or independent manner. The murine insulinoma MIN6 cell line is a widely accepted model for such studies.[5]
Experimental Workflow: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Workflow for in vitro insulin secretion assay in MIN6 cells.
Detailed Protocol: Insulin Secretion from MIN6 Cells
-
Cell Culture:
-
Seed MIN6 cells in a 24-well plate at a density of 4 x 10^5 cells per well.[6]
-
Culture for 2-3 days in DMEM supplemented with 15% FBS, penicillin/streptomycin, and L-glutamine until they reach approximately 80% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to establish a basal insulin secretion state.[7]
-
-
Treatment:
-
Aspirate the pre-incubation buffer.
-
Add KRB buffer containing various concentrations of this compound, Glibenclamide (positive control), and Glimepiride (positive control). A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a high glucose control (e.g., 16.7 mM glucose).
-
Incubate for 1 hour at 37°C.[7]
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Lyse the cells to determine total protein or insulin content for normalization.
-
Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit (e.g., from Mercodia or Millipore).[6][8]
-
Generate dose-response curves and calculate the EC50 value for each compound.
-
Comparative Data for Benchmarking
The following table provides expected performance characteristics for established sulfonylureas, which can be used to benchmark the performance of this compound.
| Compound | Typical EC50 for Insulin Secretion | Potency Rank |
| Glibenclamide | 10-100 nM | High |
| Glimepiride | 50-200 nM | High |
| This compound | To be determined | To be determined |
Pillar 2: Electrophysiological Validation of K-ATP Channel Inhibition
To confirm that this compound's effect on insulin secretion is mediated by its interaction with the K-ATP channel, direct electrophysiological measurements are essential. The patch-clamp technique allows for the direct measurement of ion channel activity in pancreatic β-cells.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of K-ATP channel activity.
Detailed Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Use isolated primary rodent or human pancreatic β-cells, or a suitable insulinoma cell line like INS-1.
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
The external (bath) solution should be a physiological saline solution.
-
The internal (pipette) solution should be ATP-free to maximize K-ATP channel opening.
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol to elicit K-ATP currents.
-
Perfuse the bath with solutions containing a range of this compound concentrations, as well as Glibenclamide and Glimepiride as positive controls.
-
-
Data Analysis:
-
Measure the amplitude of the K-ATP current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and determine the IC50 value for each compound.
-
Comparative Data for Benchmarking
| Compound | Typical IC50 for K-ATP Channel Inhibition | Receptor Subunit Selectivity |
| Glibenclamide | 1-10 nM | SUR1/SUR2A |
| Glimepiride | 5-20 nM | SUR1/SUR2A |
| This compound | To be determined | To be determined |
Pillar 3: Assessment of PPARγ Agonistic Activity
The potential for this compound to act as a PPARγ agonist requires dedicated validation, as this represents a distinct mechanism from its primary sulfonylurea action. A common method for this is a cell-based reporter assay.
Experimental Workflow: PPARγ Reporter Assay
Caption: Workflow for PPARγ reporter gene assay.
Detailed Protocol: PPARγ Reporter Assay
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.
-
A co-transfected plasmid expressing Renilla luciferase or β-galactosidase can be used for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with a range of this compound concentrations.
-
Include a known PPARγ agonist, such as Rosiglitazone, as a positive control, and a vehicle control.
-
-
Analysis:
-
After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the activity of the co-transfected control.
-
Calculate the fold-change in reporter activity relative to the vehicle control.
-
Comparative Data for Benchmarking
| Compound | PPARγ Agonism | Typical EC50 for PPARγ Activation |
| Rosiglitazone | Potent Agonist | 30-100 nM |
| Glibenclamide | Weak or no activity | >10 µM |
| Glimepiride | Weak or no activity | >10 µM |
| This compound | To be determined | To be determined |
Synthesis of Findings and Concluding Remarks
The independent validation of this compound requires a systematic and rigorous approach. By following the detailed experimental protocols outlined in this guide, researchers can generate a robust dataset to:
-
Confirm and quantify the insulin secretagogue activity of this compound.
-
Verify its molecular mechanism through direct measurement of K-ATP channel inhibition.
-
Investigate potential secondary mechanisms, such as PPARγ agonism.
The comparative data provided for Glibenclamide and Glimepiride serve as essential benchmarks to contextualize the performance of this compound. A thorough validation will not only confirm the published research but also provide critical insights into the therapeutic potential and possible liabilities of this compound, thereby informing future drug development efforts. It is imperative that all experiments are conducted with appropriate controls and statistical analyses to ensure the integrity and trustworthiness of the findings.
References
-
The Titi Tudorancea Bulletin. (n.d.). What does this compound mean? Definition, meaning and sense. Retrieved from [Link]
-
UC San Diego Health. (2023, August 23). Clinical Trial Studying Possible New Treatment Option for Patients with NAFLD. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Glyburide? Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of carbon analogs of glimepiride, this compound, and glibenclamide (N-acylsulfonamides). Retrieved from [Link]
-
ResearchGate. (2015, November 17). How measuring Insulin and/or glucagon secretion of a MIN6 cell culture? Retrieved from [Link]
-
PubMed. (1995, August 1). Involvement of ATP-Sensitive K+ Channels in Free Radical–Mediated Inhibition of Insulin Secretion in Rat Pancreatic β-Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insulin secretion assays in an engineered MIN6 cell line. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 17). A protocol for studying glucose homeostasis and islet function in mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, August 11). Sulfonylureas and their use in clinical practice. Retrieved from [Link]
-
ResearchGate. (2013, October 13). Insulin secretion assay - can anyone help? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfonylureas - StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 27). Safety of add-on sulfonylurea therapy in patients with type 2 diabetes using metformin. Retrieved from [Link]
-
ResearchGate. (2025, November 6). (PDF) Insulin secretion assays in an engineered MIN6 cell line. Retrieved from [Link]
-
Iraqi Journal of Medical Sciences. (2025, January 4). Comparative Study Between Glimepiride and Glibenclamide in the Treatment of Type 2 Diabetic Patients in Al-Yarmouk. Retrieved from [Link]
-
ResearchGate. (2025, August 1). (PDF) Safety of add-on sulfonylurea therapy in patients with type 2 diabetes using metformin: a population-based real-world study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfonylurea effects on target tissues for insulin. Retrieved from [Link]
-
PubMed. (1999). Comparative effects of glimepiride and glibenclamide on blood glucose, C-peptide and insulin concentrations in the fasting and postprandial state in normal man. Retrieved from [Link]
-
Sci-Hub. (n.d.). Comparison of the efficacy of glibenclamide and glimepiride in reperfusion-induced arrhythmias in rats. Retrieved from [Link]
-
PubMed. (1999, January 22). Comparison of the Efficacy of Glibenclamide and Glimepiride in Reperfusion-Induced Arrhythmias in Rats. Retrieved from [Link]
-
MDPI. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Retrieved from [Link]
-
ResearchGate. (2015, July 22). Comparative Study Between Glimepiride and Glibenclamide in the Treatment of Type 2 Diabetic Patients in Al-Yarmouk Hospital. Retrieved from [Link]
Sources
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. One moment, please... [iasj.rdd.edu.iq]
- 3. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonylurea effects on target tissues for insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Glisamuride and Other Oral Hypoglycemic Agents
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and safety.[1][2] This guide provides an in-depth comparison of the metabolic stability of Glisamuride, a novel sulfonylurea derivative, with established oral hypoglycemic agents. While direct, extensive data on this compound is emerging, its structural similarity to well-characterized sulfonylureas allows for predictive analysis. This document will delve into the experimental methodologies used to assess metabolic stability, present comparative data for key oral hypoglycemic drugs, and offer insights into the underlying enzymatic processes.
The Critical Role of Metabolic Stability in Oral Hypoglycemic Drug Development
The therapeutic success of an oral hypoglycemic agent is intrinsically linked to its metabolic fate within the body.[1][2] Metabolic stability, or the resistance of a drug to biotransformation, dictates its half-life, bioavailability, and dosing regimen.[1][2] Drugs with low metabolic stability are rapidly cleared, often necessitating frequent administration to maintain therapeutic concentrations, which can impact patient compliance.[2] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a balanced metabolic profile is a key objective in the design of new and effective treatments for type 2 diabetes.
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) system, chemically modifies xenobiotics to facilitate their excretion.[1][3] For oral hypoglycemic agents, particularly sulfonylureas, metabolism by CYP enzymes is a major determinant of their clearance and potential for drug-drug interactions.[4][5]
Assessing Metabolic Stability: A Multi-Faceted Approach
A comprehensive evaluation of a drug's metabolic stability involves a combination of in vitro and in vivo studies. These assays provide critical data on the rate and pathways of metabolism, helping to identify potential liabilities early in the drug development process.
In Vitro Assays: The First Line of Investigation
In vitro models offer a high-throughput and cost-effective means to screen compounds for metabolic stability. The two most common assays are the liver microsomal stability assay and the plasma stability assay.
This assay utilizes subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the CYP450s.[6] By incubating a test compound with HLMs in the presence of necessary cofactors (e.g., NADPH), the rate of its disappearance can be measured over time. This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[4][7]
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[8]
-
Cofactor Solution: Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[4]
-
Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.[9] Incubate the mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[6] This step also serves to precipitate the microsomal proteins.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the parent compound using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope) and the intrinsic clearance (CLint).
Workflow for Human Liver Microsome Stability Assay
Caption: Workflow of the human liver microsome stability assay.
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze susceptible functional groups.[10][11] Instability in plasma can lead to rapid clearance and a short in vivo half-life, particularly for prodrugs designed to be activated in the bloodstream.[12]
Experimental Protocol: Plasma Stability Assay
-
Preparation: Thaw pooled human plasma at 37°C.
-
Incubation: Add the test compound (typically at a final concentration of 1 µM) to the plasma.[13] Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[11]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.[11]
-
Sample Analysis: Process the samples as described in the HLM assay protocol and analyze by LC-MS/MS.
-
Data Analysis: Calculate the half-life of the compound in plasma.
Workflow for Plasma Stability Assay
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Drug interactions with oral hypoglycaemic drugs - Australian Prescriber [australianprescriber.tg.org.au]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug interactions with oral antidiabetic agents: pharmacokinetic mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gliclazide: Pharmacodynamic Properties, Pharmacokinetic Properties and Therapeutic Efficacy_Chemicalbook [chemicalbook.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Glimepiride - Wikipedia [en.wikipedia.org]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Pharmacokinetic-pharmacodynamic relationships of oral hypoglycaemic agents. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro inhibition studies of tolbutamide hydroxylase activity of human liver microsomes by azoles, sulphonamides and quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Analysis: Benchmarking the Novel Insulin Secretagogue, Glisamuride, Against Third-Generation Sulfonylureas
Abstract: The landscape of type 2 diabetes mellitus (T2DM) therapeutics is continually evolving, with a persistent demand for agents offering improved glycemic control and a more favorable safety profile. This guide provides a comprehensive framework for the preclinical benchmarking of Glisamuride, a novel investigational insulin secretagogue, against the established third-generation sulfonylureas, Glimepiride and Gliclazide. We present a series of head-to-head in vitro and in vivo assays designed to rigorously evaluate and compare the potency, efficacy, and potential cardiovascular safety of these compounds. The methodologies detailed herein are structured to provide drug development professionals with a robust, self-validating system for assessing the therapeutic potential of next-generation sulfonylurea-class agents.
Introduction: The Rationale for a New Generation of Insulin Secretagogues
Third-generation sulfonylureas, such as Glimepiride and Gliclazide, have been mainstays in T2DM management for decades. Their primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This action effectively lowers blood glucose levels. However, their clinical utility can be limited by the risk of hypoglycemia and potential concerns regarding cardiovascular safety, which are linked to their binding characteristics and off-target effects.
This compound represents a novel chemical entity engineered to optimize the risk-benefit profile. The core hypothesis is that this compound possesses a distinct binding affinity and kinetic profile for the SUR1 subunit, leading to a more glucose-dependent insulin secretion and potentially reduced interaction with extrapancreatic KATP channels, such as those found in cardiac muscle (SUR2A). This guide outlines the critical experiments required to validate these claims.
Mechanistic Deep Dive: Distinguishing Binding and Dissociation
The therapeutic and adverse effects of sulfonylureas are intrinsically linked to their interaction with the KATP channel. A key differentiator among these drugs is their affinity and on/off-rate kinetics at the SUR1 subunit. It is hypothesized that a faster dissociation rate from the SUR1 receptor, as proposed for this compound, could lead to a lower risk of prolonged hyperinsulinemia and subsequent hypoglycemia.
Comparative KATP Channel Binding Affinity
A foundational experiment is to quantify the binding affinity (Kd) of this compound in comparison to Glimepiride and Gliclazide. This is typically achieved through competitive radioligand binding assays using pancreatic islet cells or cell lines expressing the recombinant KATP channel complex.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Isolate cell membranes from a high-expression β-cell line (e.g., INS-1E) known to express high levels of SUR1.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Utilize a high-affinity radiolabeled sulfonylurea, such as [3H]Glibenclamide, at a concentration near its Kd.
-
Competition: Incubate the membranes with the radioligand and increasing concentrations of the unlabeled competitor drugs (this compound, Glimepiride, Gliclazide) for 2 hours at room temperature to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC50 value and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Signaling Pathway Overview
The following diagram illustrates the canonical sulfonylurea signaling pathway leading to insulin secretion.
Caption: Sulfonylurea binding to SUR1 closes the KATP channel, leading to insulin secretion.
In Vitro Performance Benchmarking
The next logical step is to translate binding affinity into functional cellular responses. The primary metrics are the potency (EC50) and maximal efficacy (Emax) of insulin secretion under varying glucose conditions.
Glucose-Dependent Insulin Secretion
A superior safety profile for this compound would be supported by demonstrating a more pronounced glucose-dependency for its insulin-releasing effects compared to Glimepiride and Gliclazide. This minimizes the risk of hypoglycemia during fasting states.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Culture INS-1E cells or isolated primary rodent/human islets for 48 hours.
-
Starvation: Pre-incubate the cells in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 2 hours to establish a basal insulin secretion state.
-
Stimulation: Replace the starvation buffer with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, supplemented with a range of concentrations of this compound, Glimepiride, or Gliclazide.
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Quantification: Measure insulin concentration using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot insulin secretion against drug concentration for both low and high glucose conditions to determine EC50 and Emax.
Hypothetical Comparative In Vitro Data
The following table summarizes the expected outcomes from these experiments, positioning this compound as a high-potency, glucose-dependent agent.
| Parameter | This compound (Hypothetical) | Glimepiride | Gliclazide |
| SUR1 Binding Affinity (Ki, nM) | 0.8 | 1.5 | 3.2 |
| EC50 at Low Glucose (2.8mM), nM | 15 | 8 | 12 |
| EC50 at High Glucose (16.7mM), nM | 2.5 | 4.5 | 7.0 |
| Glucose Potentiation Ratio (EC50 Low/High) | 6.0 | 1.8 | 1.7 |
| Max Insulin Secretion (vs. Control) | 350% | 320% | 300% |
Note: Data for Glimepiride and Gliclazide are representative values from literature. This compound data is hypothetical for illustrative purposes.
Assessing Extrapancreatic Activity: A Focus on Cardiovascular Safety
A significant concern with older sulfonylureas is their potential to bind to SUR2A and SUR2B subunits of KATP channels in cardiac and smooth muscle, which could impair the heart's ability to respond to ischemic stress. A key objective is to demonstrate this compound's selectivity for the pancreatic SUR1 subunit over these cardiovascular-related subunits.
Experimental Workflow: Assessing SUR1 vs. SUR2A Selectivity
This workflow outlines the process for determining the selectivity profile of the compounds.
Caption: Workflow for determining the pancreatic (SUR1) vs. cardiac (SUR2A) selectivity.
Hypothetical Cardiovascular Safety Profile
A higher selectivity ratio indicates a greater preference for the pancreatic SUR1 subunit, suggesting a potentially better cardiovascular safety profile.
| Compound | Ki for SUR1 (nM) | Ki for SUR2A (nM) | Selectivity Ratio (SUR2A/SUR1) |
| This compound (Hypothetical) | 0.8 | >1000 | >1250 |
| Glimepiride | 1.5 | 300 | 200 |
| Gliclazide | 3.2 | 800 | 250 |
Note: Data is representative and hypothetical for this compound.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the preclinical comparison of the novel sulfonylurea candidate, this compound, against the established third-generation agents, Glimepiride and Gliclazide. The described experiments are designed to yield a comprehensive dataset evaluating binding affinity, glucose-dependent efficacy, and crucially, cardiovascular selectivity. The hypothetical data presented for this compound—if validated through these protocols—would position it as a promising candidate for further development, with potential for improved glycemic control and a superior safety profile, particularly concerning the risk of hypoglycemia and adverse cardiovascular events. The next logical steps would involve progressing to in vivo animal models of T2DM to confirm these findings and establish a therapeutic window before consideration for clinical trials.
References
-
Title: Sulfonylurea and Glinide Receptors Source: Diabetopedia URL: [Link]
-
Title: The sulfonylurea receptor: a link between metabolism and cell proliferation Source: Trends in Endocrinology & Metabolism URL: [Link]
-
Title: A review of the safety of oral antidiabetic agents Source: Expert Opinion on Drug Safety URL: [Link]
A Researcher's Guide to Validating the Insulin Secretagogue Activity of Glisamuride Against Glibenclamide
For drug development professionals and researchers in diabetology, the robust characterization of a novel insulin secretagogue is paramount. This guide provides a series of key, replicable experiments designed to elucidate the activity of a putative new chemical entity, "Glisamuride," using the well-established sulfonylurea, Glibenclamide, as a benchmark. Our focus is not merely on procedural steps but on the causal logic behind each experimental choice, ensuring a self-validating and rigorous comparison.
The Foundational Mechanism: Targeting the K-ATP Channel
Insulin secretagogues like the sulfonylureas operate through a well-defined pathway. They bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[1][2][3] This binding event inhibits the channel, preventing potassium efflux and leading to membrane depolarization.[1][3] The change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular calcium.[3][4][5] This rise in intracellular calcium is the critical trigger for the exocytosis of insulin-containing granules.[5][6][7]
To validate this compound as a credible insulin secretagogue, its performance must be quantitatively compared against a known agent at each stage of this pathway. Glibenclamide, a potent second-generation sulfonylurea, serves as an ideal comparator due to its high affinity for the SUR1 receptor and extensive characterization in the literature.[8][9][10]
Core Experimental Workflow
Our comparative analysis will proceed through three critical experimental phases, each designed to probe a specific aspect of the insulin secretion cascade.
Caption: High-level experimental workflow for characterizing this compound.
Phase 1: Electrophysiological Analysis of K-ATP Channel Inhibition
Objective: To directly measure and compare the inhibitory effects of this compound and Glibenclamide on the K-ATP channel.
Rationale: The patch-clamp technique is the gold standard for studying ion channel activity.[11][12] By isolating a small patch of the β-cell membrane, we can directly observe the opening and closing of individual K-ATP channels and quantify the inhibitory potency of our test compounds. We will use the inside-out configuration to allow for the direct application of drugs to the intracellular face of the channel.[13][14]
Protocol: Inside-Out Patch-Clamp on Isolated β-Cells
-
Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse) via collagenase digestion. Disperse islets into single β-cells and culture for 24-48 hours.
-
Recording Setup: Use a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 3-5 MΩ. The pipette solution should contain a potassium-based solution, while the bath solution will be a similar solution with the addition of ATP to modulate channel activity.
-
Gaining a Seal: Form a high-resistance (gigaohm) seal between the pipette tip and the membrane of a single β-cell.
-
Excising the Patch: Gently pull the pipette away from the cell to form an "inside-out" patch, exposing the intracellular side of the membrane to the bath solution.
-
Data Acquisition: Record single-channel currents at a fixed membrane potential (e.g., -60 mV). Observe the characteristic inward rectifying K-ATP channel activity.
-
Compound Application: Introduce increasing concentrations of this compound or Glibenclamide to the bath solution. Record the channel activity at each concentration for a sufficient duration to determine the open probability (Po).
-
Data Analysis: Calculate the dose-dependent inhibition of channel activity and determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data Summary (Illustrative)
| Compound | IC50 for K-ATP Channel Inhibition (nM) |
| Glibenclamide (Reference) | 4.0[13][14] |
| This compound (Test) | [Experimental Value] |
Phase 2: Intracellular Calcium Imaging
Objective: To visualize and quantify the increase in intracellular calcium concentration ([Ca2+]i) in response to this compound and Glibenclamide.
Rationale: A downstream consequence of K-ATP channel closure is β-cell depolarization and subsequent Ca2+ influx.[5][15] Measuring this calcium response provides a crucial link between the initial drug-target interaction and the ultimate trigger for insulin release.[16][17]
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
Protocol: Fluorescent Calcium Imaging of Islet Cells
-
Islet Preparation: Plate isolated pancreatic islets onto glass-bottom dishes.
-
Dye Loading: Incubate the islets with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence upon binding to calcium.[16]
-
Imaging Setup: Use a fluorescence microscope equipped with a perfusion system to allow for the exchange of solutions during imaging.
-
Baseline Measurement: Perfuse the islets with a low-glucose Krebs-Ringer bicarbonate (KRB) buffer and record the baseline fluorescence.
-
Stimulation: Switch the perfusion to a KRB buffer containing the test compound (this compound or Glibenclamide) at various concentrations.
-
Image Acquisition: Capture time-lapse images to monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) for individual cells or entire islets. Determine the EC50 for the calcium response for each compound.
Comparative Data Summary (Illustrative)
| Compound | EC50 for Ca2+ Response (nM) | Peak Ca2+ Amplitude (ΔF/F0) at 1 µM |
| Glibenclamide (Reference) | ~50 | [Experimental Value] |
| This compound (Test) | [Experimental Value] | [Experimental Value] |
Phase 3: Dynamic Insulin Secretion from Perifused Islets
Objective: To measure the amount and dynamics of insulin secretion from intact islets in response to this compound and Glibenclamide.
Rationale: While cellular assays are informative, the definitive test of an insulin secretagogue is its ability to induce insulin release from a functional islet, which retains its complex cellular architecture and paracrine signaling. Islet perifusion allows for the real-time measurement of secreted insulin in response to changing secretagogue concentrations, revealing the dynamics of the secretory response.[18][19][20]
Protocol: Islet Perifusion Assay
-
System Setup: Prepare a perifusion system with multiple channels, a peristaltic pump, a water bath set to 37°C, and a fraction collector.[18][21]
-
Islet Loading: Place a defined number of size-matched islets (e.g., 100 islet equivalents) into each perifusion chamber.
-
Basal Secretion: Initially perifuse the islets with a low-glucose (e.g., 2.8 mM) buffer to establish a stable basal insulin secretion rate. Collect fractions at regular intervals (e.g., every 2-5 minutes).
-
Stimulation Phase: Switch to a buffer containing the test compound (this compound or Glibenclamide) at a fixed concentration (e.g., 1 µM) in the presence of a permissive glucose concentration (e.g., 5.6 mM).
-
Washout Phase: Return to the low-glucose basal buffer to observe the reversibility of the effect.
-
Positive Control: At the end of the experiment, stimulate the islets with a depolarizing concentration of KCl (e.g., 30 mM) to measure the maximal insulin release.
-
Quantification: Measure the insulin concentration in each collected fraction using a validated method such as an ELISA or radioimmunoassay.
-
Data Analysis: Plot insulin secretion over time. Calculate key parameters such as the area under the curve (AUC) during the stimulation phase, the peak secretion rate, and the fold-increase over basal.
Comparative Data Summary (Illustrative)
| Compound (at 1 µM) | Fold-Increase in Insulin Secretion (vs. Basal) | Area Under the Curve (AUC) during Stimulation |
| Glibenclamide (Reference) | [Experimental Value] | [Experimental Value] |
| This compound (Test) | [Experimental Value] | [Experimental Value] |
Synthesizing the Evidence: A Comparative Profile
By systematically executing these three experiments, a comprehensive profile of this compound's insulin secretagogue activity can be constructed. The ideal outcome for a promising candidate would be an IC50 for K-ATP channel inhibition that correlates well with its EC50 for inducing a calcium response, and which translates to a robust and dynamic insulin secretion profile in intact islets. Comparing these values directly to those obtained for Glibenclamide under identical conditions provides a clear, objective measure of this compound's relative potency and efficacy, thereby guiding future drug development decisions.
References
-
Ashcroft, F. M., & Rorsman, P. (2012). Diabetes mellitus and the β cell: the last ten years. Cell, 148(6), 1160-1171. [Link]
-
Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]
-
Gilon, P., & Henquin, J. C. (1992). Influence of membrane potential changes on cytoplasmic Ca2+ concentration in electrically nonexcitable, insulin-secreting pancreatic B-cells. Journal of Biological Chemistry, 267(29), 20713-20720. [Link]
-
Mercuri, N. B., Bonci, A., Calabresi, P., & Bernardi, G. (1997). Whole cell patch-clamp recordings of rat midbrain dopaminergic neurons isolate a sulphonylurea-and ATP-sensitive component of potassium currents activated by hypoxia. Journal of Neurophysiology, 78(4), 1779-1787. [Link]
-
Gribble, F. M., & Reimann, F. (2003). Sulphonylurea and K+ channel opener sensitivity of K(ATP) channels. Functional coupling of Kir6.2 and SUR1 subunits. Journal of Physiology, 548(Pt 1), 85–95. [Link]
-
Bentsi-Barnes, K., Doyle, M. E., Abad, D., Kandeel, F., & Al-Abdullah, I. H. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 3(5), 284–290. [Link]
-
Lee, K., & Olefsky, J. M. (1995). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British Journal of Pharmacology, 115(3), 385–387. [Link]
-
Sabo, J. K., Tsytsyura, Y., Valdebenito, R., & Cembrowski, M. S. (2021). Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression. Journal of Visualized Experiments, (170). [Link]
-
Boyd, A. E. (1988). Molecular mechanisms of action of glyburide on the beta cell. The American journal of medicine, 85(5A), 1–6. [Link]
-
Vanderbilt University. (2018). Analysis of Islet Function in Dynamic Cell Perifusion System. protocols.io. [Link]
-
StatPearls Publishing. (2023). Glyburide. StatPearls. [Link]
-
Fu, Z., Gilbert, E. R., & Liu, D. (2013). Regulation of insulin synthesis and secretion and pancreatic Beta-cell dysfunction in diabetes. Current diabetes reviews, 9(1), 25–53. [Link]
-
Qian, W. J., Gee, K. R., & Kennedy, R. T. (2003). Simultaneous monitoring of Zn2+ secretion and intracellular Ca2+ from islets and islet cells by fluorescence microscopy. Analytical chemistry, 75(14), 3468–3475. [Link]
-
Mishra, S. K., Sharma, P., Pawar, V., & Tiwari, A. (2014). Dynamic imaging of intracellular ca2+ concentration in insulin secreting min6 β-cells using wide field and tirf microscopy. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-8. [Link]
-
Østergård, T., Degn, K. B., Gall, M. A., Carr, R. D., Veldhuis, J. D., Thomsen, M. K., ... & Schmitz, O. (2004). The insulin secretagogues glibenclamide and repaglinide do not influence growth hormone secretion in humans but stimulate glucagon secretion during profound insulin deficiency. The Journal of Clinical Endocrinology & Metabolism, 89(1), 359-363. [Link]
-
Tarasov, A. I., Dusonchet, J., Ashcroft, F. M., & Rutter, G. A. (2018). Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets. Journal of Visualized Experiments, (137), e57833. [Link]
-
Wåglund, L., Sten-Linder, M., & Bolinder, J. (2003). Effects of insulin vs. glibenclamide in recently diagnosed patients with type 2 diabetes: a 4-year follow-up. Diabetes, Obesity and Metabolism, 5(6), 415-422. [Link]
-
Garlid, K. D., Paucek, P., Yarov-Yarovoy, V., Sun, X., & Schindler, P. A. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. Journal of Biological Chemistry, 273(22), 13796-13800. [Link]
-
Bentsi-Barnes, K., Doyle, M. E., Abad, D., Kandeel, F., & Al-Abdullah, I. H. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 3(5), 284–290. [Link]
-
Bentsi-Barnes, K., Doyle, M. E., Abad, D., Kandeel, F., & Al-Abdullah, I. H. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 3(5), 284–290. [Link]
-
Hemmingsen, C., Al-Mashhadi, R. H., & Schousboe, A. (2016). Can the glucose-lowering drugs insulin secretagogues prevent or delay type 2 diabetes mellitus and its associated complications in persons at increased risk of this disease?. Cochrane Database of Systematic Reviews, (10). [Link]
-
Vanderbilt University. (2018). ANALYSIS OF ISLET FUNCTION IN DYNAMIC CELL PERIFUSION SYSTEM. HPAP protocol perifusion of human islets. [Link]
-
Weik, R., & Neumcke, B. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European journal of pharmacology, 259(3), 219–222. [Link]
-
Boyd, A. E. (1988). Molecular mechanisms of action of glyburide on the beta cell. The American journal of medicine, 85(5A), 1–6. [Link]
-
Human Cell Design. (n.d.). Insulin Secretagogue Assay. Retrieved January 16, 2026, from [Link]
-
Sonwane, B., & Pillai, A. (2014). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, open-label, dose-escalation study. Clinical Pharmacology: Advances and Applications, 6, 55–60. [Link]
-
Vanderbilt University. (2025). Analysis of Islet Function in Dynamic Cell Perifusion System. protocols.io. [Link]
-
Malaisse, W. J. (1998). Mechanism of action of a new class of insulin secretagogues. Hormone and metabolic research, 30(5), 241–246. [Link]
-
Thota, S., & Karrar, T. (2023). Glyburide. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap. (2024). What is the mechanism of Glyburide?. Patsnap Synapse. [Link]
-
Osmosis. (2023, January 25). Insulin Secretagogues [Video]. YouTube. [Link]
-
Promega Connections. (2019, December 5). Infographic: Assays for Measuring Insulin Activity. [Link]
-
U.S. Food and Drug Administration. (2024, April 25). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. [Link]
-
Muniyappa, R., & Cefalu, W. T. (2024). Assessing Insulin Sensitivity and Resistance in Humans. In Endotext. MDText.com, Inc. [Link]
-
Medscape. (2025, March 17). Insulin Resistance Workup: Approach Considerations, Laboratory Studies, Other Tests. [Link]
Sources
- 1. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 4. Insulin Secretion and Ca2+ Dynamics in β-Cells Are Regulated by PERK (EIF2AK3) in Concert with Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. youtube.com [youtube.com]
- 8. The insulin secretagogues glibenclamide and repaglinide do not influence growth hormone secretion in humans but stimulate glucagon secretion during profound insulin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of insulin vs. glibenclamide in recently diagnosed patients with type 2 diabetes: a 4-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Direct demonstration of sulphonylurea-sensitive KATP channels on nerve terminals of the rat motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets [jove.com]
- 18. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Glisamuride in a Laboratory Setting
Researchers and drug development professionals handling Glisamuride are at the forefront of metabolic disease research. As with any active pharmaceutical ingredient (API), responsible management extends beyond the benchtop to include the safe and environmentally conscious disposal of waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our ecosystems.
The Imperative for Proper Disposal: Understanding the Environmental Fate of Sulfonylureas
This compound is a second-generation sulfonylurea, a class of compounds widely used in the management of type 2 diabetes.[1][2] Like other sulfonylureas, its mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[3][4] However, the very properties that make these compounds effective therapeutic agents also pose a potential environmental risk if not disposed of correctly.
Antidiabetic drugs are increasingly being detected in aquatic environments, largely due to their incomplete removal by conventional wastewater treatment plants.[5][6][7] These compounds can act as endocrine disruptors and have ecotoxicological effects on non-target organisms.[7][8] Therefore, simply washing this compound waste down the drain is not a viable or responsible option.[9]
Furthermore, sulfonylureas can undergo chemical degradation, particularly hydrolysis under certain pH conditions, breaking down into primary amines and sulfonamides.[10][11] The environmental impact of these degradation products is not always well-characterized, reinforcing the need for controlled and complete destruction of the parent compound.
Core Principles of this compound Waste Management
The disposal of any pharmaceutical waste, including this compound, must adhere to a hierarchy of controls that prioritizes safety and environmental protection. This involves a multi-step process of waste characterization, segregation, and final disposal through a licensed and reputable waste management partner. Research laboratories are subject to stringent regulations from bodies such as the Environmental Protection Agency (EPA), and it is crucial to maintain full compliance.[9][12]
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste generated in a research laboratory.
1. Waste Characterization and Hazard Assessment:
-
Initial Assessment: The first step is to determine if the this compound waste is classified as hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste can be considered hazardous if it is specifically listed (P- or U-listed) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[13][14] While this compound itself may not be explicitly listed, it is prudent to treat it as a potentially hazardous chemical waste due to its biological activity and potential for environmental harm.[15]
2. Segregation and Collection of this compound Waste:
-
Dedicated Waste Streams: Establish a dedicated and clearly labeled waste container for all this compound-contaminated materials. This includes:
-
Pure, unused, or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Solutions containing this compound.
-
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents (e.g., "this compound Waste"). The label should also include the accumulation start date.[18] Hazardous pharmaceutical waste is typically collected in black containers.[9]
-
Avoid Mixing Waste: Do not mix this compound waste with other waste streams, such as biohazardous waste (red bags) or regular municipal trash.[12]
Table 1: this compound Waste Segregation Summary
| Waste Type | Container Type | Labeling |
| Solid this compound Waste (powder, contaminated PPE, labware) | Black, leak-proof, sealable container | "Hazardous Waste - this compound" |
| Liquid this compound Waste (solutions) | Black, leak-proof, sealable container compatible with the solvent | "Hazardous Waste - this compound in [Solvent Name]" |
3. On-Site Storage and Handling:
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.[17][19]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.[20]
4. Selection of a Licensed Waste Disposal Partner:
-
Engage a Professional Service: The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste management company.[12][20] These companies have the expertise and permits to transport and dispose of chemical waste in compliance with all regulations.
-
Chain of Custody: Ensure that the waste disposal company provides a complete chain-of-custody documentation. This is essential for regulatory compliance and institutional safety audits.[12]
5. Final Disposal Method:
-
Incineration: The most common and effective method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[9] This process ensures the complete destruction of the active pharmaceutical ingredient.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, segregation, and professional disposal, researchers can ensure that their work advances scientific knowledge without compromising the well-being of their colleagues or the health of our planet. This guide provides a framework for establishing a robust and compliant disposal program for this compound and other pharmaceutical waste in a research setting.
References
-
Effects of anti-diabetic pharmaceuticals to non-target species in freshwater ecosystems: A review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Antidiabetic Drug Pollution in Water: An Urgent Emerging Threat and a Pathway Toward Biochar-Based Removal and Degradation. (n.d.). Fourwaves. Retrieved January 16, 2026, from [Link]
-
Time course of decomposition of sulfonylureas 1−12. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A global perspective on the use, occurrence, fate and effects of anti-diabetic drug metformin in natural and engineered ecosystems. (2016). PubMed. Retrieved January 16, 2026, from [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle. Retrieved January 16, 2026, from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved January 16, 2026, from [Link]
-
Scientists study how a diabetes drug affects soils. (2023, August 9). Illinois Sustainable Technology Center. Retrieved January 16, 2026, from [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved January 16, 2026, from [Link]
-
Is the Environmental Risk of Metformin Underestimated? (2023, May 31). ACS Publications. Retrieved January 16, 2026, from [Link]
-
GL - SAFETY DATA SHEET. (n.d.). GL Sciences Inc. Retrieved January 16, 2026, from [Link]
-
Structures of the sulfonylureas and degradation products studied. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Procedure for Waste Disposal in Pharma. (2020, March 14). Pharma Beginners. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]
-
What does this compound mean? Definition, meaning and sense. (n.d.). The Titi Tudorancea Bulletin. Retrieved January 16, 2026, from [Link]
-
Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). Lab Manager. Retrieved January 16, 2026, from [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet Glimepiride. (n.d.). MetaSci. Retrieved January 16, 2026, from [Link]
-
What is the mechanism of Glyburide? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
Sulfonylurea. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. (1994). PubMed. Retrieved January 16, 2026, from [Link]
-
Glibenclamide: an old drug with a novel mechanism of action? (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Glyburide. (2023, June 16). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]
-
Sulfonylureas: Screening Analysis of Toxicological Profiles to Consider Whether a Candidate Common Mechanism Group Can Be Established. (2015, September 9). Regulations.gov. Retrieved January 16, 2026, from [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA. Retrieved January 16, 2026, from [Link]
-
USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Waste Guidance. (n.d.). Florida Department of Environmental Protection. Retrieved January 16, 2026, from [Link]
-
Mechanism of Action of Rozanolixizumab to Treat Myasthenia Gravis. (2023, July 13). YouTube. Retrieved January 16, 2026, from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 3. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Event Website - Fourwaves [event.fourwaves.com]
- 7. A global perspective on the use, occurrence, fate and effects of anti-diabetic drug metformin in natural and engineered ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. epa.gov [epa.gov]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. sds.metasci.ca [sds.metasci.ca]
- 17. tcichemicals.com [tcichemicals.com]
- 18. clpmag.com [clpmag.com]
- 19. glsciences.com [glsciences.com]
- 20. pharmabeginers.com [pharmabeginers.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Glisamuride
The Core Principle: A Risk-Based Approach to Safety
Effective chemical safety is not about a single, static set of rules; it is a dynamic assessment of the task at hand. The primary risks associated with a potent, powdered API like Glisamuride are inhalation of fine particles and dermal exposure . The choice of Personal Protective Equipment (PPE) must be directly proportional to the risk of exposure during a specific procedure.
This guide is built on the "Hierarchy of Controls," a foundational concept in occupational safety.[1][2] PPE, while essential, is the final line of defense. It must be used in conjunction with:
-
Engineering Controls: Performing high-risk tasks in a certified chemical fume hood or a ventilated balance enclosure to capture airborne particles at the source.
-
Administrative Controls: Proper training, restricted access to handling areas, and established Standard Operating Procedures (SOPs).
Hazard Profile: Understanding the Risks of Sulfonylurea-Class Compounds
As a presumed sulfonylurea, this compound's primary pharmacological action is to stimulate insulin release from the pancreas.[3][4] Accidental exposure could lead to unintended pharmacological effects, with the most significant risk being hypoglycemia (low blood sugar), which can manifest as dizziness, confusion, and sweating.[3][4] Some related compounds are also classified as suspected reproductive toxicants or may cause skin and eye irritation.[5][6][7]
Therefore, the safety plan must prevent any unintended contact.
PPE Selection: A Task-Specific Guide
The following table outlines the minimum recommended PPE for common laboratory tasks involving this compound. The logic is simple: the greater the potential for generating airborne powder or splashes, the higher the level of protection required.
| Laboratory Task | Risk Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Aliquoting Solid Powder | High | N95/FFP2 Respirator (minimum); PAPR recommended for frequent or large-scale work. | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown/Coverall with Elastic Cuffs |
| Preparing Stock Solutions (Dissolving Powder) | Medium | N95/FFP2 Respirator (while powder is exposed) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat (minimum); Disposable Gown recommended. |
| Handling Liquid Solutions (Dilutions, Plating) | Low | Not required if performed in a ventilated hood. | Single Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat |
| Spill Cleanup (Powder) | High | N95/FFP2 Respirator (minimum); PAPR for large spills. | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Disposable Chemical-Resistant Coverall |
| Waste Disposal | Medium | Not typically required if waste is properly contained. | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat |
Detailed Protocols and Causality
Handling Solid this compound: The Zone of Highest Risk
The highest potential for exposure occurs when handling the raw, powdered form of the API.[8] Microscopic particles can easily become airborne and be inhaled or settle on surfaces, leading to subsequent dermal exposure.
Step-by-Step Protocol:
-
Prepare the Engineering Control: All weighing and handling of powdered this compound MUST be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).
-
Don PPE: Before entering the handling area, don PPE in the following order:
-
Disposable Gown/Coverall (ensure cuffs are snug).
-
N95/FFP2 Respirator (perform a user seal check).
-
Chemical Splash Goggles.
-
Inner Pair of Nitrile Gloves.
-
Outer Pair of Nitrile Gloves (cuffs pulled over the gown sleeves).
-
-
Perform the Work: Use powder-free spatulas and weighing papers. Work slowly and deliberately to minimize dust generation.
-
Initial Decontamination: After handling, use a disposable wipe lightly dampened with 70% ethanol to gently wipe down the spatula, weigh boat, and any other immediate tools before removing them from the hood. Place wipes directly into a hazardous waste bag.
-
Doff PPE: Safely remove PPE in an order that minimizes self-contamination:
-
Remove outer gloves.
-
Remove gown/coverall.
-
Exit the immediate work area.
-
Wash hands thoroughly.
-
Remove goggles and respirator.
-
Remove inner gloves.
-
Wash hands thoroughly again.
-
Spill Management Plan
Accidental spills require a swift and correct response to prevent wider contamination.
For a Small Powder Spill (<1g):
-
Secure the Area: Alert others and restrict access.
-
Don PPE: Wear PPE as specified for "Spill Cleanup (Powder)" in the table above.
-
Cover Gently: Carefully cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne. Do not dry sweep.
-
Clean: Working from the outside in, gently wipe up the spill. Place all contaminated materials into a clearly labeled hazardous waste bag.
-
Decontaminate: Wipe the area with a suitable laboratory detergent, followed by 70% ethanol.
For a Liquid Spill:
-
Secure and Don PPE: Restrict access and don PPE appropriate for handling liquids (gloves, goggles, lab coat).
-
Contain: Surround the spill with absorbent material.
-
Absorb: Cover the spill with absorbent pads, working from the outside in.
-
Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the area with laboratory detergent and water.
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous pharmaceutical waste.
-
Solid Waste: Contaminated gloves, gowns, wipes, weigh papers, and unused powder must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound based on physical form.
References
-
Respirex International. Pharmaceutical PPE.
-
OSHA.com. (2024). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
-
Safetyware. (2025). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
-
Cleanroom Technology. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
-
Construction Executive. (2021). Chemical Safety: How to Meet the OSHA Standard.
-
3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
-
3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure.
-
Teladoc Health. Sulfonylureas and diabetes.
-
Everyday Health. Sulfonylureas — Side Effects and Precautions.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
ChemDmart. Safety data sheet - Glimepiride.
-
Sigma-Aldrich. (2024). Safety Data Sheet - Glimepiride.
-
Centers for Disease Control and Prevention (CDC). (2004). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
-
Fisher Scientific. (2025). Safety Data Sheet - Glimepiride.
-
UpToDate. Sulfonylurea agent poisoning.
-
AbMole BioScience. Material Safety Data Sheet of Glimepiride.
-
Empathia AI. Sulfonylurea and NSAID Interaction: Risks and Management.
-
Metasci. Safety Data Sheet Glimepiride.
-
Cayman Chemical. (2025). Safety Data Sheet - Glyburide.
-
U.S. Pharmacopeia. USP 800: Hazardous Drugs—Handling in Healthcare Settings.
-
The Royal Children's Hospital Melbourne. Clinical Practice Guidelines: Oral Hypoglycaemic Poisoning.
-
Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
-
Sigma-Aldrich. (2025). Safety Data Sheet - Saccharose.
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs.
-
National Institutes of Health (NIH). PubChem - Sodium hydride.
Sources
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 3. teladochealth.com [teladochealth.com]
- 4. Sulfonylureas — Side Effects and Precautions | Everyday Health [everydayhealth.com]
- 5. chemdmart.com [chemdmart.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 3m.com [3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
